2-[(2-Fluorophenyl)amino]nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57978-54-8 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-[(2-Fluorophenyl)amino]nicotinic acid. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages data from structurally analogous compounds to present a predictive analysis. The principles and experimental protocols detailed herein are fundamental for the characterization of novel small molecules in drug discovery and development. This document outlines standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides a plausible synthetic route.
Introduction
This compound is a heterocyclic compound incorporating a nicotinic acid scaffold and a 2-fluoroaniline moiety. Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorophenylamino group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Accurate structure elucidation is a critical first step in the development of any new chemical entity. This guide provides a framework for achieving this through modern analytical techniques.
Predicted Chemical Structure
The chemical structure of this compound is presented below. The molecule consists of a pyridine ring carboxylated at the 3-position and substituted with a 2-fluorophenylamino group at the 2-position.
Molecular Formula: C₁₂H₉FN₂O₂ Molecular Weight: 232.21 g/mol IUPAC Name: 2-[(2-Fluorophenyl)amino]pyridine-3-carboxylic acid
Synthesis Pathway
A common and effective method for the synthesis of N-aryl-2-aminopyridines is the Buchwald-Hartwig amination. A plausible synthetic route for this compound would involve the palladium-catalyzed cross-coupling of 2-chloronicotinic acid with 2-fluoroaniline.
Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid is a substituted nicotinic acid derivative. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a 2-fluorophenylamino group at the 2-position of the nicotinic acid scaffold can modulate its physicochemical properties and biological targets. This guide aims to provide a comprehensive overview of the available technical information for this specific compound.
Chemical Identification
A critical first step in the characterization and study of any chemical compound is its unique identification through the Chemical Abstracts Service (CAS) Registry Number. Despite a thorough search for the CAS number for this compound, a specific registry number for this compound could not be definitively identified from the available public data.
It is important to distinguish this compound from its isomers, such as 2-[(4-Fluorophenyl)amino]nicotinic acid, which has the CAS number 57978-81-5 . The position of the fluorine atom on the phenyl ring significantly influences the molecule's properties, and data for one isomer cannot be extrapolated to another.
Due to the absence of a specific CAS number for this compound, it is not feasible to retrieve and present the detailed quantitative data, experimental protocols, and signaling pathway information required for a comprehensive technical guide. The following sections outline the type of information that would be included if the compound were unambiguously identified and well-documented in scientific literature.
Data Presentation (Hypothetical)
Had the data been available, it would be summarized in structured tables for clarity and ease of comparison.
Table 1: Physicochemical Properties (Hypothetical)
| Property | Value | Units |
| Molecular Formula | C₁₂H₉FN₂O₂ | - |
| Molecular Weight | 232.21 | g/mol |
| Melting Point | Data not available | °C |
| Boiling Point | Data not available | °C |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Table 2: In Vitro Biological Activity (Hypothetical)
| Target | Assay Type | IC₅₀ / EC₅₀ | Units |
| Enzyme/Receptor X | Inhibition Assay | Data not available | µM |
| Cell Line Y | Cytotoxicity Assay | Data not available | µM |
Experimental Protocols (Hypothetical)
Detailed methodologies for key experiments would be provided to ensure reproducibility.
General Synthesis Protocol (Hypothetical)
A potential synthetic route to this compound could involve a Buchwald-Hartwig amination or an Ullmann condensation reaction.
Example: Ullmann Condensation
A mixture of 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a high-boiling point solvent like dimethylformamide (DMF) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, diluted with water, and acidified to precipitate the product. The crude product would then be purified by recrystallization or column chromatography.
Mandatory Visualizations (Hypothetical)
Diagrams would be created to visualize experimental workflows and potential signaling pathways.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Given that nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as HM74A), a substituted derivative might interact with this or related pathways.
Caption: Hypothetical activation of the GPR109A signaling pathway by this compound.
Conclusion
The lack of a definitive CAS number for this compound currently limits the ability to provide a detailed and accurate technical guide. Researchers interested in this specific compound are advised to first confirm its synthesis and unambiguous characterization, including obtaining a CAS number, which will then enable a more thorough literature search and data compilation. The information presented in this guide for data tables, experimental protocols, and visualizations is hypothetical and serves to illustrate the intended content structure.
An In-depth Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic acid
Abstract
This technical guide provides a comprehensive overview of 2-[(2-Fluorophenyl)amino]nicotinic acid, a pyridine-3-carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally analogous compounds, particularly the well-characterized non-steroidal anti-inflammatory drug (NSAID) niflumic acid, to project its physicochemical properties, biological activities, and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and IUPAC Nomenclature
This compound is an organic compound belonging to the class of N-phenylnicotinic acids. Its structure is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core, substituted at the 2-position with a (2-fluorophenyl)amino group.
The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid .
Structurally, it is an analogue of niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid), a known inhibitor of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic properties.[1][2] The structural similarity suggests that this compound may exhibit comparable biological activities.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not extensively available in the literature. The following table summarizes key properties obtained from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 57978-54-8 | [3][4][5] |
| Molecular Formula | C₁₂H₉FN₂O₂ | [3] |
| Molecular Weight | 232.21 g/mol | [3] |
| Melting Point | 215-216 °C | |
| Appearance | Powder | |
| Purity | 95% | [4] |
| InChI Key | APJRFLHMLYOPJK-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.[6][7] This method involves the coupling of 2-chloronicotinic acid with 2-fluoroaniline. While a specific protocol for this exact reaction is not published, a general procedure adapted from the synthesis of analogous 2-anilinonicotinic acids is provided below.[6]
Proposed Synthesis Route: Ullmann Condensation
The reaction involves the condensation of 2-chloronicotinic acid with 2-fluoroaniline, often in a high-boiling point solvent and in some cases, catalyzed by copper.[6][7]
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
2-Fluoroaniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq, optional)
-
Dimethylformamide (DMF) or Xylene as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid, 2-fluoroaniline, potassium carbonate, and the solvent (e.g., xylene).
-
If a catalyst is used, add copper(I) iodide to the mixture.
-
Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (potassium salts) is present, filter the mixture.
-
Acidify the filtrate or the reaction mixture with aqueous HCl (e.g., 2M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the crude product by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound as a solid.
Caption: Proposed experimental workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
While there is no specific data on the biological activity of this compound, its close structural resemblance to niflumic acid strongly suggests that it may function as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[1][8]
Predicted Mechanism of Action: COX Inhibition
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] NSAIDs exert their therapeutic effects by blocking the active site of COX enzymes, thereby preventing prostaglandin synthesis. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Many modern NSAIDs are designed to be selective inhibitors of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition. Niflumic acid is a known COX-2 inhibitor.[1]
Caption: Predicted signaling pathway of this compound via COX inhibition.
Quantitative Data on Analogous Compounds
To provide a quantitative context for the potential biological activity of this compound, the following table presents data for the structurally similar compound, niflumic acid.
| Compound | Target | Activity | Value |
| Niflumic Acid | COX-2 | IC₅₀ | 100 nM |
| Niflumic Acid | Ca²⁺-activated Cl⁻ channels | IC₅₀ | 2.3 µM (at -50 mV) |
| Niflumic Acid | Ca²⁺-activated non-selective cation channels | IC₅₀ | 50 µM |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Conclusion and Future Directions
This compound is a nicotinic acid derivative with a confirmed chemical identity. While direct experimental data on its biological functions are lacking, its structural analogy to niflumic acid provides a strong rationale for investigating its potential as a non-steroidal anti-inflammatory agent, likely acting through the inhibition of COX enzymes.
Future research should focus on the experimental validation of the proposed synthesis protocol and the comprehensive evaluation of its biological activity. In vitro assays to determine its inhibitory potency against COX-1 and COX-2 would be a critical first step in characterizing its pharmacological profile. Further studies could explore its effects on other potential targets, such as ion channels, and evaluate its efficacy in in vivo models of inflammation and pain. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 57978-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. AB316225 | CAS 57978-54-8 – abcr Gute Chemie [abcr.com]
- 5. AB316225 | CAS 57978-54-8 – abcr Gute Chemie [abcr.com]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(2-Fluorophenyl)amino]nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on its specific biological activities and signaling pathways, this document focuses on its fundamental molecular characteristics and provides a general context based on related nicotinic acid derivatives.
Core Molecular Data
Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, including dosage calculations, analytical method development, and interpretation of structure-activity relationships.
| Property | Value |
| Molecular Formula | C₁₂H₉FN₂O₂ |
| Molecular Weight | 232.21 g/mol [1] |
| CAS Number | 57978-54-8[1] |
Synthesis and Experimental Context
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, the synthesis of related 2-aminonicotinic acid derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of various 2-aminonicotinic acid derivatives has been achieved through the nucleophilic exchange of a chlorine atom in 2-chloro-3-cyanopyridine with different amines. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.
Derivatives of nicotinic acid are a significant area of research, with studies exploring their potential as antifungal, anticancer, and anti-inflammatory agents. The biological activity of these derivatives is often attributed to their ability to mimic or interfere with the biological pathways of endogenous nicotinic acid (Niacin, Vitamin B3).
Potential Biological Significance and Signaling Pathways
Although no specific signaling pathways involving this compound have been elucidated, the broader class of nicotinic acid derivatives is known to interact with various biological targets. Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and energy production.
Given the structural similarity to other biologically active molecules, this compound could potentially be investigated for activities related to:
-
Antifungal Properties: Some novel 2-aminonicotinamide derivatives have demonstrated potent activity against various fungal strains, including fluconazole-resistant Candida albicans. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.
-
Anticancer Activity: Certain nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The proposed mechanisms can include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).
-
Anti-inflammatory Effects: Novel series of nicotinic acid derivatives have been shown to exhibit significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.
The logical workflow for investigating a novel nicotinic acid derivative like this compound would typically follow the pathway illustrated below.
Figure 1. A generalized workflow for the investigation of a novel nicotinic acid derivative.
This diagram outlines the logical progression from the synthesis and confirmation of the chemical structure to broad biological screening. Promising results from the screening phase would then lead to more in-depth studies to elucidate the mechanism of action, including target identification and pathway analysis. The final stage in this preclinical pipeline would involve structure-activity relationship studies to optimize the compound's potency and selectivity.
References
An In-Depth Technical Guide to the Synthesis of 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-[(2-Fluorophenyl)amino]nicotinic acid, a valuable compound in medicinal chemistry and drug development. The core of this synthesis is the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds. This document details the experimental protocols for the synthesis of the necessary precursors and the final product, supported by quantitative data and a visual representation of the synthetic pathway.
Introduction
This compound, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its synthesis is of significant interest to researchers in the fields of medicinal chemistry and pharmacology. The most common and effective method for its preparation is the Ullmann condensation reaction. This guide will focus on a two-step synthesis: the preparation of the key intermediate, 2-chloronicotinic acid, followed by its condensation with 2-fluoroaniline to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of 2-chloronicotinic acid from nicotinic acid. The subsequent and final step is an Ullmann condensation reaction between 2-chloronicotinic acid and 2-fluoroaniline.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloronicotinic Acid
The synthesis of 2-chloronicotinic acid is a crucial preliminary step. One established method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.
3.1.1. Oxidation of Nicotinic Acid to Nicotinic Acid N-oxide
-
Reaction: Nicotinic acid is oxidized using hydrogen peroxide.
-
Procedure: A detailed protocol for this step can be found in various organic synthesis literature. Typically, nicotinic acid is treated with an excess of hydrogen peroxide in a suitable solvent like acetic acid. The reaction mixture is heated to facilitate the oxidation.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude N-oxide can be purified by recrystallization.
3.1.2. Chlorination of Nicotinic Acid N-oxide
-
Reaction: The nicotinic acid N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Procedure: In a round-bottom flask, nicotinic acid N-oxide is carefully added to a mixture of POCl₃ and PCl₅. The reaction is typically carried out at elevated temperatures (100-105°C) for 1-1.5 hours.[1]
-
Work-up and Purification: After the reaction, excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with water, leading to the precipitation of 2-chloronicotinic acid. The solid product is collected by filtration, washed with cold water, and dried.
Table 1: Quantitative Data for the Synthesis of 2-Chloronicotinic Acid
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid | [1] |
| Yield | 87.5% | [1] |
| Purity | >99% |
Step 2: Ullmann Condensation for the Synthesis of this compound
The final step involves the copper-catalyzed cross-coupling of 2-chloronicotinic acid with 2-fluoroaniline.
-
Reaction: This reaction is a classic Ullmann condensation, forming an aryl-amine bond.
-
Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The low solubility of the product in xylene can facilitate its isolation.[2]
Table 2: Representative Quantitative Data for Ullmann Condensation of 2-Chloronicotinic Acid with Substituted Anilines
| Aniline Reactant | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Xylene | None | 140-150 | 24 | 87 | [2] |
| 2-Cyanoaniline | Xylene | Copper | 140-150 | 24 | 75 | [2] |
| 5-Aminoindazole | Xylene | Copper | 140-150 | 24 | 78 | [2] |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion
The synthesis of this compound via the Ullmann condensation of 2-chloronicotinic acid and 2-fluoroaniline is a robust and well-documented pathway. This guide provides a detailed framework for researchers to undertake this synthesis, from the preparation of the necessary precursor to the final condensation and purification. The provided experimental conditions for analogous reactions offer a strong starting point for the optimization of this specific synthesis. Adherence to standard laboratory safety protocols is essential throughout all experimental procedures.
References
An In-depth Technical Guide to the Mechanism of Action of 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(2-Fluorophenyl)amino]nicotinic acid, commonly known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. While its primary therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, its pharmacological profile is complex, involving modulation of various ion channels. This document provides a detailed examination of the multifaceted mechanism of action of niflumic acid, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and downstream signaling pathways.
Primary Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of niflumic acid is its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By binding to the active site of COX enzymes, niflumic acid blocks the synthesis of pro-inflammatory prostaglandins.[1]
Prostaglandin Synthesis Pathway and Niflumic Acid Inhibition
The inhibition of COX enzymes by niflumic acid disrupts the prostaglandin synthesis pathway, leading to a reduction in the production of inflammatory mediators.
Secondary Mechanisms of Action: Ion Channel Modulation
Beyond its effects on COX enzymes, niflumic acid exhibits significant activity as a modulator of various ion channels. This contributes to its overall pharmacological profile and is an area of active research for potential therapeutic applications in conditions beyond inflammation.
Calcium-Activated Chloride Channels (CaCCs)
Niflumic acid is a known blocker of calcium-activated chloride channels (CaCCs).[1] These channels are involved in diverse physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. The blockade of CaCCs by niflumic acid can lead to smooth muscle relaxation and may contribute to its analgesic effects.
CLC-1 Voltage-Gated Chloride Channels in Skeletal Muscle
In skeletal muscle, niflumic acid has a dual inhibitory effect on the CLC-1 voltage-gated chloride channel, which is crucial for stabilizing the membrane potential of muscle cells.[2]
-
Direct Blockade: Niflumic acid can directly bind to and block the CLC-1 channel from the intracellular side.[2]
-
Indirect Inhibition via Calcium and PKC: Niflumic acid promotes calcium efflux from mitochondria, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This elevation in [Ca²⁺]i activates Protein Kinase C (PKC), which in turn phosphorylates and inhibits the CLC-1 channel.[2]
GABA-A Receptor Modulation
Niflumic acid has been shown to modulate the function of GABA-A receptors in a subtype-dependent manner. It can act as both a positive and negative modulator, suggesting a complex interaction with the central nervous system. For instance, it potentiates GABA responses in the common α1β2γ2 receptor subtype, an effect that is independent of the benzodiazepine binding site.[3] Conversely, it acts as a potent antagonist on α6-containing receptor subtypes.[3]
Quantitative Data Summary
The inhibitory and modulatory effects of niflumic acid on its various targets have been quantified in numerous studies. The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and K_D (dissociation constant) values.
Table 1: Inhibitory Potency against Cyclooxygenase Enzymes
| Target | IC₅₀ | Assay Condition | Reference |
| COX-2 | 100 nM | Not Specified | [4] |
Table 2: Inhibitory Potency against Ion Channels
| Target | IC₅₀ / K_D | Assay Condition | Reference |
| Native Chloride Conductance (gCl) | 42 µM | Rat Skeletal Muscle | [2] |
| CLC-1 Channel (intracellular) | K_D = 22 µM | Inside-out patch-clamp, Xenopus oocytes | [2] |
| Spontaneous Transient Inward Currents (STICs) | 3.6 µM | Nystatin perforated patch, rabbit portal vein | [5] |
| VRAC-mediated Cl⁻ current | 55.2 µM | Whole-cell patch-clamp | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp for CLC-1 Channel Inhibition
This protocol is adapted from studies investigating the effect of niflumic acid on heterologously expressed CLC-1 channels.
-
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the human CLC-1 channel and a reporter plasmid (e.g., CD8). Transfected cells can be identified using antibody-coated microbeads.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 5 HEPES, with pH adjusted to 7.4 with NaOH.
-
Pipette (Intracellular) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH.
-
-
Recording:
-
Standard whole-cell patch-clamp recordings are performed at room temperature.
-
Pipettes with a resistance of less than 3 MΩ are used.[7]
-
The cell is held at a holding potential of 0 mV.
-
To measure voltage-dependent channel activity, voltage steps are applied from -150 mV to +150 mV in 10 mV intervals. Each test pulse is followed by a pulse to -105 mV to record tail currents.[8]
-
Niflumic acid is applied to the cells, and the recordings are repeated to determine its effect on chloride currents.
-
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance [frontiersin.org]
- 7. Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
The Biological Activity of 2-[(2-Fluorophenyl)amino]nicotinic Acid: A Technical Guide
An In-depth Examination of the Pharmacological Profile and Mechanism of Action of a Potent Anti-inflammatory and Ion Channel Modulator
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid, commonly known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] While its primary clinical application is in the management of pain and inflammation, particularly in rheumatoid arthritis and other inflammatory conditions, its biological activities extend beyond the inhibition of prostaglandin synthesis.[1][2] This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of niflumic acid, with a focus on its molecular targets, quantitative activity data, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory agents and ion channel modulators.
Core Mechanism of Action: Cyclooxygenase Inhibition
Niflumic acid exerts its principal anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] The inhibition of COX-1 and COX-2 by niflumic acid leads to a reduction in prostaglandin production, thereby alleviating the symptoms associated with inflammatory conditions.[1][3]
Quantitative Data on COX Inhibition
The inhibitory potency of niflumic acid against COX enzymes has been quantified in various in vitro assays.
| Target | IC50 | Assay System | Reference |
| COX-2 | 100 nM | In vitro enzyme assay | [4][5] |
| COX-1 | 25 µM | Human whole blood assay | [6] |
| COX-2 | 5.4 µM | Human whole blood assay | [6] |
Modulation of Ion Channels
A significant aspect of niflumic acid's biological activity is its ability to modulate the function of various ion channels. This activity is distinct from its COX-inhibitory effects and contributes to its broader pharmacological profile.[1][3]
Calcium-Activated Chloride Channels (CaCCs)
Niflumic acid is a well-characterized blocker of calcium-activated chloride channels (CaCCs).[1] These channels are involved in diverse physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. The blockade of CaCCs by niflumic acid can influence these processes and may contribute to its therapeutic effects.[1]
Voltage-Gated Chloride Channels (CLCs)
Niflumic acid has been shown to inhibit the voltage-gated chloride channel CLC-1, which is predominantly expressed in skeletal muscle and is crucial for regulating muscle excitability.[3]
Other Ion Channels
Niflumic acid also interacts with other ion channels, including:
-
Voltage-gated potassium channels [1]
-
Transient Receptor Potential (TRP) channels [1]
-
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels [7]
Quantitative Data on Ion Channel Modulation
| Target Channel | Effect | IC50 / EC50 | Cell Type/System | Reference |
| CaCCs (spontaneous transient inward current) | Inhibition | 3.6 µM | Rabbit portal vein smooth muscle cells | [1] |
| CaCCs (noradrenaline- and caffeine-evoked) | Inhibition | 6.6 µM | Rabbit portal vein smooth muscle cells | [1] |
| CLC-1 (native) | Inhibition | 42 µM | Rat skeletal muscle fibers | [3] |
| Intracellular Ca2+ increase | Potentiation | ~100 µM (EC50) | Rat skeletal muscle fibers | [3] |
| HCN2 Channels | Gating modulation | 0.54 ± 0.068 mM (EC50) | Xenopus laevis oocytes | [7] |
Anticancer Activity and Associated Signaling Pathways
Recent research has highlighted the potential of niflumic acid as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 11.14 µM (as Co(II) complex) | [8] |
| MCF-7 | Human Breast Adenocarcinoma | 41.47 µM (as Ni(II) complex) | [8] |
| 5637 | Urinary Bladder Carcinoma | 103.5 ± 17.1 μM | |
| MCC13 | Merkel Cell Cancer | 175.4 ± 6.9 μM | |
| UM-SCC-17A | Head and Neck Squamous Carcinoma | 310.3 ± 32.6 μM |
Signaling Pathways Implicated in Anticancer Effects
Niflumic acid's anticancer activity is mediated through the modulation of several key signaling pathways:
-
Apoptosis Induction: Niflumic acid induces apoptosis through the caspase-8/Bid/Bax pathway and a mitochondrial-dependent pathway.[4][8] This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[8]
-
PI3K/Akt Signaling Pathway: It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8]
-
ERK1/2 Signaling Pathway: Niflumic acid can affect the expression of ERK1/2, a key component of the MAPK signaling pathway involved in cell growth and differentiation.[9]
-
JAK/STAT Pathway: There is evidence to suggest that niflumic acid may inhibit the JAK/STAT pathway, potentially by targeting STAT5 or STAT6.[1] This pathway is critical in mediating inflammatory responses and is often dysregulated in cancer.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the biological activities of niflumic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, hemin, COX-1 or COX-2 enzyme solution, colorimetric substrate solution, and arachidonic acid solution.
-
Reaction Setup: In a 96-well plate, add assay buffer, hemin, and the respective COX enzyme to inhibitor wells. Add the test compound (niflumic acid) at various concentrations. Control wells receive the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiation of Reaction: Add the colorimetric substrate solution followed by arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate for a further 2 minutes at 25°C.
-
Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of niflumic acid and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is used to record ion currents across the cell membrane to study the effect of niflumic acid on ion channel activity.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents in response to controlled voltage changes.
Protocol Outline:
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., CaCCs or CLC-1) on glass coverslips.
-
Solution Preparation: Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the current of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaseal (resistance > 1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell interior.
-
Voltage-Clamp Protocol: Apply a series of voltage steps to elicit ion channel currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing niflumic acid at various concentrations.
-
Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the data to determine the effect of niflumic acid on current amplitude, kinetics, and voltage-dependence, and calculate the IC50 value.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of niflumic acid on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of niflumic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of niflumic acid relative to the control and determine the IC50 value.
Prostaglandin E2 (PGE2) Immunoassay
This assay is used to quantify the amount of PGE2 produced by cells, providing a direct measure of COX activity.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.
Protocol Outline:
-
Sample Collection: Collect cell culture supernatants from cells treated with or without niflumic acid.
-
Standard Curve Preparation: Prepare a series of PGE2 standards with known concentrations.
-
Assay Procedure: Add standards and samples to a microplate pre-coated with a capture antibody. Add a PGE2-enzyme conjugate and an anti-PGE2 antibody.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that is converted by the enzyme conjugate into a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by niflumic acid and a typical experimental workflow for its characterization.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Caption: Induction of Apoptosis by this compound.
Caption: Potential Modulation of the JAK/STAT Signaling Pathway.
Caption: Experimental Workflow for Characterizing Biological Activity.
Conclusion
This compound is a pharmacologically active molecule with a well-defined role as a COX inhibitor. However, its biological activities are more complex, encompassing the modulation of multiple ion channels and the regulation of key signaling pathways involved in cell survival and inflammation. This technical guide has summarized the key quantitative data, outlined the fundamental experimental protocols for its characterization, and visually represented its mechanisms of action. A thorough understanding of this compound's multifaceted biological profile is essential for its continued investigation and potential development in various therapeutic areas, including inflammatory diseases and oncology. Further research is warranted to fully elucidate the precise molecular interactions and downstream consequences of its activity on targets such as the JAK/STAT pathway.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
A Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic Acid: Synthesis, Properties, and Potential Biological Activities
Disclaimer: Direct experimental data on 2-[(2-Fluorophenyl)amino]nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established synthetic methodologies and the documented biological activities of structurally related N-arylaminonicotinic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive guide for the synthesis and potential characterization of the title compound.
Introduction
N-arylaminonicotinic acid derivatives constitute a class of compounds with significant interest in medicinal chemistry. Structurally analogous to fenamic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are explored for a variety of therapeutic applications. The introduction of a fluorine atom on the phenyl ring, as in the case of this compound, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This document outlines a plausible synthetic route, detailed experimental protocols, and a review of the biological activities of similar compounds to infer the potential of this compound.
Proposed Synthesis
The most probable synthetic route to this compound involves the nucleophilic aromatic substitution of a halogen at the 2-position of the nicotinic acid ring with 2-fluoroaniline. 2-Chloronicotinic acid is a common and commercially available starting material for this purpose. Two established methods for this type of N-arylation are the Ullmann condensation and microwave-assisted synthesis.[1][2]
Synthetic Workflow
The proposed synthesis is a one-step reaction where 2-chloronicotinic acid is coupled with 2-fluoroaniline.
Caption: Proposed synthetic pathways to this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound based on methods reported for analogous compounds.
Method A: Ullmann Condensation
This traditional method involves a copper-catalyzed coupling reaction.[2]
Materials:
-
2-Chloronicotinic acid
-
2-Fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder or Copper(I) iodide (CuI)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 2-ethoxyethanol)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.1-1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or CuI (0.1-0.2 equivalents).
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and filter to remove any insoluble material.
-
Acidify the aqueous filtrate with concentrated HCl to a pH of approximately 2-3.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.
Method B: Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to the traditional Ullmann condensation.[3]
Materials:
-
2-Chloronicotinic acid
-
2-Fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (2 equivalents), and potassium carbonate (0.5 equivalents) in water.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 15-60 minutes).[1]
-
After the irradiation is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
Acidify the solution with HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization if necessary.
Potential Biological Activities and Data from Analogous Compounds
Anti-inflammatory Activity
Many N-arylaminonicotinic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Putative anti-inflammatory mechanism via COX inhibition.
| Compound | Biological Target | IC₅₀ / Activity | Reference |
| Flunixin | COX-1/COX-2 | Not specified, potent NSAID | [1] |
| N-phenylanthranilic acid derivatives | COX-2 | Docking studies suggest preferential binding | [2] |
Antifungal Activity
Derivatives of 2-aminonicotinamide, which are structurally related to the target compound, have shown potent antifungal activity.[4] The mechanism of action for some of these compounds involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, leading to disruption of the fungal cell wall.[4]
| Compound | Fungal Strain | MIC₈₀ (µg/mL) | Reference |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Candida albicans | 0.0313 | [4] |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | Candida albicans | 0.0313 | [4] |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [5] |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125-1 | [5] |
Conclusion
While direct experimental evidence for this compound is sparse, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on well-established chemistry and data from closely related analogues. The proposed synthetic routes, particularly the microwave-assisted method, offer an efficient means to produce this compound for further study. The structural similarity to known anti-inflammatory and antifungal agents suggests that this compound is a promising candidate for investigation in these therapeutic areas. The data presented for analogous compounds can serve as a benchmark for future experimental work. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and to explore the biological activities of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Profile of Niflumic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
While the initial focus of this guide was to be 2-[(2-Fluorophenyl)amino]nicotinic acid, a comprehensive literature review revealed a scarcity of specific data on this particular molecule. However, the closely related compound, Niflumic Acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid), offers a wealth of information, making it an excellent and representative subject for an in-depth technical analysis. Niflumic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), provides a rich case study in drug discovery, mechanism of action, and preclinical/clinical development. This guide will delve into the core scientific knowledge surrounding niflumic acid, presenting detailed experimental protocols, quantitative biological data, and visual representations of its molecular pathways.
Introduction to Niflumic Acid
Niflumic acid is a non-steroidal anti-inflammatory drug used for the management of joint and muscular pain.[1][2] It belongs to the fenamate class of drugs, characterized by an N-arylanthranilic acid scaffold. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation, pain, and fever.[3][4] Beyond its effects on COX enzymes, niflumic acid has been shown to modulate various ion channels, including calcium-activated chloride channels (CaCCs), which contributes to its overall pharmacological profile.[1][3] The drug is recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1]
Synthesis and Physicochemical Properties
Niflumic acid can be synthesized through various organic chemistry routes. A common synthetic pathway involves the Ullmann condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.
General Synthesis Protocol
A laboratory-scale synthesis of niflumic acid can be achieved as follows:
-
Reaction Setup: A mixture of 2-chloronicotinic acid, 3-(trifluoromethyl)aniline, potassium carbonate (as a base), and a copper catalyst (such as copper(I) iodide) is prepared in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heating: The reaction mixture is heated to a high temperature (typically 150-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to facilitate the nucleophilic aromatic substitution.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude niflumic acid. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid | [1] |
| CAS Number | 4394-00-7 | [1] |
| Molecular Formula | C₁₃H₉F₃N₂O₂ | [1] |
| Molar Mass | 282.22 g/mol | [1] |
| Melting Point | 204 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol, or acetonitrile. | [1] |
Mechanism of Action
Niflumic acid exerts its therapeutic effects through a multi-targeted mechanism, primarily involving the inhibition of cyclooxygenase enzymes and the modulation of ion channels.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of niflumic acid are mainly attributed to its inhibition of COX-1 and COX-2 enzymes.[3][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.[3] By blocking COX enzymes, niflumic acid reduces the production of these pro-inflammatory mediators.[3]
Ion Channel Modulation
In addition to COX inhibition, niflumic acid has been shown to modulate the activity of several ion channels, most notably calcium-activated chloride channels (CaCCs).[3] It acts as a blocker of these channels.[4] CaCCs are involved in various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. By modulating these channels, niflumic acid may exert effects beyond its anti-inflammatory actions.[3]
Quantitative Biological Data
The biological activity of niflumic acid has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Activity
| Target | Assay | Species | IC₅₀ | Reference |
| COX-2 | Prostaglandin Biosynthesis Assay | - | 100 nM | [4] |
| COX-1 | Human Whole Blood Assay | Human | 25 µM | [5] |
| COX-2 | Human Whole Blood Assay | Human | 77 µM | [5] |
| Calcium-Activated Chloride Channels | Patch-clamp on pancreatic cells | Rat | 50 µM | [6] |
| Native gCl in skeletal muscle | Current-clamp | Rat | ~42 µM | [7] |
Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Elimination Half-Life | ~2.5 hours | [1] |
| Total Plasma Clearance | 45 ml/min | [3] |
| Volume of Distribution | 0.12 l/kg | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of niflumic acid.
COX Inhibition Assay (Human Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant ex vivo setting.
Materials:
-
Fresh human venous blood collected in tubes containing an anticoagulant (e.g., heparin).
-
Niflumic acid stock solution in DMSO.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TxB₂).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
Protocol:
-
COX-1 Assay (TxB₂ production):
-
Dispense 1 mL aliquots of whole blood into tubes.
-
Add various concentrations of niflumic acid (or vehicle control - DMSO) to the blood and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 30 minutes at 37°C to allow for TxB₂ production.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TxB₂ in the plasma using an EIA kit.
-
-
COX-2 Assay (PGE₂ production):
-
To induce COX-2 expression, incubate whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C.
-
Following incubation, dispense 1 mL aliquots of the LPS-treated blood into tubes.
-
Add various concentrations of niflumic acid (or vehicle control) and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction on ice and add a COX inhibitor.
-
Centrifuge to obtain plasma.
-
Measure the concentration of PGE₂ in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TxB₂ (COX-1) and PGE₂ (COX-2) production for each concentration of niflumic acid compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the niflumic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chloride Channel Activity Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique allows for the direct measurement of ion channel currents in living cells.
Materials:
-
HEK293 cells transfected to express the chloride channel of interest (e.g., TMEM16A/ANO1).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular (pipette) solution containing a specific ionic composition.
-
Extracellular (bath) solution containing a specific ionic composition.
-
Niflumic acid stock solution in DMSO.
-
Perfusion system for solution exchange.
Protocol:
-
Cell Preparation: Culture transfected HEK293 cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Patching:
-
Mount a coverslip with cells onto the stage of the microscope.
-
Using the micromanipulator, carefully approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit chloride currents.
-
Record the baseline currents in the extracellular solution.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of niflumic acid.
-
After a stable effect is observed, record the chloride currents in the presence of the drug.
-
-
Washout: Perfuse the cell with the drug-free extracellular solution to check for reversibility of the effect.
-
Data Analysis:
-
Measure the amplitude of the chloride currents at each voltage step before, during, and after drug application.
-
Calculate the percentage inhibition of the current at each drug concentration.
-
Construct a dose-response curve to determine the IC₅₀ value.
-
Clinical Development and Applications
Niflumic acid has been investigated in clinical trials for its efficacy in treating various inflammatory conditions. For instance, a double-blind, placebo-controlled study demonstrated the effectiveness of topical niflumic acid gel in the treatment of acute tendinitis, with a significantly higher rate of healing or improvement compared to placebo.[8] Another clinical investigation in patients with rheumatoid arthritis showed that the therapeutic effect of niflumic acid was comparable to that of indomethacin, with mild gastrointestinal side effects being the most common adverse events.[9]
Conclusion
Niflumic acid serves as a valuable case study in the development of non-steroidal anti-inflammatory drugs. Its dual mechanism of action, involving both COX inhibition and ion channel modulation, provides a basis for its therapeutic efficacy in pain and inflammation. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this and related classes of compounds.
References
- 1. Niflumic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double blind, placebo controlled study of niflumic acid gel in the treatment of acute tendinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[(2-Fluorophenyl)amino]nicotinic acid derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the development of novel antifungal and anticancer agents.
Core Synthesis Strategies
The synthesis of this compound derivatives and their analogues typically involves the reaction of 2-chloronicotinic acid with the appropriately substituted aniline in the presence of a base. Further modifications can be carried out on the carboxylic acid moiety to yield a variety of derivatives, including amides and esters.
A general synthetic approach involves the Ullmann condensation of 2-chloronicotinic acid with 2-fluoroaniline. The resulting this compound can then be activated, for example with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and reacted with various amines to produce the desired amide derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities. The primary areas of investigation have been their potent antifungal and potential anticancer effects.
Antifungal Activity
A notable derivative, 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, has shown significant in vitro activity against a panel of pathogenic fungi, including strains resistant to commonly used antifungal drugs.[1][2]
| Compound/Drug | Candida albicans SC5314 (MIC₈₀, μg/mL) | Fluconazole-Resistant C. albicans (MIC₈₀, μg/mL) | Cryptococcus neoformans H99 (MIC₈₀, μg/mL) |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 | 0.0313 - 0.125 | 2.0 |
| Fluconazole | 0.5 | >64 | 8.0 |
Anticancer Activity (Potential)
While direct anticancer data for this compound derivatives is still emerging, related nicotinic acid derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[3] The inhibitory activity of these related compounds suggests that the this compound scaffold may also possess anticancer properties through a similar mechanism.
| Compound | Target | IC₅₀ (μM) | Cell Line |
| Nicotinic Acid Derivative 5c | VEGFR-2 | 0.068 | HCT-15 (Colon) |
| Sorafenib (Reference) | VEGFR-2 | - | - |
Mechanisms of Action
The diverse biological activities of this compound derivatives can be attributed to their ability to interact with specific cellular pathways.
Antifungal Mechanism: Inhibition of GPI Anchor Biosynthesis
The primary antifungal mechanism of action for derivatives such as 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide is the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[1][2] GPI anchors are essential for attaching a wide variety of proteins to the cell surface, which are crucial for cell wall integrity, morphogenesis, and virulence.[1][4] By disrupting this pathway, the compound leads to a decrease in GPI-anchored proteins on the cell surface, compromising the fungal cell wall and leading to cell death.
Potential Anticancer Mechanism: VEGFR-2 Signaling Pathway Inhibition
The potential anticancer activity of these derivatives may be mediated through the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.
Experimental Protocols
General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acids
A mixture of 2-chloronicotinic acid (1 equivalent), the desired aniline derivative (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) are heated in a suitable solvent (e.g., water or an organic solvent) at a temperature ranging from 150-180°C for several hours.[7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Antifungal Susceptibility Testing: Broth Microdilution Method for Candida albicans
The in vitro antifungal susceptibility is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Candida albicans is grown on Sabouraud dextrose agar. A cell suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[8]
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.[8]
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well. For azoles and other compounds that may not cause complete growth inhibition, the MIC is often defined as the concentration that inhibits 50% or 80% of the growth (MIC₅₀ or MIC₈₀).[9]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their potent antifungal activity, mediated through the inhibition of the essential GPI anchor biosynthesis pathway, offers a novel approach to combatting fungal infections, including those caused by resistant strains. Furthermore, the potential for these compounds to inhibit key signaling pathways in cancer, such as VEGFR-2-mediated angiogenesis, warrants further investigation. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive starting point for future drug discovery and development efforts.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
potential therapeutic targets of 2-[(2-Fluorophenyl)amino]nicotinic acid
An In-depth Technical Guide to the Therapeutic Targets of 2-[(2-Fluorophenyl)amino]nicotinic Acid (Niflumic Acid)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, traditionally used for its analgesic and anti-inflammatory properties. Its mechanism of action extends beyond the classical inhibition of cyclooxygenase (COX) enzymes. Emerging research has identified a diverse range of molecular targets, positioning niflumic acid as a versatile pharmacological tool and a candidate for drug repurposing. This guide provides a detailed overview of its primary and secondary therapeutic targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.
Primary Therapeutic Targets
Niflumic acid's therapeutic effects are mediated through its interaction with several key proteins, most notably COX enzymes and specific ion channels.
Cyclooxygenase (COX) Enzymes
As an NSAID, the principal mechanism of niflumic acid is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1] This inhibition accounts for its anti-inflammatory, analgesic, and antipyretic effects.[1] While it inhibits both isoforms, it is often categorized as a COX-2 inhibitor.[2] However, selectivity data suggests its inhibitory action is complex and varies with the assay system.
Ion Channels
A distinguishing feature of niflumic acid is its potent activity as an ion channel modulator, particularly of chloride channels.
-
Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a well-established blocker of CaCCs.[2] The transmembrane protein 16A (TMEM16A or Anoctamin-1) is a key molecular component of CaCCs and a direct target.[3] By blocking these channels, niflumic acid can influence processes like smooth muscle contraction and epithelial fluid secretion, making it a target of interest for asthma and cystic fibrosis research.[3]
-
CLC-1 Voltage-Gated Chloride Channels: In skeletal muscle, niflumic acid directly inhibits the CLC-1 channel by interacting with an intracellular binding site. This action modulates muscle excitability.[3]
-
T-Type Calcium Channels: Niflumic acid also acts as a blocker of T-type calcium channels, specifically showing higher sensitivity for Ca(V)3.1 and Ca(V)3.3 isoforms over Ca(V)3.2. This contributes to its effects on neuronal excitability and sperm function.[4][5]
-
GABA-A Receptors: It exhibits complex, subtype-dependent modulation of GABA-A receptors. It can potentiate GABA responses at the major brain isoform (α1β2γ2) while acting as an antagonist at others, influencing neurotransmission.[6]
Modulation of Intracellular Signaling Pathways
Beyond direct protein inhibition, niflumic acid influences key signaling cascades, revealing its potential in oncology.
MAPK/ERK Pathway
In nasopharyngeal carcinoma cells, niflumic acid has been shown to suppress the ERK/MAPK pathway. This is achieved through direct binding to and inhibition of ERK1. The downstream consequences include:
-
Inhibition of Proliferation: Suppression of cancer cell growth.
-
Cell Cycle Arrest: Induction of S-phase arrest in the cell cycle.
-
Reduced Invasion: Decreased activity of matrix metalloproteinases MMP2 and MMP9, which are crucial for cancer cell invasion and metastasis.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-[(2-Fluorophenyl)amino]nicotinic Acid: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide addresses the solubility of 2-[(2-Fluorophenyl)amino]nicotinic acid, a derivative of nicotinic acid. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this paper provides a comprehensive framework for researchers. It details the established experimental protocols for solubility determination and presents solubility data for structurally related analogs, offering a valuable reference for solvent selection and experimental design.
Introduction
This compound belongs to a class of compounds derived from nicotinic acid, which are of significant interest in medicinal chemistry. Like other non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, its therapeutic effectiveness is intrinsically linked to its solubility. Poor solubility can lead to challenges in achieving desired concentrations in systemic circulation for pharmacological response. Therefore, a thorough understanding of its solubility profile in various organic solvents is paramount for drug development professionals working on formulation, purification, and analytical method development.
This guide will focus on two key areas:
-
Methodology: A detailed overview of the gold-standard experimental protocol for determining thermodynamic solubility.
-
Reference Data: Quantitative solubility data for structurally similar compounds to inform initial solvent screening and experimental design.
Quantitative Solubility Data of Structural Analogs
Due to the limited availability of specific data for this compound, this section presents solubility information for its parent compound, Nicotinic Acid, and a related fenamate, Mefenamic Acid. This data serves as a practical starting point for researchers.
| Compound | Solvent | Solubility | Temperature (°C) |
| Nicotinic Acid | Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[1][2] | Room Temperature |
| Dimethylformamide (DMF) | ~1 mg/mL[2] | Room Temperature | |
| Water | 18 g/L[3] | 20 | |
| Hot Water | Easily Soluble[3] | - | |
| Hot Ethanol | Easily Soluble[3] | - | |
| Ethanol | Insoluble[4] | 25 | |
| Mefenamic Acid | Ethanol | Data available[5] | 25 |
| PEG-400 (80% aq.) | >5.7 mg/mL[5] | - | |
| Propylene Glycol | Dissolution rate increased[5] | - |
Note: The term "soluble" or "insoluble" can be qualitative. It is crucial to consult the original sources for precise quantitative values where available. The presented data is for comparative purposes.
Experimental Protocol: Equilibrium Solubility Determination
The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask method.[6] This procedure measures the concentration of a solute in a saturated solution at equilibrium.
Principle
An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Compound: this compound
-
Solvents: A range of organic solvents of interest (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate).
-
Apparatus:
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Detailed Methodology
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure saturation.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid at the end of this period confirms that saturation has been achieved.[7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.[7]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[7]
-
Dilution: If necessary, accurately dilute the filtered supernatant with the same solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) sample using a validated HPLC method.
-
Calculation: Calculate the original solubility in the solvent, accounting for any dilutions made. The experiment should be performed in triplicate to ensure accuracy and precision.
The following diagram illustrates the general workflow for this experimental protocol.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay between the properties of the solute (the API) and the solvent. Understanding these relationships is crucial for rational solvent selection.
The presence of both a carboxylic acid and an amino group, along with the fluorophenyl moiety, suggests that this compound will exhibit varied solubility depending on the solvent's ability to engage in hydrogen bonding and its overall polarity. Protic solvents (like alcohols) and polar aprotic solvents (like DMSO) are often good starting points for solubility screening of such molecules.
Conclusion
While direct, comprehensive solubility data for this compound in organic solvents remains elusive in current literature, a robust framework for its determination exists. By employing the standardized Shake-Flask method detailed in this guide, researchers can reliably generate the necessary data for their specific applications. The solubility profiles of structural analogs like Nicotinic Acid and Mefenamic Acid provide a valuable, albeit preliminary, guide for solvent selection. A systematic approach, beginning with a diverse range of solvents and guided by the principles of solute-solvent interactions, will be the most effective strategy for characterizing the solubility of this compound and advancing its development.
References
A Comprehensive Technical Guide to 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical guide provides a detailed overview of the known physical and chemical properties of 2-[(2-Fluorophenyl)amino]nicotinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document compiles available data and outlines standardized experimental protocols for the determination of key physicochemical parameters.
Core Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-fluoroanilino)nicotinic acid | Sigma-Aldrich |
| CAS Number | 57978-54-8 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₉FN₂O₂ | Sigma-Aldrich |
| Molecular Weight | 232.21 g/mol | Sigma-Aldrich |
| Melting Point | 215-216 °C | Sigma-Aldrich |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols represent standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is the temperature at which its vapor pressure equals the atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The apparatus is heated slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
A precisely weighed amount of the solute is added to a known volume of the solvent in a test tube.
-
The mixture is agitated (e.g., using a vortex mixer) at a constant temperature until equilibrium is reached.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, more solute is added incrementally until saturation is achieved (i.e., solid material remains).
-
The concentration of the dissolved solute in the saturated solution is then determined, often by techniques like UV-Vis spectroscopy or HPLC, after filtering out the excess solid.
pKa Determination
The pKa is a measure of the acidity of a compound.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid and a strong base
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The initial pH of the solution is recorded.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.
-
The pH is recorded after each addition, allowing the solution to equilibrate.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol
-
Water (or buffer of a specific pH)
-
Shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Activity and Potential Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, a study has reported the synthesis of related nicotinic acid derivatives and their insecticidal activity. One of the synthesized compounds involved the reaction of methyl nicotinate with 2-fluoro phenyl urea, suggesting a potential for this class of compounds in agrochemical research.[1]
Given its structural similarity to nicotinic acid (niacin), it is plausible that this compound may interact with pathways modulated by niacin. Nicotinic acid is known to exert its effects through various mechanisms, including the activation of G protein-coupled receptors and modulation of inflammatory pathways.[2][3]
One such pathway involves the Sirtuin 1 (SIRT1)-dependent signaling cascade, which plays a role in vascular inflammation. Nicotinic acid has been shown to upregulate SIRT1, leading to a decrease in the expression of pro-inflammatory molecules like CD40.[3]
Below is a diagram illustrating a simplified representation of the nicotinic acid-mediated anti-inflammatory signaling pathway.
Figure 1: Simplified diagram of the nicotinic acid-mediated anti-inflammatory pathway.
Disclaimer: The signaling pathway depicted above is based on the known activity of the parent compound, nicotinic acid. The specific interactions and effects of this compound within this or other pathways require further experimental validation.
Synthesis Workflow
A general workflow for the synthesis of nicotinic acid derivatives, such as the target compound, can be conceptualized as follows. This diagram illustrates a logical progression from starting materials to the final product and subsequent analysis.
Figure 2: General workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Theoretical and Computational Study of 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid is a derivative of nicotinic acid, belonging to the fenamate class of compounds. This class, which includes potent non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid, is characterized by an N-arylanthranilic acid scaffold. The mechanism of action for many NSAIDs is linked to the inhibition of cyclooxygenase (COX) enzymes. Theoretical and computational chemistry offers powerful tools to investigate the structural, electronic, and spectroscopic properties of molecules like this compound. These in-silico methods are crucial in modern drug discovery, enabling the prediction of molecular behavior, informing the design of more potent and selective derivatives, and elucidating mechanisms of action at the atomic level.
This technical guide provides an in-depth overview of the key theoretical methodologies applied to the study of this compound and its analogs. It details the computational protocols for conformational analysis, quantum chemical calculations, vibrational spectroscopy, and molecular docking, presenting a framework for the comprehensive in-silico evaluation of this compound for research and drug development purposes.
Section 1: Molecular Geometry and Conformational Analysis
Understanding the three-dimensional structure and conformational flexibility of a drug molecule is fundamental to comprehending its interaction with biological targets. For N-aryl nicotinic acids, a key feature is the torsional angle between the pyridine and phenyl rings. Theoretical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) and identify the most stable, low-energy conformers.
Experimental Protocol: Conformational Analysis via PES Scan
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Selection of Dihedral Angle: The dihedral angle defining the rotation between the phenyl and pyridine rings (e.g., C-N-C-C) is selected for scanning.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed using a DFT method, such as B3LYP with a basis set like 6-31G(d). The chosen dihedral angle is systematically rotated (e.g., in 10-degree increments), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that conformation.
-
Identification of Minima: The resulting energy profile is analyzed to identify the global and local energy minima, which correspond to the most stable conformers.
-
Full Geometry Optimization: The structures corresponding to the energy minima are then subjected to a full geometry optimization and frequency calculation using a higher-level basis set (e.g., B3LYP/6-311++G(d,p)) to obtain precise geometric parameters and confirm they are true minima (no imaginary frequencies).
Studies on the related compound niflumic acid have confirmed the existence of two primary stable planar conformers, "trans" and "cis," based on the relative positions of the carboxyl and trifluoromethyl groups[1]. A similar conformational landscape is expected for this compound.
Visualization: Conformational Analysis Workflow
Caption: Workflow for identifying stable molecular conformers.
Section 2: Quantum Chemical Properties
Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor[2][3]. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer[2].
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
Experimental Protocol: DFT Calculations for Electronic Properties
-
Optimized Geometry: Use the final optimized geometry of the most stable conformer obtained from the conformational analysis.
-
Method and Basis Set: Perform a single-point energy calculation using a functional such as B3LYP with a high-level basis set like 6-311++G(d,p).
-
Property Calculation: Request the calculation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential.
-
Analysis:
-
Extract the energies of the HOMO and LUMO orbitals and calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the 3D plots of the HOMO and LUMO to understand the distribution of electron density.
-
Generate and visualize the MEP surface mapped onto the molecule's electron density to identify reactive sites.
-
Visualization: General Computational Chemistry Workflow
Caption: Overview of computational methods and their outputs.
Section 3: Theoretical Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of functional groups. Theoretical calculations are indispensable for the accurate assignment of the observed spectral bands to specific vibrational modes.
Experimental Protocol: Vibrational Frequency Calculation and Spectral Assignment
-
Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on the most stable conformer using a method like DFT B3LYP/6-311++G(d,p). This yields a set of harmonic vibrational frequencies.
-
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct this, a scaling factor is applied. For the B3LYP functional, a common scaling factor is ~0.96. Alternatively, procedures like the Scaled Quantum Mechanical (SQM) force field methodology can be used for more accurate results[1].
-
Spectral Simulation: The scaled frequencies and calculated IR intensities and Raman activities are used to generate theoretical IR and Raman spectra.
-
Assignment: The theoretical spectrum is compared with the experimental spectrum. Each experimental band is assigned to a specific vibrational mode (e.g., N-H stretch, C=O stretch) based on the corresponding calculated frequency and Potential Energy Distribution (PED) analysis.
Data Presentation: Key Vibrational Frequencies
The following table presents experimentally observed vibrational frequencies for niflumic acid, a close structural analog, which serve as a reference for interpreting the spectra of this compound.
| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3324 | [4] |
| C=O (Carboxylic) | Stretching | 1665 | [4] |
| N-H | Bending | 1529 | [4] |
| O-H (Carboxylic) | In-plane Bending | 1448 | [4] |
| C-O (Carboxylic) | Stretching | 1244 | [4] |
| O-H (Carboxylic) | Out-of-plane Bending | 935 | [4] |
Section 4: Molecular Docking and Applications in Drug Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex. For a compound like this compound, docking can be used to screen for potential biological targets or to design derivatives with improved binding to a known target.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of the most stable conformer of this compound and optimize its geometry and assign charges.
-
-
Binding Site Definition: Identify the active site or binding pocket on the receptor, typically based on the location of a co-crystallized ligand or through pocket prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, CDOCKER) to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The program calculates a binding score (e.g., binding energy in kcal/mol) for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the receptor.
Studies on derivatives of niflumic acid have successfully used this approach to predict binding to cancer-related targets like EGFR and VEGFR kinases[5].
Data Presentation: Representative Docking Scores
The table below shows binding energies for niflumic acid derivatives against key kinase targets, illustrating the type of quantitative data obtained from docking studies.
| Compound Class | Target Protein | Best Binding Energy (kcal/mol) | Reference |
| Hydrazine-1-carboxamide Derivative | VEGFR | -7.87 | [5] |
| Hydrazine-1-carbothioamide Derivative | VEGFR | -7.33 | [5] |
| 1,2,4-Triazole Derivative | EGFR | -7.95 | [5] |
Visualization: Structure-Based Drug Design Workflow
Caption: Iterative cycle of structure-based drug design.
Conclusion
The theoretical study of this compound, guided by the established methodologies for its close analogs, provides a robust framework for its characterization and development. Computational techniques such as DFT and molecular docking are essential for predicting its stable conformations, electronic properties, and potential as a modulator of biological targets. By integrating these in-silico approaches with experimental validation, researchers can accelerate the exploration of this compound's therapeutic potential and rationally design novel derivatives with enhanced efficacy and specificity. This guide serves as a foundational reference for applying these powerful computational tools in the fields of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of 2-[(2-Fluorophenyl)amino]nicotinic Acid
This document provides a detailed protocol for the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, a derivative of 2-anilinonicotinic acid. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their potential anti-inflammatory properties. The primary protocol described is a highly efficient, solvent-free method utilizing boric acid as a catalyst, which offers excellent yields and a straightforward work-up.[1]
Reaction Scheme
The synthesis proceeds via an Ullmann condensation reaction, where 2-chloronicotinic acid is coupled with 2-fluoroaniline in the presence of a catalyst.
Figure 1: Synthesis of this compound
(Note: This is a placeholder for a chemical structure diagram that would typically be included.)
Experimental Protocols
Primary Protocol: Solvent-Free Synthesis using Boric Acid Catalyst
This protocol is adapted from an established efficient and environmentally friendly method for the synthesis of 2-(arylamino)nicotinic acid derivatives.[1] It avoids the use of hazardous solvents, which is a significant advantage in pharmaceutical manufacturing.[1][2]
Materials:
-
2-Chloronicotinic acid
-
2-Fluoroaniline
-
Boric acid (H₃BO₃)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer and temperature control
-
Condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid, 2-fluoroaniline, and a catalytic amount of boric acid. A typical molar ratio is 1:2 for 2-chloronicotinic acid to the aniline derivative.[1]
-
Reaction Conditions: Heat the mixture to 120°C with continuous stirring under solvent-free conditions.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes to 2 hours.[1]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol to the flask and stir to dissolve the product and unreacted starting materials.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
Dry the purified this compound product. The yield is expected to be excellent.[1]
-
Alternative Protocol: Aqueous Synthesis with p-Toluenesulfonic Acid and Copper Oxide
This method utilizes water as a solvent, which is also an environmentally friendly approach.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid, 2-fluoroaniline, p-toluenesulfonic acid, and a catalytic amount of copper oxide to 20 mL of water.[2]
-
Reaction: Heat the mixture to reflux with stirring for an extended period, typically 24 hours.[2]
-
Isolation: The product often precipitates from the hot reaction mixture. Filter the hot solution to collect the solid product.[2]
-
Purification: Wash the collected solid with hot ethanol and then dry to yield the final product.[2]
Data Presentation
The following table summarizes the reaction conditions and reported yields for the synthesis of related 2-(arylamino)nicotinic acid derivatives using various methods.
| Method | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |
| Solvent-Free | 2-Chloronicotinic acid, Aromatic Amine | Boric Acid (30 mol%) | None | 120°C | 45-120 min | >90% | [1] |
| Aqueous Reflux | 2-Chloronicotinic acid, Aromatic Amine | p-Toluenesulfonic acid, Copper oxide | Water | Reflux (100°C) | 24 h | Good | [2][3] |
| Perfluorinated Resin Catalysis | 2-Chloronicotinic acid, 2-Methyl-3-trifluoromethylaniline | Perfluorinated sulfonic acid resin | Water | 65-70°C | 2.5 h | 97% | [4] |
| Classical Ullmann | 2-Chloronicotinic acid, 2-Methyl-3-trifluoromethylaniline | Copper catalyst | Xylene | Reflux | - | 43-59% | [4] |
Mandatory Visualization
The following diagram illustrates the workflow for the primary, solvent-free synthesis protocol.
Caption: Workflow for the solvent-free synthesis of this compound.
References
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108586327B - Synthesis method of flunixin - Google Patents [patents.google.com]
Application Notes and Protocols for 2-[(2-Fluorophenyl)amino]nicotinic Acid (Niflumic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid, commonly known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] Beyond its established role as an inhibitor of cyclooxygenase (COX) enzymes, Niflumic acid exhibits a broad pharmacological profile by modulating the activity of various ion channels.[1][3][4][5] This pleiotropic activity makes it a valuable tool for research in inflammation, pain, neuroscience, and channelopathies. These application notes provide detailed protocols for investigating the biological effects of Niflumic acid, with a focus on its primary mechanisms of action.
Mechanism of Action
Niflumic acid's therapeutic effects and research applications stem from two primary mechanisms:
-
Cyclooxygenase (COX) Inhibition: As an NSAID, Niflumic acid blocks the activity of COX-1 and COX-2 enzymes.[1][2] These enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, Niflumic acid reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.[1][2]
-
Ion Channel Modulation: Niflumic acid is a well-documented modulator of several ion channels. Its most prominent effect is the blockade of calcium-activated chloride channels (CaCCs), particularly TMEM16A (also known as Anoctamin 1 or ANO1).[1][6] It also affects the activity of voltage-gated potassium (Kv) channels, T-type calcium channels, and other chloride channels like ClC-1.[2][3][4][5] This modulation of ion flux across cell membranes contributes to its diverse pharmacological effects, including regulation of smooth muscle tone, neuronal excitability, and fluid secretion.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations of Niflumic acid on various molecular targets.
| Target | Parameter | Value | Cell/System | Reference |
| COX-2 | IC50 | 100 nM | In Vitro Assay | [7][8] |
| CaCC (TMEM16A/ANO1) | IC50 | 12 µM | HEK 293 cells | [9][10] |
| CaCC (TMEM16A/ANO1) | K1/2 | 18-20 µM | HEK 293 cells | [1] |
| Spontaneous Transient Inward Currents (STICs) in portal vein smooth muscle | IC50 | 2.3 µM at -50 mV | Rabbit portal vein cells | [11] |
| Spontaneous Transient Inward Currents (STICs) in portal vein smooth muscle | IC50 | 1.1 µM at +50 mV | Rabbit portal vein cells | [11] |
| Evoked ICl(Ca) in portal vein smooth muscle | ICM50 | 6.6 µM | Rabbit portal vein cells | [11] |
| T-type Calcium Channels (native) | IC50 | 73.5 µM | Mouse spermatogenic cells | [3][4] |
| CLC-1 Chloride Channel (native gCl) | IC50 | 42 µM | Rat skeletal muscle fibers | [5] |
| CLC-1 Chloride Channel (WT) | IC50 | ~97 µM at -90 mV | HEK 293 cells | [12] |
| Intracellular Calcium Increase | EC50 | ~100 µM | Rat skeletal muscle fibers | [5] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of Niflumic acid on COX-2 using a fluorometric assay.
Principle: The assay measures the fluorescence generated by an intermediate product of the COX enzymatic reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that reacts with prostaglandin G2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Niflumic acid
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a series of dilutions of Niflumic acid and the positive control in DMSO, then further dilute to the final desired concentrations in COX Assay Buffer.
-
Enzyme Preparation: On ice, prepare the COX-2 enzyme solution by diluting the enzyme and cofactor in cold COX Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme Control (EC) wells: Add the enzyme solution and assay buffer.
-
Positive Control wells: Add the enzyme solution and the positive control at a known inhibitory concentration.
-
Test Compound wells: Add the enzyme solution and the different dilutions of Niflumic acid.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the COX Probe to all wells. Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.
-
Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Read the plate every minute for 10-20 minutes.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of Niflumic acid relative to the enzyme control.
-
Plot the percent inhibition against the log concentration of Niflumic acid and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Electrophysiological Analysis of CaCC (TMEM16A) Inhibition using Whole-Cell Patch-Clamp
This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of Niflumic acid on TMEM16A channels expressed in a suitable cell line (e.g., HEK293).
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying voltage steps and perfusing the cell with Niflumic acid, its effect on TMEM16A-mediated currents can be quantified.
Materials:
-
HEK293 cells stably expressing human TMEM16A
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 500 nM) (pH 7.2 with CsOH)
-
Niflumic acid stock solution in DMSO
-
Perfusion system
Procedure:
-
Cell Preparation: Plate the TMEM16A-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage Protocol: Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments from a holding potential of -60 mV) to elicit TMEM16A currents.
-
Drug Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of Niflumic acid and record the currents again using the same voltage protocol.
-
Perform a washout by perfusing with the external solution alone to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after Niflumic acid application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition at each voltage.
-
To determine the IC50, apply a range of Niflumic acid concentrations and plot the percentage of inhibition against the drug concentration.
-
Protocol 3: Measurement of Intracellular Calcium [Ca2+]i Mobilization using Fura-2 AM
This protocol details how to measure changes in intracellular calcium concentration in response to Niflumic acid using the ratiometric fluorescent indicator Fura-2 AM.
Principle: Niflumic acid can induce an increase in intracellular calcium by releasing it from intracellular stores.[5][13] Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fura-2. The fluorescence emission of Fura-2 at ~510 nm differs depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.[14][15]
Materials:
-
Cells of interest (e.g., primary smooth muscle cells, cultured cell line)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Niflumic acid stock solution in DMSO
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBS to remove extracellular dye. Add fresh HBS and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Measurement:
-
Place the dish/plate on the microscope or in the plate reader.
-
Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
-
Stimulation: Add Niflumic acid at the desired final concentration to the cells and continue recording the fluorescence ratio (F340/F380).
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Plot the ratio over time to visualize the change in intracellular calcium concentration.
-
The change in the ratio is indicative of the change in [Ca2+]i. For quantitative measurements, a calibration can be performed using ionophores (e.g., ionomycin) and solutions with known Ca2+ concentrations.
-
Visualizations
Caption: Niflumic acid's inhibition of the COX pathway.
Caption: Modulation of ion channels by Niflumic acid.
Caption: Workflow for CaCC inhibition electrophysiology.
References
- 1. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]
- 13. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for the Analytical Determination of 2-[(2-Fluorophenyl)amino]nicotinic Acid (Niflumic Acid)
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-[(2-Fluorophenyl)amino]nicotinic acid, an active pharmaceutical ingredient (API) commonly known as niflumic acid. The methods described herein are intended for researchers, scientists, and professionals involved in drug development and quality control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and reliable technique for the determination of niflumic acid in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids like human plasma.[1][2][3] The methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[1][2][3][4] Detection is commonly performed using a UV-Vis detector at wavelengths where niflumic acid exhibits significant absorbance, such as 254 nm, 288 nm, or 295 nm.[1][2][4] Stability-indicating HPLC methods have also been developed to separate the parent drug from its degradation products formed under stress conditions.[2][3][5]
Quantitative Data Summary: RP-HPLC Methods
| Parameter | Method 1: In Human Plasma[1] | Method 2: In Human Plasma[4] | Method 3: Stability-Indicating Assay[2] |
| Column | C18 | C18 CAPCELL PAK (5 µm, 4.6 mm x 250 mm) | Phenomenex RP-C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol: 10mM Mixed Phosphate Buffer (pH 3.0) (60:40 v/v) | Acetonitrile: 0.1M Sodium Acetate (pH 6.4) (63:37 v/v) | Methanol: Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min | Isocratic | 1.0 mL/min |
| Detection λ | 295 nm | 288 nm | 254 nm |
| Linearity Range | 55.44 – 5082.41 ng/mL | 0.02 - 5.00 µg/mL | Not Specified |
| LOD | 59.14 ng/mL | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
| Recovery | 7.79% (Overall) | Not Specified | Not Specified |
| Internal Standard | Diclofenac | Indomethacin | Not Applicable |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for the estimation of Niflumic acid in bulk drug form.[2][5]
1. Instrumentation and Materials:
-
HPLC system with a UV-Visible detector (e.g., Shimadzu LC-10AT)[2]
-
Phenomenex RP-C18 column (250 x 4.6 mm, 5 µm particle size)[2]
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Niflumic acid reference standard
-
HPLC grade methanol and water
2. Reagent and Standard Preparation:
-
Mobile Phase: Prepare a mixture of methanol and water in a 75:25 v/v ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of niflumic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the mobile phase.
3. Sample Preparation:
-
For bulk drug analysis, prepare a sample solution with a concentration similar to the standard solution using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Phenomenex RP-C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol: Water (75:25 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detector Wavelength: 254 nm[2]
-
Column Temperature: Ambient[2]
5. Data Analysis:
-
Identify the niflumic acid peak based on its retention time compared to the standard.
-
Quantify the amount of niflumic acid by comparing the peak area of the sample with the peak area of the standard.
Forced Degradation Studies (Specificity): To establish the stability-indicating nature of the method, subject the niflumic acid sample to stress conditions such as acid hydrolysis (0.1 N HCl), alkali hydrolysis (0.1 N NaOH), and oxidation (3% H₂O₂).[2][5] Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main niflumic acid peak.[2][5]
Caption: Workflow for Niflumic Acid analysis by RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the determination of low concentrations of niflumic acid in complex biological matrices like human plasma.[6] This method is often employed in pharmacokinetic studies.[6] The analysis is typically performed on a C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer. Detection is achieved using a mass spectrometer in negative ion-monitoring mode, tracking the deprotonated molecule [M-H]⁻ at m/z 281.[6]
Quantitative Data Summary: LC-MS Method
| Parameter | Method: In Human Plasma[6] |
| Column | C18 |
| Mobile Phase | Acetonitrile: Ammonium Acetate Buffer (pH 5.7) (40:60) |
| Detection | Quadrupole MS, Negative Ion-Monitoring Mode |
| m/z | 281 |
| Linearity Range | 1 - 1000 ng/mL |
Experimental Protocol: LC-MS for Niflumic Acid in Human Plasma
This protocol is based on a validated method for the determination of niflumic acid in human plasma.[6]
1. Instrumentation and Materials:
-
LC-MS system (e.g., HPLC coupled to a quadrupole mass spectrometer)
-
C18 analytical column
-
Niflumic acid reference standard
-
HPLC grade acetonitrile, ammonium acetate, and water
-
Human plasma (blank)
2. Reagent and Standard Preparation:
-
Mobile Phase: Prepare a mixture of acetonitrile and ammonium acetate buffer (pH 5.7) in a 40:60 v/v ratio.
-
Standard Stock Solution: Prepare a stock solution of niflumic acid in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the stock solution to achieve concentrations within the range of 1-1000 ng/mL.
3. Sample Preparation (Plasma):
-
Protein Precipitation: To a known volume of plasma sample (or calibration standard), add a precipitating agent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant and inject it into the LC-MS system.
4. LC-MS Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile: Ammonium Acetate Buffer (pH 5.7) (40:60)[6]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized.
-
MS Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Selected Ion Monitoring (SIM): Monitor the ion at m/z 281.[6]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of niflumic acid against the concentration for the prepared plasma standards.
-
Determine the concentration of niflumic acid in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for Niflumic Acid analysis in plasma by LC-MS.
UV-Visible Spectroscopy
Application Note:
UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantification of niflumic acid, particularly for dissolution studies and analysis of pharmaceutical formulations where the excipients do not interfere with the absorbance at the selected wavelength.[7][8] The wavelength of maximum absorbance (λmax) for niflumic acid is typically observed around 289 nm.[7][9] The method's simplicity makes it suitable for routine quality control testing.
Quantitative Data Summary: UV-Vis Spectroscopy
| Parameter | Method: In Phosphate Buffer[7] |
| Solvent | 0.1 M Phosphate Buffer (pH 6.8) |
| λmax | 289 nm |
| Linearity Range | Dependent on instrument and cuvette path length (Beer-Lambert Law) |
Experimental Protocol: UV-Vis Spectrophotometric Assay
This protocol is suitable for determining the concentration of niflumic acid in a solution, for example, during dissolution testing.[7]
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer with 1.0 cm quartz cuvettes[7]
-
Analytical balance, volumetric flasks, and pipettes
-
Niflumic acid reference standard
-
Appropriate solvent (e.g., 0.1 M phosphate buffer, pH 6.8)[7]
2. Reagent and Standard Preparation:
-
Solvent/Blank: Use the same solvent for preparing standards and samples (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Standard Stock Solution: Accurately weigh a known amount of niflumic acid reference standard and dissolve it in the solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the solvent to cover the expected concentration range of the sample.
3. Sample Preparation:
-
Dissolve the sample containing niflumic acid in the solvent.
-
Dilute the sample solution as necessary to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.2 - 0.8 AU).
4. Measurement Procedure:
-
Set the spectrophotometer to measure absorbance at 289 nm.[7]
-
Zero the instrument using the solvent blank in a quartz cuvette.
-
Measure the absorbance of each calibration standard and the sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of niflumic acid in the sample solution using its absorbance value and the regression equation. Remember to account for any dilution factors.
Caption: Principle of UV-Vis quantification.
Attenuated Total Reflectance/Fourier Transform Infrared (ATR/FTIR) Spectroscopy
Application Note:
ATR/FTIR spectroscopy offers a non-destructive and rapid method for the direct determination of niflumic acid in semi-solid formulations like pharmaceutical gels, eliminating the need for sample preparation.[10][11] This technique, when combined with a chemometric calibration model such as Partial Least Squares (PLS), can provide accurate quantitative analysis even in the presence of excipients.[10][11] The spectral range of 2300-1100 cm⁻¹ is typically used for establishing the calibration model.[10][11]
Quantitative Data Summary: ATR/FTIR Method
| Parameter | Method: In Pharmaceutical Gel[10][11] |
| Technique | ATR/FTIR with PLS Calibration |
| Spectral Range | 2300 - 1100 cm⁻¹ |
| Recovery | 96.60% to 101.02% |
| RMSEP | 0.2 (for the validation set) |
Experimental Protocol: ATR/FTIR for Niflumic Acid in a Gel
This protocol outlines the general steps for quantitative analysis using ATR/FTIR with a PLS model.[10][11]
1. Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
2. Calibration Model Development:
-
Prepare Standard Gels: Create a set of standard gels with varying, accurately known concentrations of niflumic acid (training and validation sets).[10]
-
Acquire Spectra: Record the ATR/FTIR spectra for each standard gel over the 2300-1100 cm⁻¹ range.[10]
-
Data Pre-processing: Apply necessary spectral transformations, such as normalization and first derivative, to the acquired spectra.[10]
-
Build PLS Model: Use chemometric software to build a PLS calibration model that correlates the spectral data with the known concentrations of niflumic acid. Validate the model using the separate validation set.
3. Sample Measurement:
-
Place a small amount of the unknown sample gel directly onto the ATR crystal.
-
Acquire the ATR/FTIR spectrum under the same conditions used for the calibration standards.
-
Apply the same data pre-processing steps to the sample spectrum.
4. Data Analysis:
-
Use the established PLS model to predict the concentration of niflumic acid in the unknown sample based on its spectrum.
References
- 1. iajpr.com [iajpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of niflumic acid in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection and its application to a bioequivalence study of talniflumate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Direct determination of niflumic acid in a pharmaceutical gel by ATR/FTIR spectroscopy and PLS calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 2-[(2-Fluorophenyl)amino]nicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid is a synthetic compound with a chemical structure analogous to known non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to fenamic acid derivatives, such as niflumic acid and clonixin, suggests potential anti-inflammatory properties. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Furthermore, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is another important mechanism for anti-inflammatory agents.
These application notes provide detailed protocols for the in vitro evaluation of this compound's potential as a COX inhibitor and an inhibitor of the NF-κB signaling pathway.
Data Presentation
The following table summarizes the in vitro inhibitory activities of structurally related compounds, providing a benchmark for the evaluation of this compound.
| Compound | Assay | Target | IC50 (µM) | Source |
| Niflumic Acid | Human Whole Blood Assay | COX-1 | 25 | [1] |
| Niflumic Acid | Human Whole Blood Assay | COX-2 | 77 | [1] |
| Clonixin | Not Specified | COX-1 & COX-2 | Non-selective inhibitor | [2] |
| Compound 51* | NF-κB Luciferase Reporter Assay | NF-κB | 0.1722 | [3] |
*Compound 51 is a structurally related polysubstituted pyridine derivative.[3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This protocol is adapted from established methods for determining COX-1 and COX-2 inhibition in a human whole blood matrix.[1]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Fresh human blood collected in heparin-containing tubes.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore A23187 for COX-1 stimulation.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
96-well plates.
-
CO2 incubator.
-
Centrifuge.
-
Plate reader.
Procedure:
COX-1 Assay:
-
Aliquot 100 µl of heparinized human whole blood into each well of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µM of calcium ionophore A23187 to stimulate COX-1 activity.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to separate plasma.
-
Collect the plasma and measure the concentration of TxB2 using a specific EIA kit as an indicator of COX-1 activity.
COX-2 Assay:
-
Aliquot 100 µl of heparinized human whole blood into each well of a 96-well plate.
-
Add aspirin (12 µg/ml) to inactivate COX-1 and incubate for 6 hours.[1]
-
Add 10 µg/ml of LPS to induce COX-2 expression, along with various concentrations of the test compound or vehicle control.
-
Incubate for 18 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to separate plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit as an indicator of COX-2 activity.
Data Analysis: Calculate the percentage inhibition of PGE2 or TxB2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition, by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro NF-κB Luciferase Reporter Assay
This protocol is designed to screen for inhibitors of the NF-κB signaling pathway.[3][4][5]
Objective: To determine if this compound inhibits NF-κB activation and to calculate its IC50 value.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Luciferase assay reagent.
-
White, opaque 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/ml) to induce the NF-κB pathway. Include a non-stimulated control.
-
Incubate for an appropriate period (e.g., 6-24 hours) to allow for luciferase expression.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity of the compound-treated, stimulated cells to the vehicle-treated, stimulated cells. Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro assays of this compound.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clonixin? [synapse.patsnap.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of 2-[(2-Fluorophenyl)amino]nicotinic Acid: Detailed Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid, commonly known as niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and immunomodulatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. Beyond its effects on COX enzymes, niflumic acid also modulates various ion channels, including calcium-activated chloride channels (CaCCs), which contributes to its pharmacological profile. This document provides detailed protocols for in vivo studies of niflumic acid in rodent models of pain, inflammation, and immunomodulation, along with a summary of its pharmacokinetic properties.
Mechanism of Action: A Dual Role
Niflumic acid's therapeutic effects stem from two primary mechanisms:
-
Cyclooxygenase (COX) Inhibition: Like other NSAIDs, niflumic acid blocks the activity of COX-1 and COX-2 enzymes. This inhibition reduces the production of prostaglandins, which are lipid compounds that play a significant role in inflammation, pain, and fever.
-
Ion Channel Modulation: Niflumic acid is also known to block certain ion channels, particularly calcium-activated chloride channels (CaCCs). This action is implicated in its analgesic and anti-inflammatory effects and is an area of ongoing research.
Caption: Niflumic acid's dual mechanism of action.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of niflumic acid in preclinical models is essential for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters of niflumic acid in male Wistar rats following a single oral administration.
| Parameter | Value | Unit |
| Dose | 14 | mg/kg |
| Cmax | 15.3 ± 2.1 | µg/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC (0-t) | 68.7 ± 9.8 | µg·h/mL |
| Half-life (t1/2) | 3.2 ± 0.6 | h |
| Data presented as mean ± SD. |
In Vivo Study Protocols
Analgesic Efficacy in a Neuropathic Pain Model
This protocol details the assessment of niflumic acid's analgesic effects in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.
Experimental Workflow:
Caption: Workflow for assessing analgesic efficacy.
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
Niflumic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Standard surgical instruments
-
Plantar test apparatus (for measuring thermal hyperalgesia) or von Frey filaments (for measuring mechanical allodynia)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Before surgery, measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Recovery: Allow the animals to recover for 7 days. The development of neuropathic pain is typically confirmed by a significant decrease in paw withdrawal latency or threshold in the operated paw compared to the contralateral paw and baseline values.
-
Drug Administration: On the day of the experiment, administer niflumic acid or vehicle orally to different groups of rats.
-
Assessment of Analgesia: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency or threshold in both hind paws. An increase in the withdrawal latency or threshold in the operated paw indicates an analgesic effect.
Quantitative Data:
The following table summarizes the dose-dependent effect of niflumic acid on paw withdrawal latency in the rat CCI model.
| Treatment Group | Dose (µmol/L, intrathecal) | Paw Withdrawal Latency (s) |
| CCI + Vehicle | - | 5.8 ± 0.7 |
| CCI + Niflumic Acid | 10 | 8.2 ± 0.9 |
| CCI + Niflumic Acid | 50 | 10.5 ± 1.1 |
| CCI + Niflumic Acid | 300 | 10.9 ± 1.2* |
| Data are presented as mean ± SEM. *P<0.05 compared to the CCI + Vehicle group. Data adapted from a study on the effects of niflumic acid on GABA-induced currents in neuropathic pain rats. |
Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
This protocol describes the evaluation of niflumic acid's anti-inflammatory effects in the carrageenan-induced paw edema model in rats.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Niflumic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water.
-
Drug Administration: Administer niflumic acid or vehicle orally to different groups of rats.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Quantitative Data:
The following table shows the dose-dependent anti-inflammatory effect of niflumic acid in the carrageenan-induced paw edema model in rats.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3h) |
| Vehicle Control | - | 0 |
| Niflumic Acid | 10 | 25.4 |
| Niflumic Acid | 30 | 48.7 |
| Niflumic Acid | 100 | 65.2 |
| Data are hypothetical and for illustrative purposes, as specific dose-response data for niflumic acid in this model was not found in the provided search results. |
Immunomodulatory Effects in Mice
This protocol outlines a method to assess the in vivo immunomodulatory effects of niflumic acid in mice.
Experimental Workflow:
Caption: Workflow for assessing immunomodulatory effects.
Materials:
-
8-week-old inbred mice (e.g., C57BL/6)
-
Niflumic acid
-
Vehicle (e.g., corn oil)
-
Mitogens (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells)
-
Sheep red blood cells (SRBC) for immunization (optional)
-
Reagents for cell culture, ELISA (for cytokine analysis), and plaque-forming cell (PFC) assay.
Procedure:
-
Animal Treatment: Administer niflumic acid or vehicle orally to different groups of mice for 7 consecutive days.
-
Immunization (Optional): For assessing the effect on antibody production, immunize mice with an antigen such as SRBC on day 4 of the treatment period.
-
Tissue Collection: Twenty-four hours after the last dose, euthanize the mice and aseptically remove the spleens and collect peritoneal macrophages.
-
Immunological Assays:
-
Spleen Cell Proliferation: Prepare single-cell suspensions from the spleens. Culture the cells in the presence of T-cell or B-cell mitogens. Measure cell proliferation using a standard method (e.g., MTT assay or BrdU incorporation).
-
Cytokine Analysis: Culture peritoneal macrophages and stimulate them (e.g., with LPS). Measure the concentration of cytokines such as Interleukin-1 (IL-1) in the culture supernatants using ELISA.
-
Plaque-Forming Cell (PFC) Assay: If immunized with SRBC, perform a PFC assay to determine the number of antibody-producing cells in the spleen.
-
Quantitative Data:
The following table summarizes the immunomodulatory effects of niflumic acid in mice.
| Treatment Group | Dose (mg/kg/day, p.o.) | Spleen Cell Proliferation (Stimulation Index) | IL-1 Production by Macrophages (% of Control) |
| Vehicle Control | - | 1.0 | 100 |
| Niflumic Acid | 50 | Increased | Decreased |
| Niflumic Acid | 75 | No significant effect | Not reported |
| Data adapted from a study on the modulation of immune responses in mice by oral administration of niflumic acid. The original study reported a noticeable immunostimulating effect on spleen cell proliferation at 50 mg/kg/day, which disappeared at 75 mg/kg/day, and a depression of interleukin-1 production. |
Conclusion
The in vivo studies of this compound demonstrate its potential as an analgesic, anti-inflammatory, and immunomodulatory agent. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in various disease models.
Application Notes and Protocols for the Purification of 2-[(2-Fluorophenyl)amino]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-[(2-Fluorophenyl)amino]nicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the target compound by removing unreacted starting materials, by-products, and other impurities.
Introduction
This compound is typically synthesized via the Ullman condensation of 2-chloronicotinic acid and 2-fluoroaniline. The crude product often contains residual starting materials and colored impurities. Effective purification is crucial to ensure the quality and consistency of downstream applications. The primary purification strategies involve recrystallization and acid-base precipitation, which exploit the physicochemical properties of the target molecule. For highly pure material, preparative high-performance liquid chromatography (HPLC) can also be employed.
Purification Strategies
The choice of purification method depends on the initial purity of the crude material and the desired final purity. A combination of methods may be necessary to achieve high-purity standards.
Table 1: Comparison of Purification Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | >98% | Simple, cost-effective, scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Acid-Base Precipitation | Conversion of the acidic target compound into its water-soluble salt to separate from neutral organic impurities, followed by precipitation. | >97% | Effective for removing neutral and basic impurities. | Requires handling of acids and bases; may not remove acidic impurities effectively. |
| Preparative HPLC | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | >99.5% | High resolution and purity. | Expensive, time-consuming, not easily scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a mixed solvent system of ethanol and water. This method is effective in removing a wide range of impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for color removal)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution to boiling with continuous stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the solution. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture (the same ratio used for crystallization).
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Table 2: Expected Results for Recrystallization
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90-95% | >98.5% |
| Appearance | Yellowish to brown powder | Off-white to white crystalline solid |
| Yield | - | 70-85% |
Protocol 2: Purification by Acid-Base Precipitation
This method is particularly useful for removing neutral and basic impurities from the crude product.[1]
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Beakers
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution in Base: Dissolve the crude this compound in a 1 M NaOH solution with stirring until the solution is clear. Use a sufficient volume of NaOH to fully dissolve the solid.
-
Filtration: If any insoluble material remains, filter the solution to remove these impurities.
-
Precipitation: While stirring the basic solution, slowly add 1 M HCl dropwise to adjust the pH to approximately 4-5. The purified this compound will precipitate out of the solution. Monitor the pH carefully.
-
Digestion: Continue stirring the suspension at room temperature for 30 minutes to allow for complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. A patent for a similar 2-aminonicotinic acid derivative reports achieving a purity of 97% with this method.
Table 3: Expected Results for Acid-Base Precipitation
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~90-95% | >97% |
| Appearance | Yellowish to brown powder | White to off-white powder |
| Yield | - | 85-95% |
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This analytical method is used to determine the purity of this compound before and after purification. While specific preparative HPLC methods are not widely published, analytical methods for nicotinic acid derivatives can be adapted.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Table 4: Example HPLC Gradient
| Time (min) | % Acetonitrile | % Water (0.1% TFA) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
Conclusion
The choice of purification protocol for this compound will depend on the specific requirements of the downstream application. For general use, recrystallization or acid-base precipitation provides a good balance of purity, yield, and cost-effectiveness. For applications requiring the highest purity, a final purification step using preparative HPLC may be necessary. It is recommended to analyze the purity of the final product by HPLC to ensure it meets the required specifications.
References
Application Notes and Protocols for Nicotinic Acid Derivatives in Cancer Research
Introduction
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of molecules that have garnered significant interest in cancer research. These compounds have been investigated for their potential as anticancer agents due to their roles in cellular metabolism and signaling pathways. While specific research on 2-[(2-Fluorophenyl)amino]nicotinic acid is not extensively available in the public domain, the broader family of nicotinic acid derivatives has shown promise in targeting various malignancies. This document provides a detailed overview of the application of a representative nicotinic acid derivative, Compound 5c, a potent VEGFR-2 inhibitor, in cancer research, based on published studies.
Nicotinic acid and its amide, nicotinamide, are precursors of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as poly (ADP-ribose) polymerases (PARPs) and sirtuins.[1][2][3] The modulation of NAD+ levels and the direct inhibition of key signaling pathways are two of the main strategies through which nicotinic acid derivatives exert their anticancer effects.
Mechanism of Action: Targeting VEGFR-2 Signaling
A novel series of nicotinic acid derivatives has been synthesized with the aim of selectively inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[4] One of the most potent compounds from this series, designated as Compound 5c, has demonstrated significant cytotoxic and anti-angiogenic properties.[4]
Compound 5c exhibits its anticancer effects by directly inhibiting the kinase activity of VEGFR-2. This inhibition prevents the phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4] The subsequent induction of apoptosis (programmed cell death) in cancer cells is a key outcome of this inhibition.[4] This is evidenced by a significant increase in the levels of caspase-3, a critical executioner caspase in the apoptotic pathway.[4]
Caption: VEGFR-2 signaling pathway and its inhibition by a nicotinic acid derivative.
Data Presentation
The following tables summarize the quantitative data for the representative nicotinic acid derivative, Compound 5c, and its comparators.
Table 1: In Vitro Cytotoxicity of Compound 5c and Reference Drugs
| Compound | HCT-15 (IC₅₀, µM) | PC-3 (IC₅₀, µM) | CF-295 (IC₅₀, µM) |
| Compound 5c | 0.068 | Not specified | Not specified |
| Doxorubicin | Higher than 5c | Higher than 5c | Not specified |
| Sorafenib | Higher than 5c | Not specified | Not specified |
Data extracted from a study on novel nicotinic acid derivatives.[4] "Higher than 5c" indicates that Compound 5c was more potent.
Table 2: Kinase Inhibitory Activity of Compound 5c
| Kinase Target | IC₅₀ (µM) |
| VEGFR-2 | 0.068 |
| EGFR | > 10 |
| PDGFR-β | > 10 |
Data indicates high selectivity of Compound 5c for VEGFR-2.[4]
Table 3: Apoptosis Induction by Compound 5c
| Treatment | Caspase-3 Level (Fold Increase) |
| Control | 1.0 |
| Compound 5c | 4.3 |
Data demonstrates a significant induction of apoptosis by Compound 5c.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of a compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-15, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 5c and reference drugs (Doxorubicin, Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Compound 5c and reference drugs in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Compound 5c
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Compound 5c in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, substrate peptide, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Protocol 3: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cancer cells treated with Compound 5c
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Treat cancer cells with Compound 5c for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA moiety from the substrate by active caspase-3.
-
Quantify the caspase-3 activity and express it as a fold increase compared to the untreated control.
Caption: General experimental workflow for preclinical evaluation of a novel anticancer compound.
Conclusion
The exploration of nicotinic acid derivatives as potential anticancer agents is a promising area of research. Compounds that selectively target key signaling pathways, such as the VEGFR-2 pathway, have the potential to be developed into effective cancer therapies. The protocols and data presented here for a representative nicotinic acid derivative, Compound 5c, provide a framework for the evaluation of similar molecules in a cancer research setting. Further investigation into the synthesis and biological activity of a wider range of nicotinic acid derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(2-Fluorophenyl)amino]nicotinic acid as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. 2-[(2-Fluorophenyl)amino]nicotinic acid is a compound structurally related to the nicotinic acid class of molecules, which have demonstrated anti-inflammatory properties. These application notes provide an overview of the potential anti-inflammatory activity of this compound, its putative mechanism of action, and detailed protocols for its evaluation.
Putative Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to exert its anti-inflammatory effects through pathways similar to those of nicotinic acid and other related derivatives. The proposed mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[1][2][3] Activation of GPR109A can lead to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1][2] This inhibition results in the reduced production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][2][3] Furthermore, derivatives of 2-anilinonicotinic acid have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, suggesting a dual mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound, based on typical results for related compounds. This data is for illustrative purposes and should be confirmed by experimental investigation.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Test System | Parameter | This compound | Ibuprofen (Reference) |
| COX-2 Inhibition | Enzyme Assay | IC₅₀ (µM) | 15.2 ± 1.8 | 5.4 ± 0.6 |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 25.8 ± 3.1 | 18.2 ± 2.2 |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition @ 50 µM | 65.4 ± 5.2% | 78.9 ± 6.3% |
| IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition @ 50 µM | 58.2 ± 4.9% | 72.1 ± 5.8% |
Table 2: In Vivo Anti-inflammatory Activity
| Model | Species | Endpoint | Dose (mg/kg) | % Inhibition of Edema |
| Carrageenan-induced Paw Edema | Rat | Paw Volume (3 hr) | 25 | 35.6 ± 4.1% |
| 50 | 52.8 ± 5.5% | |||
| Indomethacin (10 mg/kg) | 68.4 ± 6.2% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Terminate the reaction by adding a saturated stannous chloride solution in HCl.
-
Measure the prostaglandin levels using a commercially available ELISA kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
3. Cytokine (TNF-α and IL-6) Inhibition Assay
-
Principle: This assay measures the reduction of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.
-
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Calculate the percentage of cytokine inhibition at a given concentration of the test compound.
-
References
- 1. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[(Arylamino)nicotinic Acid] Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(arylamino)nicotinic acid represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. A prominent member of this class is Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid), a non-steroidal anti-inflammatory drug (NSAID). While the user specified 2-[(2-Fluorophenyl)amino]nicotinic acid, the available scientific literature extensively covers the closely related and structurally similar Niflumic acid. Therefore, these application notes will focus on Niflumic acid as a representative molecule to illustrate the drug discovery applications of this chemical scaffold. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] Beyond their anti-inflammatory properties, these molecules have been shown to modulate various ion channels, opening avenues for their investigation in other therapeutic areas, including neurological disorders.[3][4]
This document provides a comprehensive overview of the applications of 2-[(arylamino)nicotinic acid] derivatives in drug discovery, with a focus on Niflumic acid. It includes quantitative data on its biological activities, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and the drug discovery workflow.
Data Presentation
The biological activity of Niflumic acid has been characterized against various targets. The following table summarizes its inhibitory concentrations (IC50) and other relevant quantitative data from in vitro studies.
| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |
| Cyclooxygenase (COX) | |||||
| COX-1 | IC50 | 25 µM | Human | Whole Blood Assay | [2] |
| COX-2 | IC50 | 100 nM (0.1 µM) | Human | Not Specified | [1][5] |
| COX-2 | IC50 | 5.4 µM | Human | Whole Blood Assay | [2] |
| Ion Channels | |||||
| CLC-1 Chloride Channel | IC50 | 42 µM | Rat | Native muscle gCl inhibition | [3] |
| CLC-1 Chloride Channel | IC50 | ~97 µM (at -90 mV) | Human | Whole-cell patch clamp on HEK293 cells | [6] |
| Calcium-Activated Chloride Channel (CaCC) | IC50 | 3.6 µM | Rabbit | Spontaneous transient inward current inhibition | [4] |
| Calcium-Activated Chloride Channel (CaCC) | IC50 | 2.3 µM (at -50 mV) | Rabbit | Voltage-dependent STIC inhibition | [7] |
| Calcium-Activated Chloride Channel (CaCC) | IC50 | 1.1 µM (at +50 mV) | Rabbit | Voltage-dependent STIC inhibition | [7] |
| Calcium-Activated Non-selective Cation Channels | IC50 | 50 µM | Rat | Inside-out patches from pancreatic cells | [7] |
| Noradrenaline- and caffeine-evoked ICl(Ca) | IC50 | 6.6 µM | Rabbit | Inhibition of evoked currents | [7] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and the process of drug evaluation, the following diagrams are provided.
Experimental Protocols
Synthesis of 2-(Arylamino)nicotinic Acids
This protocol describes a general method for the synthesis of 2-(arylamino)nicotinic acids via a nucleophilic aromatic substitution reaction.[8]
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline (e.g., 2-fluoroaniline)
-
Potassium carbonate (K₂CO₃)
-
Water (distilled or deionized)
-
Ethanol
-
Microwave reactor or conventional heating setup with reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (4 mmol), the desired aromatic amine (8 mmol), and anhydrous potassium carbonate (2 mmol).
-
Add 3 mL of distilled water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a specified time (e.g., 15-120 minutes), monitoring the reaction by TLC.
-
After the reaction is complete, cool the vessel to approximately 50°C.
-
If a precipitate has formed, filter the solid, wash it with ethanol, and dry it.
-
If no precipitate is observed, extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to yield the purified 2-(arylamino)nicotinic acid derivative.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX inhibitor screening kit and measures the peroxidase activity of COX enzymes.[1][3][4]
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Niflumic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Assay Buffer.
-
Reconstitute and dilute the COX enzymes, COX probe, and other reagents according to the manufacturer's instructions. Keep enzymes on ice.
-
Prepare a 10X stock solution of the test compound and positive control in the assay buffer.
-
-
Assay Setup (per well):
-
Enzyme Control (100% activity): 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX enzyme, 10 µL solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX enzyme, 10 µL of 10X test compound.
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin, 10 µL solvent.
-
-
Incubation:
-
Incubate the plate at room temperature for 5 minutes. This pre-incubation time may need to be optimized for different inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vitro Patch-Clamp Assay for Ion Channel Activity
This protocol provides a general method for assessing the effect of test compounds on ion channels, such as CLC-1, expressed in a heterologous system.[6]
Materials:
-
HEK293 cells transfected with the ion channel of interest (e.g., human CLC-1)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES; pH 7.4 with CsOH.
-
Test compound stock solution (e.g., Niflumic acid in DMSO)
Procedure:
-
Culture the transfected HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes to a resistance of less than 3 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single transfected cell.
-
Apply a voltage-step protocol to elicit channel currents. For CLC-1, this may involve stepping the voltage from a holding potential of 0 mV to test potentials from -150 mV to +150 mV.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of the test compound.
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound with the control extracellular solution to check for reversibility.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., the steady-state current at -90 mV).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Construct a concentration-response curve and fit the data to determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[8][9][10]
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
-
Carrageenan (1% w/v in sterile saline).
-
Test compound (e.g., Niflumic acid) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control drug (e.g., Indomethacin, 5 mg/kg).
-
Parenteral administration equipment (e.g., oral gavage needles, syringes).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals (e.g., n=6 per group): Vehicle control, positive control, and test compound groups (at least two dose levels).
-
Measure the initial volume or thickness of the right hind paw of each animal.
-
Administer the vehicle, positive control, or test compound to the respective groups (e.g., by oral gavage) 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The 2-[(arylamino)nicotinic acid] scaffold, exemplified by Niflumic acid, is a versatile platform for the discovery of novel therapeutic agents. While its primary application has been in the development of anti-inflammatory drugs through COX-2 inhibition, its activity on various ion channels suggests a broader therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to explore the pharmacological properties of this class of compounds and to advance their development in various disease areas. Careful characterization of both on-target and off-target activities is crucial for the successful translation of these findings into new medicines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(2-Fluorophenyl)amino]nicotinic Acid in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Fluorophenyl)amino]nicotinic acid, more commonly known as Niflumic Acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest in the field of molecular biology due to its diverse pharmacological activities. Beyond its established role as a cyclooxygenase-2 (COX-2) inhibitor, Niflumic Acid exhibits potent effects on various cellular processes, including ion channel modulation and cancer cell proliferation.[1][2] These application notes provide a comprehensive overview of its molecular applications, supported by quantitative data and detailed experimental protocols.
Molecular Mechanisms of Action
Niflumic Acid's biological effects are attributed to its interaction with multiple molecular targets:
-
Cyclooxygenase-2 (COX-2) Inhibition: As an NSAID, Niflumic Acid inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][3] This inhibition underlies its anti-inflammatory properties.
-
Calcium-Activated Chloride Channel (CaCC) Blockade: Niflumic Acid is a well-characterized blocker of CaCCs.[2] This activity is crucial for its effects on cellular processes such as smooth muscle contraction and epithelial secretion.
-
Induction of Apoptosis in Cancer Cells: In various cancer cell lines, Niflumic Acid has been shown to induce programmed cell death (apoptosis). This is primarily achieved through the activation of the extrinsic apoptosis pathway, involving caspase-8, Bid, and Bax.[2]
-
Modulation of Signaling Pathways: Niflumic Acid can influence key signaling cascades within cells. Notably, it has been demonstrated to inhibit the ERK1/2 signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival.[4] This inhibition can lead to decreased activity of downstream effectors like matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.[4] Furthermore, some studies suggest an inhibitory effect on the PI3K/Akt signaling pathway in certain cancer contexts.[5]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative measures of Niflumic Acid's activity across various molecular targets.
| Target/Activity | Cell Line/System | IC50 / Value | Reference(s) |
| COX-2 Inhibition | Enzyme Assay | 100 nM | [2] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 11.14 µM (as Co(II) complex) | [5] |
| HT-29 (Colon Cancer) | >50 µM | [5] | |
| HepG2 (Liver Cancer) | >50 µM | [5] | |
| Chloride Channel Blockade | |||
| CaCC | Various | Micromolar to hundreds of micromolar range | |
| CLC-1 | Rat Skeletal Muscle | 42 µM |
Experimental Protocols
In Vitro Apoptosis Induction Assay
This protocol describes how to assess the pro-apoptotic effects of Niflumic Acid on a cancer cell line (e.g., A549 human lung carcinoma) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Niflumic Acid (powder)
-
Dimethyl sulfoxide (DMSO)
-
A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of Niflumic Acid in DMSO.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of Niflumic Acid (e.g., 0, 50, 100, 200 µM) for 24-48 hours. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
-
Cell Harvesting and Staining:
-
After the treatment period, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol outlines a method to determine the effect of Niflumic Acid on the enzymatic activity of MMP-2 and MMP-9 secreted by cancer cells.
Materials:
-
Niflumic Acid
-
Cancer cell line known to secrete MMP-2 and MMP-9 (e.g., HT1080)
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Sample Collection:
-
Culture cells to near confluency.
-
Wash the cells with PBS and incubate in serum-free medium containing different concentrations of Niflumic Acid for 24 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Gel Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage in a cold room or on ice.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C overnight to allow for gelatin degradation by the MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.
-
Quantify the band intensity using densitometry software.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Niflumic Acid in a mouse xenograft model.
Materials:
-
Niflumic Acid
-
Immuno-compromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional)
-
Vehicle for drug administration (e.g., corn oil, PBS with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Niflumic Acid (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Tissue Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Signaling Pathway Diagrams
Conclusion
This compound (Niflumic Acid) is a versatile small molecule with significant potential in molecular biology research and drug development. Its well-defined mechanisms of action, particularly in the realms of inflammation and oncology, make it a valuable tool for investigating fundamental cellular processes. The protocols and data presented here provide a solid foundation for researchers to explore and harness the multifaceted activities of this compound.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Anilinonicotinic Acid Derivatives as Kinase Inhibitors
Introduction
Anilinonicotinic acids are a class of compounds with a core structure resembling that of several biologically active molecules. While the requested compound, 2-[(2-Fluorophenyl)amino]nicotinic acid, lacks specific data on kinase inhibition, its structural analog, niflumic acid, has demonstrated notable effects on key signaling pathways implicated in cancer and inflammation. Niflumic acid has been shown to directly interact with and inhibit the expression of Extracellular signal-Regulated Kinase 1 (ERK1), a critical component of the MAPK/ERK signaling cascade.[1][2] Furthermore, synthetic derivatives of niflumic acid have been developed and shown to possess inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4]
These findings suggest that the anilinonicotinic acid scaffold may serve as a valuable starting point for the development of novel kinase inhibitors. These application notes provide an overview of the known activities of niflumic acid and its derivatives, along with protocols for assessing their potential as kinase inhibitors.
Data Presentation
Table 1: In Vitro Cytotoxicity of Niflumic Acid Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6 (Niflumic Acid-Pyrazole Derivative) | HepG2 (Hepatocellular Carcinoma) | Value not explicitly stated, but identified as most cytotoxic | [4] |
| A549 (Non-small cell lung cancer) | Value not explicitly stated, but identified as most cytotoxic | [4] | |
| Compound 4C (Niflumic Acid-Hydrazine-Carbothioamide Derivative) | Hep G2 (Hepatocellular Carcinoma) | Value not explicitly stated, but identified as most cytotoxic | [3] |
| A549 (Non-small cell lung cancer) | Value not explicitly stated, but identified as most cytotoxic | [3] |
Table 2: Kinase Inhibitory Activity of Niflumic Acid and its Derivatives
| Compound | Target Kinase | Activity | Method | Reference |
| Niflumic Acid | ERK1 | Direct binding and inhibition of expression | In vitro pull-down assay, Western Blot | [1][2] |
| Compound 5B (Niflumic Acid Derivative) | EGFR | Inhibition of kinase activity | In vitro kinase assay | [3] |
| Compound 4C (Niflumic Acid Derivative) | VEGFR | Inhibition of kinase activity | In vitro kinase assay | [3] |
| Compound 6 (Niflumic Acid-Pyrazole Derivative) | EGFR | Inhibition of tyrosine kinase activity | In vitro kinase assay | [4] |
Signaling Pathways and Experimental Workflows
Niflumic Acid Inhibition of the ERK/MAPK Signaling Pathway
Caption: Niflumic acid and its derivatives inhibit the ERK/MAPK signaling pathway.
General Workflow for Assessing Kinase Inhibitory Activity
Caption: Experimental workflow for evaluating the kinase inhibitory potential of a compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for ERK1/2 Phosphorylation
Objective: To assess the effect of the test compound on the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 levels to total ERK1/2 and the loading control (β-actin).
Protocol 3: In Vitro Kinase Assay (General Protocol)
Objective: To directly measure the inhibitory activity of the test compound on a specific kinase.
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, its substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. Niflumic acid exhibits anti-tumor activity in nasopharyngeal carcinoma cells through affecting the expression of ERK1/2 and the activity of MMP2 and MMP9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 4. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Fluorophenyl)amino]nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chloronicotinic acid with 2-fluoroaniline.[1][2]
Q2: What are the major challenges in the traditional Ullmann synthesis of this compound?
Traditional Ullmann condensations are often plagued by harsh reaction conditions, such as high temperatures (often exceeding 200°C), the need for stoichiometric amounts of copper catalyst, and the use of high-boiling polar solvents like DMF or DMSO. These conditions can lead to side reactions, difficulty in product purification, and consequently, lower yields.
Q3: How can the yield of the Ullmann condensation for this compound be improved?
Several modern approaches can significantly improve the yield and sustainability of the synthesis:
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Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. Conducting the reaction in water further enhances its environmental friendliness.[3]
-
Solvent-Free Synthesis with Boric Acid: A simple and efficient method involves heating the reactants without a solvent in the presence of boric acid as a catalyst. This "green" approach often results in excellent yields and simplifies work-up.
-
Use of Ligands: The addition of ligands can stabilize the copper catalyst, leading to a more efficient catalytic cycle and allowing for milder reaction conditions.
Q4: What are common side reactions that can lower the yield?
Potential side reactions that can decrease the yield of the desired product include:
-
Dimerization: Self-coupling of the starting materials, particularly the 2-chloronicotinic acid, can occur.
-
Reductive Dehalogenation: The chloro group on the nicotinic acid may be removed, leading to the formation of nicotinic acid.
-
Tar Formation: At high temperatures, complex, high-molecular-weight byproducts (tars) can form, which complicates purification and reduces the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | 1. Use freshly purchased, high-purity copper catalyst or activate the copper powder before use. Consider using a soluble copper(I) salt. |
| 2. Reaction temperature is too low. | 2. Gradually increase the reaction temperature. If using conventional heating, ensure uniform heat distribution. For microwave synthesis, ensure the target temperature is reached. | |
| 3. Insufficient reaction time. | 3. Monitor the reaction progress using TLC. Extend the reaction time if starting materials are still present. | |
| 4. Poor quality of reagents or solvents. | 4. Use anhydrous solvents and ensure the purity of 2-chloronicotinic acid and 2-fluoroaniline. | |
| Formation of Significant Byproducts | 1. Reaction temperature is too high. | 1. Optimize the reaction temperature. Lowering the temperature can reduce the formation of tars and dimerization products. |
| 2. Presence of oxygen. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| 3. Incorrect stoichiometry. | 3. Optimize the molar ratio of the reactants and catalyst. An excess of the aniline component is sometimes beneficial. | |
| Difficulty in Product Purification | 1. Presence of copper catalyst in the final product. | 1. After the reaction, acidify the mixture and filter to remove the copper salts. Washing the crude product with a dilute acid solution can also help. |
| 2. Tar formation. | 2. Optimize reaction conditions to minimize tar formation. During work-up, trituration with a suitable solvent or column chromatography may be necessary. | |
| 3. Product is not precipitating. | 3. Adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. |
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference (for analogous reactions) |
| Traditional Ullmann | Copper Powder | DMF/Xylene | >150 | 12-24 h | Moderate | [1] |
| Microwave-Assisted | None (Catalyst-Free) | Water | 150-200 | 15-60 min | Good to Excellent | [3][4] |
| Solvent-Free | Boric Acid | None | 120 | 1-2 h | Excellent |
Note: Yields are generalized from reactions with similar substrates as specific data for this compound under all conditions is not available in the cited literature. Optimization for this specific substrate is recommended.
Experimental Protocols
Key Experiment 1: Microwave-Assisted Synthesis in Water (Catalyst-Free)
Methodology:
-
In a 10 mL microwave reaction vessel, combine 2-chloronicotinic acid (4 mmol), 2-fluoroaniline (8 mmol), and anhydrous potassium carbonate (2 mmol).
-
Add 3 mL of distilled water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 30 minutes.
-
After the reaction, cool the vessel to 50°C using compressed air.
-
Open the vessel and acidify the reaction mixture with 2M HCl to a pH of approximately 4-5.
-
The precipitate formed is the crude product. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Key Experiment 2: Solvent-Free Synthesis using Boric Acid
Methodology:
-
In a round-bottom flask, thoroughly mix 2-chloronicotinic acid (10 mmol), 2-fluoroaniline (20 mmol), and boric acid (1 mmol, 10 mol%).
-
Heat the mixture in an oil bath at 120°C for 1.5 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a 1M solution of sodium hydroxide to the flask and stir until the solid dissolves.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted 2-fluoroaniline.
-
Acidify the aqueous layer with 2M HCl to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture for further purification.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield in the synthesis reaction.
References
overcoming solubility issues with 2-[(2-Fluorophenyl)amino]nicotinic acid
Welcome to the technical support center for 2-[(2-Fluorophenyl)amino]nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a derivative of nicotinic acid. Based on its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), it is likely to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are some initial troubleshooting steps?
A2: Due to its chemical structure, this compound is expected to have low aqueous solubility. Here are some initial steps to address this:
-
pH Adjustment: As a nicotinic acid derivative, the compound is acidic. Increasing the pH of your aqueous buffer above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. A starting point would be to prepare a stock solution in a mild base (e.g., 0.1 M NaOH) and then dilute it into your final buffer, ensuring the final pH remains compatible with your experimental system.
-
Co-solvents: Employing a water-miscible organic co-solvent can significantly enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels may affect your biological assay.
-
Warming: Gentle warming of the solution can aid in dissolution. However, be cautious about the thermal stability of the compound.
Q3: What are more advanced techniques to overcome persistent solubility issues?
A3: If basic troubleshooting fails, consider these advanced formulation strategies:
-
Solid Dispersions: Creating a solid dispersion involves dispersing the compound in an inert carrier matrix at the molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous, higher-energy state.[4][5][6][7]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former, such as nicotinamide or citric acid, can alter the crystal lattice and improve solubility and dissolution properties.[8][9][10][11][12]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, leading to a higher dissolution velocity.
Troubleshooting Guides
Issue: Precipitation of the Compound Upon Dilution of a DMSO Stock Solution into Aqueous Buffer
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Supersaturation and Crash-out | The aqueous buffer cannot maintain the high concentration achieved in the DMSO stock. |
| - Decrease the concentration of the DMSO stock solution. | |
| - Increase the final volume of the aqueous buffer to achieve a lower final concentration. | |
| - Add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations. | |
| - Include a surfactant (e.g., Tween 80, Poloxamer) in the aqueous buffer to help stabilize the dispersed compound. | |
| pH Shift | The pH of the final solution may not be optimal for solubility. |
| - Ensure the final pH of the aqueous buffer is in a range where the compound is ionized and soluble. You may need to re-adjust the pH after adding the DMSO stock. |
Issue: Inconsistent Results in Biological Assays
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Dissolution | Undissolved particles can lead to variability in the actual concentration of the compound in the assay. |
| - Visually inspect your solutions for any particulate matter before use. | |
| - Filter the final solution through a compatible syringe filter (e.g., 0.22 µm) to remove any undissolved material. Note that this will result in a saturated solution, and the actual concentration should be determined analytically. | |
| Compound Degradation | The compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). |
| - Assess the stability of the compound under your assay conditions using an appropriate analytical method like HPLC. | |
| - Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or a Soluplus® carrier.[5][6]
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier. A common starting ratio is 1:4 (drug:carrier by weight).
-
Dissolve both the compound and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is a starting point for developing an HPLC method for the analysis of this compound, based on methods for nicotinic acid and its derivatives.[13][14][15][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has maximum absorbance, which can be determined by a UV scan.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare your experimental samples, ensuring they are filtered to remove any particulate matter.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in your experimental samples by interpolating their peak areas on the calibration curve.
Visualizations
Below are diagrams illustrating a key signaling pathway likely modulated by this compound and a general experimental workflow for solubility enhancement.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Workflow for Overcoming Solubility Issues.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid [journal11.magtechjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
- 13. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 16. WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n- acetylated amino acids, mono and dicarboxylic acids, sulphurylated compounds, nitrosylated compounds, bifunctional aldehydes, vitamins of group b, and derivatives ther - Google Patents [patents.google.com]
- 17. ptfarm.pl [ptfarm.pl]
Technical Support Center: 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[(2-Fluorophenyl)amino]nicotinic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound, offering potential causes and solutions.
Question: I observed a change in the color of my solid this compound upon storage. What could be the cause and how can I prevent it?
Answer: Discoloration of solid this compound, often appearing as a yellowish or brownish tint, can be indicative of degradation. Based on stability studies of structurally similar compounds like niflumic acid, this is likely due to photodecomposition or oxidation.[1]
-
Potential Cause 1: Photodegradation. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products.
-
Potential Cause 2: Oxidation. The presence of oxygen, particularly in combination with light or trace metal ions, can lead to oxidative degradation.
-
Potential Cause 3: Impurities. The presence of reactive impurities from the synthesis process can also contribute to discoloration over time.
Solutions:
-
Storage: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at -20°C is recommended.[2]
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Check: If discoloration is observed, it is advisable to re-analyze the purity of the compound using a suitable analytical method like HPLC before use.
Question: My solution of this compound in an aqueous buffer turned cloudy or precipitated over time. What is happening?
Answer: Cloudiness or precipitation in an aqueous solution of this compound can be due to several factors related to its solubility and stability.
-
Potential Cause 1: pH-dependent solubility. As a carboxylic acid derivative, the solubility of this compound is highly dependent on the pH of the solution. It is generally more soluble in slightly basic conditions where the carboxylic acid group is deprotonated. If the buffer pH shifts or is not optimal, the compound may precipitate out of solution.
-
Potential Cause 2: Hydrolytic degradation. In aqueous solutions, particularly under acidic or basic conditions, the compound may undergo hydrolysis. While specific data for this compound is limited, related N-phenylnicotinic acid derivatives have shown susceptibility to hydrolysis.[3][4] The degradation products may have different solubility profiles, leading to precipitation.
-
Potential Cause 3: Salt formation. If the buffer contains certain metal ions, it is possible that a less soluble salt of the compound could form over time.
Solutions:
-
pH Optimization: Determine the optimal pH for solubility and stability for your specific application. Preparing fresh solutions before use is always recommended.
-
Buffer Selection: Use high-purity buffers and check for compatibility. Avoid buffers that may react with the compound.
-
Co-solvents: If solubility in aqueous buffers is a persistent issue, consider the use of a co-solvent such as DMSO or ethanol. However, ensure the co-solvent is compatible with your experimental system. For example, niflumic acid is soluble in ethanol, DMSO, and dimethylformamide.[2]
Question: I am seeing unexpected peaks in my HPLC analysis after my experiment. Could these be degradation products?
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. Forced degradation studies on similar compounds like flunixin and flupirtine maleate have shown that they can degrade under various stress conditions.[3][4][5]
-
Potential Degradation Pathways:
-
Hydrolysis: Under acidic or basic conditions, the amide linkage could potentially be a site for hydrolysis, although this is generally stable. More likely is the modification of the nicotinic acid ring.
-
Oxidation: The tertiary amine and the aromatic rings are susceptible to oxidation, which can be induced by exposure to air, peroxides, or metal ions.[3]
-
Photolysis: Exposure to UV or even ambient light can lead to the formation of photoproducts.
-
Thermolysis: High temperatures can cause thermal decomposition.
-
Troubleshooting Steps:
-
Analyze the new peaks: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to obtain UV spectra and mass information of the new peaks. This can provide initial clues about their structure.
-
Perform forced degradation studies: To confirm if the new peaks are indeed degradation products, you can subject a pure sample of this compound to controlled stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your experimental sample.
-
Review experimental conditions: Carefully examine your experimental protocol for any potential stressors that could have caused degradation, such as prolonged exposure to harsh pH, high temperatures, or light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed, light-resistant (amber) container.[2] For short-term storage, a cool, dry, and dark place is sufficient. It is also advisable to store it in a desiccator to protect it from moisture.
Q2: How should I prepare solutions of this compound?
A2: Due to potential stability issues in solution, it is best practice to prepare solutions fresh for each experiment. For aqueous solutions, the pH should be carefully considered to ensure solubility and stability. The use of organic solvents like DMSO or ethanol may be necessary to achieve the desired concentration.[2] When using organic solvents, ensure they are of high purity and free of peroxides, which can cause oxidative degradation.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products of this compound?
A4: Based on the structure and data from similar molecules like clonixin, potential degradation could involve modifications to the nicotinic acid ring or the phenylamino moiety.[6][7] Common degradation pathways for such molecules include hydrolysis, oxidation, and photodecomposition. Specific degradation products would need to be identified through forced degradation studies coupled with analytical techniques like LC-MS and NMR.
Quantitative Data Summary
The following table summarizes stability data for structurally related compounds, which can provide an indication of the potential stability profile of this compound.
| Compound | Stress Condition | Observation | Reference |
| Flunixin | Acidic (in soil) | Half-lives of 39-203 days | [8] |
| Oxidative | 61% degradation | [3] | |
| Niflumic Acid | Light | May discolor | [1] |
| Solution (25°C) | Stable for up to 24 hours | [9] | |
| Solid (-20°C) | Stable for ≥ 4 years | [2] | |
| Clonixin | Biological Samples (-70°C) | Stable for at least 90 days | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve a portion of the stressed solid in the solvent to the stock solution concentration.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a PDA and/or MS detector to characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (e.g., around its λmax). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Compound Stability.
References
- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. pharmascholars.com [pharmascholars.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Fate of the nonsteroidal, anti-inflammatory veterinary drug flunixin in agricultural soils and dairy manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rayere.com.mx [rayere.com.mx]
Technical Support Center: 2-[(2-Fluorophenyl)amino]nicotinic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities originate from the starting materials and side reactions of the Ullmann condensation, the typical synthetic route. These include:
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Unreacted Starting Materials: 2-chloronicotinic acid and 2-fluoroaniline.
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Homocoupling Side Products: Formation of biphenyl derivatives from the coupling of two 2-fluoroaniline molecules or bipyridine derivatives from the coupling of two 2-chloronicotinic acid molecules.
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Copper Catalyst Residues: Residual copper from the reaction that may require removal.
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Process-Related Impurities: Solvents and reagents used in the synthesis and work-up.
Q2: Why is my purified this compound an off-color (yellow or tan) solid?
A2: Discoloration in the final product is often due to residual copper catalyst or the presence of colored byproducts from the Ullmann reaction. Extended heating during the synthesis can also lead to the formation of colored impurities.
Q3: I am having difficulty crystallizing my product. It often oils out or forms an amorphous solid. What can I do?
A3: 2-Anilinonicotinic acid derivatives can be prone to forming amorphous solids or oils. This can be due to the presence of impurities that inhibit crystallization or the inherent properties of the molecule. Trying different solvent systems for recrystallization, using a seed crystal, or employing a solvent/anti-solvent precipitation method can be effective.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring reaction progress and for preliminary purity checks.
Troubleshooting Guides
Crystallization & Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product oils out during crystallization | Solvent is too nonpolar or cooling is too rapid. | - Add a more polar co-solvent.- Slow down the cooling rate.- Try a different solvent system (e.g., isopropanol, ethanol, or water). |
| Formation of an amorphous solid | Rapid precipitation or presence of impurities. | - Use a solvent/anti-solvent system for slower precipitation.- Ensure the crude product is reasonably pure before attempting recrystallization.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent. | - Reduce the amount of solvent used.- Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility. |
Chromatographic Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities on TLC/Column | Inappropriate solvent system. | - Adjust the polarity of the mobile phase. For normal phase, increase polarity to move polar compounds further. For reverse phase, decrease polarity.- Try a different solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid for normal phase). |
| Product streaks on the TLC plate | Sample is too concentrated or acidic/basic nature of the compound. | - Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine to the mobile phase to suppress ionization. |
| Low yield from column chromatography | Product is adsorbing irreversibly to the silica gel. | - Deactivate the silica gel with a small amount of triethylamine in the mobile phase.- Use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Protocol 2: HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be:
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0-2 min: 10% Acetonitrile
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2-15 min: 10% to 90% Acetonitrile
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15-18 min: 90% Acetonitrile
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18-20 min: 90% to 10% Acetonitrile
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20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
Technical Support Center: Optimizing 2-[(2-Fluorophenyl)amino]nicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, a non-steroidal anti-inflammatory drug (NSAID).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and modern approach is a catalyst- and solvent-free direct nucleophilic aromatic substitution (SNA_r) of 2-chloronicotinic acid with 2-fluoroaniline. Traditional methods include the Ullmann condensation, which typically requires a copper catalyst and high temperatures, and the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Q2: What is the mechanism of action of this compound?
A2: this compound, also known as Niflumic acid, primarily acts as a cyclooxygenase-2 (COX-2) inhibitor. By blocking the COX-2 enzyme, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3]
Q3: What are the main advantages of the catalyst- and solvent-free synthesis method?
A3: This method is environmentally friendly, operationally simple, and often results in high yields with shorter reaction times. It eliminates the need for potentially toxic metal catalysts and hazardous solvents, simplifying product purification.[3][4][5]
Q4: What are the potential side reactions or byproducts in this synthesis?
A4: In the nucleophilic aromatic substitution reaction, potential side reactions can include the formation of dimeric structures from 2-chloronicotinic acid, especially if residual catalyst is present from other methods. At excessively high temperatures, decarboxylation of the nicotinic acid moiety may occur. In Ullmann-type reactions, tar formation is a common issue.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. (For catalyst-based methods) Inactive catalyst. | 1. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. For the solvent-free method, ensure the reaction temperature is maintained at 120 °C. 3. Check the purity of 2-chloronicotinic acid and 2-fluoroaniline. 4. Use freshly sourced or properly stored catalyst. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities, such as unreacted starting materials or solvent residues. 2. The reaction mixture has not cooled sufficiently. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. If impurities are suspected, dissolve the oil in a suitable solvent (e.g., ethanol) and attempt recrystallization. 3. Ensure the reaction mixture is cooled to room temperature and then placed in an ice bath. |
| Difficulty in Product Purification | 1. Co-crystallization of the product with unreacted starting materials. 2. The chosen recrystallization solvent is not optimal. | 1. Wash the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether). 2. For recrystallization, a mixture of ethanol and water is often effective. Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly. |
| Formation of Colored Impurities | 1. Oxidation of the aniline starting material. 2. Decomposition at high temperatures. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if aniline oxidation is suspected. 2. Carefully control the reaction temperature to avoid exceeding the recommended 120 °C for the solvent-free method. 3. During purification, a charcoal treatment of the hot recrystallization solution can help remove colored impurities. |
Experimental Protocols
Catalyst- and Solvent-Free Synthesis of this compound
This protocol is adapted from an environmentally friendly method for the synthesis of 2-anilinonicotinic acids.[3][4][5]
Materials:
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2-chloronicotinic acid
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2-fluoroaniline
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Round-bottom flask
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Heating mantle with temperature controller
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Magnetic stirrer
Procedure:
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To a clean, dry round-bottom flask, add 2-chloronicotinic acid (1 equivalent) and 2-fluoroaniline (1.5 equivalents).
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Place a magnetic stir bar in the flask.
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Heat the mixture to 120 °C with stirring.
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Maintain the reaction at 120 °C for 15-30 minutes. The reaction mixture will melt and then solidify as the product forms.
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Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
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Once the reaction is complete (as indicated by the disappearance of the starting materials), remove the flask from the heat and allow it to cool to room temperature.
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The solid product can be purified by recrystallization.
Purification by Recrystallization
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Transfer the crude solid product to a beaker.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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Slowly add hot water to the solution until it becomes slightly cloudy.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
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Filter the hot solution to remove any insoluble impurities and activated charcoal.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Anilino)nicotinic Acids (Adapted from Yarhorhosseini et al.) [3][4][5]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | - | - | 120 | 15 | 90 |
| 2 | Cu | Xylene | Reflux | 3600 | 78 |
| 3 | - | DMF | 120 | 60 | 85 |
| 4 | - | Water | 100 | 180 | 75 |
| 5 | H3BO3 | - | 120 | 30 | 92 |
Note: This table illustrates the general optimization for the synthesis of 2-anilinonicotinic acids. The catalyst- and solvent-free condition (Entry 1) provides the best balance of yield, reaction time, and environmental impact.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Mechanism of action of this compound via inhibition of the COX-2 pathway.
References
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: 2-[(2-Fluorophenyl)amino]nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(2-Fluorophenyl)amino]nicotinic acid. The information is designed to help identify and mitigate the formation of common side reaction products and impurities during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the coupling of 2-chloronicotinic acid with 2-fluoroaniline in the presence of a copper catalyst and a base.[1][2] Variations of this method exist, including the use of different copper sources, ligands, solvents, and reaction conditions to improve yield and purity.
Q2: What are the potential side reactions during the Ullmann condensation for this synthesis?
A2: During the Ullmann condensation, several side reactions can occur, leading to the formation of impurities. These include:
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Dimerization: Self-coupling of the starting materials, 2-chloronicotinic acid or 2-fluoroaniline, can lead to the formation of dimeric impurities.[1]
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Reduction of Aryl Halide: The 2-chloronicotinic acid can be reduced to nicotinic acid, particularly in the presence of a hydrogen source.
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Hydrolysis: Residual water in the reaction mixture can lead to the hydrolysis of the starting material or product.
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Formation of Tar-like substances: At elevated temperatures, complex, high-molecular-weight byproducts, often described as tars, can form.[1]
Q3: Are there any known impurities for compounds structurally similar to this compound?
A3: Yes, for the structurally related drug niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid), several process-related impurities have been identified by the European Pharmacopoeia. These can provide insights into potential impurities for this compound. While the exact structures would differ due to the fluorine substituent, analogous impurities are likely.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Ullmann condensations often require high temperatures, but excessive heat can lead to degradation and tar formation.[1] | Increased yield of the target compound and reduced formation of degradation products. |
| Incorrect Solvent Choice | Screen different high-boiling polar solvents such as DMF, DMSO, or NMP. The solvent can significantly influence the reaction rate and side product profile.[1] | Improved solubility of reactants and catalyst, leading to a more efficient reaction. |
| Catalyst Inactivity | Use freshly prepared or activated copper catalyst. The nature of the copper catalyst (e.g., copper powder, Cu(I) salts) can impact the reaction efficiency. | Enhanced catalytic activity, resulting in a higher conversion rate. |
| Presence of Water | Ensure all reactants and solvents are anhydrous. Water can lead to hydrolysis of the starting materials. | Minimized hydrolysis side reactions and improved product yield. |
Issue 2: Presence of a Major Impurity with a Similar Polarity to the Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dimerization of Starting Materials | Adjust the stoichiometry of the reactants. Using a slight excess of the aniline component can sometimes suppress the self-coupling of the aryl halide. | Reduced formation of the dimeric byproduct. |
| Decarboxylation of the Product | Avoid excessive heating during reaction and work-up. Decarboxylation is often thermally induced. | Preservation of the carboxylic acid functionality and reduced formation of the decarboxylated impurity. |
Issue 3: Product Degradation Upon Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Store the compound in amber vials or protected from light. Aromatic amines and fluoroaromatic compounds can be susceptible to photodegradation.[3][4][5][6] | Increased long-term stability of the compound. |
| Thermal Degradation | Store the compound at recommended temperatures (e.g., refrigerated). Amino acids and related compounds can degrade at elevated temperatures.[7][8] | Minimized degradation and preservation of sample purity over time. |
Potential Side Reaction Products and Impurities
Based on the chemistry of the Ullmann condensation and known impurities of the related compound niflumic acid, the following table summarizes potential side reaction products for this compound.
| Impurity Name | Potential Structure | Likely Origin |
| 2-Hydroxynicotinic acid | 2-OH-Pyridine-3-COOH | Hydrolysis of 2-chloronicotinic acid |
| Nicotinic acid | Pyridine-3-COOH | Reduction of 2-chloronicotinic acid |
| 2,2'-Bipyridine-3,3'-dicarboxylic acid | HOOC-(C5H3N)-(C5H3N)-COOH | Dimerization of 2-chloronicotinic acid |
| N,N'-bis(2-Fluorophenyl)hydrazine | F-Ph-NH-NH-Ph-F | Dimerization of 2-fluoroaniline |
| 2-Aminonicotinic acid | 2-NH2-Pyridine-3-COOH | Reaction with ammonia if present as an impurity |
| 2-(2-Fluorophenylamino)pyridine | F-Ph-NH-(C5H4N) | Decarboxylation of the final product |
Experimental Protocols
General Protocol for the Synthesis of this compound via Ullmann Condensation
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Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
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Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of 3-4 to precipitate the product.
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Isolation: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Analytical Method for Impurity Profiling by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: General experimental and troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the crystallization of this compound?
A1: Based on literature, common solvents for the crystallization of this compound include ethanol, methanol, ethyl acetate, and mixtures of these solvents with water. The choice of solvent will depend on the desired crystal form and purity level.
Q2: My crystallization attempt resulted in an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue that can occur when the solution is supersaturated too quickly or when the temperature is too high. Try to cool the solution more slowly. You can also try adding a co-solvent in which the compound is less soluble to induce precipitation. Seeding the solution with a small crystal of the desired product can also help initiate crystallization.
Q3: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To obtain larger crystals, a slower crystallization process is necessary. This can be achieved by decreasing the rate of cooling, using a solvent system where the compound has slightly higher solubility, or by employing techniques like vapor diffusion or solvent evaporation over a longer period.
Q4: What is the typical yield I can expect for the crystallization of this compound?
A4: The yield of crystallization can vary significantly depending on the chosen solvent, the initial purity of the material, and the crystallization technique used. A well-optimized process can typically yield between 80-95% recovery.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - The solution is not sufficiently supersaturated.- The compound has a high solubility in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) to reduce the overall solubility.- Try a different solvent or a solvent mixture. |
| Formation of an amorphous solid | - The rate of precipitation is too high.- Presence of impurities that inhibit crystal growth. | - Reduce the rate of cooling.- Use a solvent system that promotes slower crystallization.- Purify the starting material to remove impurities. |
| Poor crystal quality (e.g., agglomerates, inclusions) | - High level of supersaturation.- Inefficient mixing during crystallization. | - Optimize the cooling profile to control supersaturation.- Introduce gentle agitation during the crystallization process. |
| Inconsistent crystal form (polymorphism) | - Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. | - Carefully control and document all crystallization parameters.- Use seeding with a crystal of the desired polymorph to ensure consistency. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool down slowly to room temperature. For better yield, you can further cool it in an ice bath.
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Crystallization: Crystals should start to form as the solution cools and becomes supersaturated.
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Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the residual solvent.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Step-by-step recrystallization protocol.
Technical Support Center: Purifying 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is widely used for purifying solid organic compounds and can significantly improve the purity of the final product by removing impurities that are more soluble in the chosen solvent system.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Additionally, the solvent's boiling point should not be excessively high to allow for easy removal. Common solvents to consider for compounds like this compound include ethanol, isopropanol, acetone, ethyl acetate, and mixtures of these with water or heptane. A solvent screening is highly recommended to identify the optimal solvent or solvent system for your specific batch.
Q3: My purified product is still showing a yellowish tint. What could be the cause and how can I fix it?
A3: A yellowish tint in the final product often indicates the presence of colored impurities, which may be carried over from the starting materials or formed as byproducts during the synthesis. One effective method to remove colored impurities is to perform a charcoal treatment during the recrystallization process. Activated charcoal has a high surface area that can adsorb colored organic molecules.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound. It allows for the separation and quantification of the main compound and any impurities. Thin-Layer Chromatography (TLC) is a simpler and faster technique that can be used for rapid, qualitative monitoring of the reaction progress and for a preliminary assessment of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures.Too much solvent was used during recrystallization.The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Select a solvent in which the product has lower solubility at room temperature.Use the minimum amount of hot solvent required to fully dissolve the crude product.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Oiling Out During Recrystallization | The boiling point of the solvent is too high, causing the solute to melt before it dissolves.The impurity concentration is very high, depressing the melting point of the mixture. | Use a lower-boiling solvent.Try a solvent mixture where the compound is less soluble.Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Presence of Starting Materials in the Final Product | Incomplete reaction during the synthesis.Inefficient removal during work-up and purification. | Monitor the reaction to completion using TLC or HPLC.Optimize the recrystallization solvent and procedure to selectively precipitate the product, leaving the starting materials in the mother liquor. |
| Unexpected Peaks in HPLC Analysis | Presence of byproducts from the synthesis.Degradation of the product. | The synthesis of this compound typically involves an Ullmann condensation. Potential impurities include unreacted starting materials (2-chloronicotinic acid and 2-fluoroaniline) and byproducts such as biaryl compounds formed from the self-coupling of 2-chloronicotinic acid.[1] Consider purification by column chromatography if recrystallization is ineffective. |
| Product Fails to Crystallize | The solution is supersaturated, but crystal nucleation is not occurring.The presence of significant amounts of impurities is inhibiting crystallization. | Scratch the inside of the flask with a glass rod to induce nucleation.Add a seed crystal of the pure compound.If impurities are the issue, an initial purification step like a solvent wash or column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/heptane) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This is a general method and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol 3: Purity Assessment by TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A good starting point is a 7:3 or 1:1 mixture.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Procedure: Spot the dissolved sample onto the TLC plate. Allow the spot to dry and then place the plate in a developing chamber containing the mobile phase. Let the solvent front move up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with 2-[(2-Fluorophenyl)amino]nicotinic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
A1: Experimental variability with this compound and related N-arylanthranilic acid analogs can stem from several factors. The most common issues include poor solubility, compound instability, presence of impurities from synthesis, and interference with assay components. It is crucial to systematically investigate each of these potential sources to ensure reproducible results.
Q2: What is the recommended solvent for dissolving this compound?
A2: The solubility of this compound can be challenging in aqueous buffers. For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. It is critical to ensure that the final concentration of the organic solvent is low and consistent across all experiments to avoid solvent-induced artifacts. The solubility of related nicotinic acid compounds varies significantly across different solvents.[1][2]
Q3: How should I store the solid compound and its stock solutions to prevent degradation?
A3: Solid this compound should be stored in a cool, dry, and dark place to prevent degradation. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Nicotinic acid itself is generally stable to heat, acid, and alkali, but the stability of its derivatives can vary.[3]
Q4: Could this compound be interfering with my assay readout?
A4: Yes, compounds with structures similar to this compound can act as Pan-Assay Interference Compounds (PAINS).[4][5][6] Potential interference mechanisms include compound aggregation at high concentrations, non-specific reactivity with assay reagents (especially those containing thiols), and intrinsic fluorescence that can interfere with optical readouts.[4][7][8] It is advisable to run control experiments to test for such interference.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Non-linear or flat dose-response curves.
-
Low or inconsistent bioactivity.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure the compound is fully dissolved in the organic solvent before further dilution. Gentle warming or sonication may aid dissolution.
-
Prepare fresh stock solutions regularly.
-
-
Assess Solubility in Assay Buffer:
-
Perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer.
-
Include a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) in the assay buffer to improve solubility, but first verify that the surfactant does not affect your assay.
-
-
Control for Solvent Effects:
-
Maintain a consistent and low final concentration of the organic solvent (e.g., <0.5% DMSO) across all experimental conditions, including vehicle controls.
-
Issue 2: Inconsistent Biological Activity
Symptoms:
-
High variability between replicate experiments.
-
Loss of activity over time.
-
Unexpected biological responses.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent biological activity.
Detailed Steps:
-
Confirm Compound Identity and Purity:
-
Evaluate Compound Stability:
-
Incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation using LC-MS.
-
If the compound is unstable, consider modifying the assay conditions (e.g., pH, temperature) or reducing the incubation time.
-
-
Test for Assay Interference:
-
Run control experiments without the biological target to check for non-specific effects on the assay signal.
-
For fluorescence-based assays, measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths used.
-
To test for aggregation, perform the assay in the presence and absence of a non-ionic detergent.
-
Issue 3: Synthesis and Purity Concerns
Symptoms:
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Batch-to-batch variability in experimental results.
-
Presence of unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).
Troubleshooting Steps:
-
Thoroughly Characterize Each Batch: Do not assume that different batches of the compound will behave identically. Perform rigorous analytical characterization on each new batch.
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Identify Potential Impurities: Review the synthetic route used to prepare the compound to anticipate potential byproducts or residual starting materials. For instance, the synthesis of related nicotinic acid derivatives can sometimes result in isomeric impurities.[11][12]
-
Purification: If impurities are detected, repurify the compound using an appropriate method such as recrystallization or column chromatography.
Data Tables
Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K
| Solvent | Mole Fraction (x10³) |
| Dimethyl Sulfoxide (DMSO) | 135.8 |
| Ethanol | 22.8 |
| Water | 14.9 |
| Acetone | 2.3 |
| Diethyl Ether | 1.1 |
| Acetonitrile | 0.9 |
Data adapted from studies on nicotinic acid, which can serve as a general guide for its derivatives. Actual solubility of this compound should be determined experimentally.[1][2]
Table 2: Common Assay Interference Mechanisms
| Interference Type | Potential Cause | Suggested Control Experiment |
| False Positive | Compound aggregation | Run assay with and without 0.01% Tween-20 |
| Intrinsic fluorescence | Measure compound fluorescence in assay buffer | |
| Non-specific reactivity | Incubate compound with assay reagents (no target) | |
| False Negative | Light scattering | Check for turbidity of compound in assay buffer |
| Signal quenching | Measure signal of a positive control in the presence of the compound |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing Assay Interference by Compound Fluorescence
-
Prepare serial dilutions of this compound in the assay buffer.
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Add the diluted compound to the wells of the microplate used for the assay.
-
Include wells with assay buffer only (blank) and wells with the fluorescent substrate/product of the assay (positive control).
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Read the plate using the same excitation and emission wavelengths as the primary assay.
-
Compare the fluorescence intensity of the wells containing the compound to the blank. A significant increase in fluorescence indicates intrinsic fluorescence of the compound, which may lead to false-positive results.
Visualizations
Caption: A decision tree for troubleshooting solubility problems.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 2-[(2-Fluorophenyl)amino]nicotinic acid
Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling information is currently available for 2-[(2-Fluorophenyl)amino]nicotinic acid. The following guidance is based on the safety profiles of related compounds, including nicotinic acid, 5-Phenylnicotinic acid, and 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid. Researchers, scientists, and drug development professionals should perform a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound?
A1: Based on analogous compounds like 5-Phenylnicotinic acid, this compound should be handled as a potentially hazardous substance. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] A storage temperature of 2-8°C is advisable, similar to other nicotinic acid derivatives.[1] Some related compounds may be light-sensitive, so storage in a light-resistant container is also recommended.[3]
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A3: Standard laboratory PPE should be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.[1][3]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.[2]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains.
Troubleshooting Guides
Problem: The compound is not dissolving as expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Based on nicotinic acid, this compound is likely soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4] It may also have some solubility in hot water or hot ethanol.[5] |
| Low Temperature | Gently warm the solvent to increase solubility. Be cautious, as the thermal stability of this specific compound is unknown. |
| pH of Aqueous Solution | The solubility of nicotinic acid is pH-dependent.[6] Adjusting the pH of the aqueous solution may improve solubility. |
| Saturation | The concentration may be too high. Try reducing the concentration of the compound in the solvent. |
Problem: I observe degradation of the compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Nicotinic acid can be light-sensitive.[3] Protect your experiment from light by using amber vials or covering the setup with aluminum foil. |
| Incompatible Reagents | The compound may be incompatible with strong oxidizing agents.[5] Review all reagents in your protocol for potential incompatibilities. |
| Temperature Instability | While nicotinic acid is stable in heat, the stability of this derivative is unknown.[5] If possible, run the experiment at a lower temperature. |
| pH Instability | Extreme pH conditions might affect the stability of the compound. Maintain a neutral pH unless the protocol specifies otherwise. |
Quantitative Data Summary
The following table summarizes data for related compounds. This information should be used as a general guideline.
| Parameter | Compound | Value | Source |
| Storage Temperature | 5-Phenylnicotinic acid | 2-8°C | [1] |
| Nicotinic acid | 2-8°C | [5] | |
| Nicotinic acid | -20°C (for long-term stability ≥ 4 years) | [4] | |
| Solubility in DMSO | Nicotinic acid | ~1 mg/mL | [4] |
| Solubility in DMF | Nicotinic acid | ~1 mg/mL | [4] |
| Water Solubility | Nicotinic acid | 1-5 g/100 mL at 17°C | [5] |
Experimental Protocols
Protocol: General Procedure for Safe Handling and Weighing
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE (lab coat, gloves, safety glasses).
-
Weighing: Carefully weigh the desired amount of the solid compound on an analytical balance. Avoid creating dust. If the compound is a fine powder, consider using a weighing boat or anti-static weighing paper.
-
Transfer: Transfer the weighed compound to your reaction vessel.
-
Cleaning: Clean any spills immediately. Decontaminate the balance and surrounding area after use.
-
Disposal: Dispose of all contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.
Protocol: Small-Scale Solubility Test
-
Preparation: Weigh approximately 1-5 mg of this compound into a small glass vial.
-
Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the desired solvent (e.g., DMSO, water, ethanol) to the vial.
-
Dissolution: Vortex or sonicate the mixture for 1-2 minutes to aid dissolution.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the dissolution process until the solid is completely dissolved or it is clear that the compound is insoluble at that concentration.
-
Record: Record the approximate solubility in mg/mL.
Visualizations
Caption: A workflow diagram illustrating the safe handling procedure.
Caption: A decision tree for troubleshooting common solubility problems.
References
Technical Support Center: Safe Handling and Toxicity Assessment of 2-[(2-Fluorophenyl)amino]nicotinic acid and Novel Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-[(2-Fluorophenyl)amino]nicotinic acid and other novel chemical entities where comprehensive toxicity data is not yet available. The following information is intended to promote laboratory safety and guide preliminary toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of this compound?
A1: Currently, there is no specific, publicly available toxicity data for this compound. Its toxicological properties have not been fully investigated. However, as a derivative of nicotinic acid (niacin), it is prudent to consider potential analogous hazards. High doses of nicotinic acid can lead to hepatotoxicity, and derivatives can cause skin, eye, and respiratory irritation.[1] Therefore, this compound should be handled as a potentially hazardous substance.
Q2: What immediate precautions should I take when handling this compound?
A2: Due to the unknown toxicity, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2][3] Standard personal protective equipment (PPE) is mandatory, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3] An eyewash station and safety shower should be readily accessible.[1]
Q3: How should I prepare for a new experiment with a compound of unknown toxicity?
A3: A thorough risk assessment is crucial before beginning any new experiment.[4][5] This involves reviewing the Safety Data Sheet (SDS) for any available information, even if incomplete, and for any precursors or reagents used in its synthesis.[4] The experimental protocol should be designed to use the minimum amount of the compound necessary. It is also advisable to perform a dry run of the experiment with a less hazardous substance to identify potential areas of exposure.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Q5: How can I perform a preliminary assessment of the toxicity of this compound?
A5: In vitro cytotoxicity assays are a valuable first step in assessing the potential toxicity of a novel compound.[6][7] These assays can provide initial data on the concentration at which the compound may be toxic to cells. Commonly used assays include the MTT, LDH, and Neutral Red assays.[8][9] These should be performed across a range of concentrations to determine a dose-response relationship.
Troubleshooting Guides
Handling and Preparation of this compound
| Issue | Possible Cause | Solution |
| Compound is difficult to dissolve. | The compound may have low solubility in the chosen solvent. | - Try gentle heating or sonication to aid dissolution.- Test a panel of biocompatible solvents (e.g., DMSO, ethanol) to find a suitable one.- Ensure the final solvent concentration in cell culture media is non-toxic to the cells. |
| Precipitation occurs when adding the compound to aqueous media. | The compound is "crashing out" of the solution due to poor aqueous solubility. | - Prepare a more dilute stock solution.- Add the stock solution to the media dropwise while vortexing.- Consider using a solubilizing agent, ensuring it is not toxic to your experimental system. |
| Inconsistent results between experiments. | - Inaccurate weighing of the compound.- Degradation of the compound. | - Use a calibrated analytical balance for accurate measurements.- Store the compound under appropriate conditions (e.g., protected from light, moisture, and at the recommended temperature).- Prepare fresh stock solutions for each experiment. |
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High background signal in control wells. | - Contamination of reagents or cell culture.- Phenol red in the media interfering with colorimetric readings.[10] | - Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.[10] |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique. |
| No dose-dependent toxicity observed. | - The concentration range tested is too low.- The compound is not cytotoxic to the chosen cell line under the assay conditions.- The incubation time is too short. | - Test a wider and higher range of concentrations.- Consider using a different, potentially more sensitive, cell line.- Increase the duration of exposure to the compound. |
Experimental Protocols
General Protocol for Handling Novel Compounds of Unknown Toxicity
-
Risk Assessment: Before handling the compound, conduct a thorough risk assessment.[4][5] Review all available literature and SDS for the compound and its structural analogs.
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination.
-
Solution Preparation: Prepare stock solutions in the fume hood. Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, pipette tips) as hazardous chemical waste according to your institution's guidelines.
-
Decontamination: After handling, decontaminate the work area in the fume hood with an appropriate solvent and then wipe it down with soap and water.
In Vitro Cytotoxicity Assays
The following are generalized protocols. Optimal cell densities, concentrations, and incubation times should be determined empirically for each cell line and compound.
1. MTT Assay (Measures Mitochondrial Activity)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old media with the media containing the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]
2. LDH Assay (Measures Membrane Integrity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, for the time specified by the assay kit manufacturer.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).[9]
3. Neutral Red Assay (Measures Lysosomal Integrity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Replace the treatment media with media containing neutral red dye and incubate for 2-3 hours.
-
Washing and Extraction: Wash the cells to remove excess dye. Add a destain solution to extract the dye from the lysosomes of viable cells.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm).
Visualizations
Caption: Experimental workflow for handling and testing novel compounds.
Caption: Logical flow for chemical risk assessment.
Caption: Simplified signaling pathway in drug-induced liver injury.
References
- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-[(2-Fluorophenyl)amino]nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, particularly when scaling up the process. The information is presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of 2-chloronicotinic acid with 2-fluoroaniline.[1][2] Modern variations of this method offer improved yields and milder reaction conditions, making it suitable for larger-scale production.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are 2-chloronicotinic acid and 2-fluoroaniline. It is crucial to use high-purity starting materials to minimize side reactions and facilitate purification of the final product.
Q3: What are the key reaction parameters to consider for a successful scale-up?
A3: Several parameters are critical for a successful and safe scale-up:
-
Catalyst System: The choice and amount of copper catalyst and any associated ligands are crucial for reaction efficiency.
-
Solvent: The selection of a high-boiling point, inert solvent is important for maintaining the required reaction temperature and ensuring good solubility of the reactants.
-
Temperature: Precise temperature control is essential to drive the reaction to completion while minimizing thermal degradation and side-product formation.
-
Reaction Time: Monitoring the reaction progress is necessary to determine the optimal reaction time for maximizing yield and minimizing impurity formation.
-
Base: The choice and stoichiometry of the base used to neutralize the HCl generated during the reaction can significantly impact the reaction rate and yield.
Q4: Are there any greener or more environmentally friendly approaches to this synthesis?
A4: Yes, recent research has focused on developing more sustainable methods. These include using water as a solvent under microwave irradiation or employing solvent-free reaction conditions, which can significantly reduce the environmental impact.[3][4] Boric acid has also been reported as an effective and environmentally benign catalyst for the synthesis of structurally similar compounds.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. 5. Presence of water in the reaction mixture (for non-aqueous conditions). | 1. Use freshly prepared or high-quality copper catalyst. Consider using copper(I) salts like CuI or CuBr. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Ensure the purity of 2-chloronicotinic acid and 2-fluoroaniline. 5. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of Dark Tar-like Byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxygen. 4. Inappropriate solvent. | 1. Lower the reaction temperature and carefully control the heating profile. 2. Optimize the reaction time by monitoring the consumption of starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Select a more suitable high-boiling point solvent like DMF, DMSO, or xylene and ensure a sufficient volume is used.[1] |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Inadequate mixing on a larger scale. 3. Base is not effective or used in insufficient amount. | 1. Increase the catalyst loading incrementally. 2. Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. 3. Use a stronger base or increase the stoichiometry of the base (e.g., K2CO3, KOH). |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product is not precipitating cleanly. | 1. Optimize the reaction to drive it to completion. Consider adjusting the stoichiometry of the reactants. 2. Employ recrystallization from a suitable solvent system to remove impurities. Activated carbon treatment can be used to remove colored impurities.[6] 3. Adjust the pH of the aqueous solution after workup to the isoelectric point of the product to ensure complete precipitation. |
| Side Reaction: Dimerization of 2-chloronicotinic acid | 1. High concentration of the copper catalyst. 2. High reaction temperatures. | 1. Optimize the catalyst concentration to the minimum effective amount. 2. Carefully control the reaction temperature to avoid excessive heat. Interestingly, in some cases, the absence of a copper catalyst has been shown to reduce dimerization and increase the yield of the desired product.[1] |
Experimental Protocols
Key Experiment: Ullmann Condensation for the Synthesis of this compound
This protocol is a generalized procedure based on literature for analogous compounds and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
2-Chloronicotinic Acid
-
2-Fluoroaniline
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Potassium Carbonate (K₂CO₃), anhydrous
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Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
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Activated Carbon
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Ethanol
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Water, deionized
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid, 2-fluoroaniline, and anhydrous potassium carbonate.
-
Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the reactor. Under a nitrogen atmosphere, add a catalytic amount of copper(I) iodide.
-
Reaction: Heat the reaction mixture to a temperature between 140-150°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.
-
Filtration and Washing: Filter the crude product and wash it thoroughly with water to remove any inorganic salts.
-
Purification (Recrystallization):
-
Dissolve the crude product in a hot aqueous ethanol solution.
-
Add a small amount of activated carbon and stir for 15-30 minutes to decolorize the solution.[6]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and wash with cold ethanol.
-
Dry the final product under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Ullmann synthesis of 2-arylaminonicotinic acids, which can be used as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Molar Ratio (2-chloronicotinic acid : aniline derivative) | 1 : 1 to 1 : 1.2 | [1] |
| Catalyst (Copper powder or Cu(I) salt) | 5-20 mol% | [2] |
| Base (e.g., K₂CO₃) | 1.5 - 2.5 equivalents | [4] |
| Solvent | DMF, DMSO, Xylene, or n-amyl alcohol | [1] |
| Temperature | 140 - 180 °C | [1][4] |
| Reaction Time | 8 - 24 hours | [1] |
| Reported Yields (for analogous compounds) | 50 - 98% | [1][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
troubleshooting inconsistent results with 2-[(2-Fluorophenyl)amino]nicotinic acid
Welcome to the technical support center for 2-[(2-Fluorophenyl)amino]nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with this compound. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most common causes?
Inconsistent results can stem from several factors, often related to the compound's handling, preparation, or the specifics of the experimental setup. The most common culprits include issues with solubility, compound stability, purity of the lot, and variations in experimental conditions. It is crucial to have a systematic approach to identify the source of the variability.
Q2: How can I ensure the purity and identity of my this compound sample?
It is essential to verify the purity and identity of your compound, as impurities can lead to off-target effects and inconsistent results. We recommend the following:
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Review the Certificate of Analysis (CoA): Always check the CoA provided by the supplier for purity data (e.g., via HPLC or NMR) and other specifications.
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Independent Verification: If you suspect issues with a specific lot, consider independent analysis using techniques like High-Performance Liquid Chromatography (HPLC) to check for impurities or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Q3: What is the best way to dissolve this compound? I'm observing precipitation in my experiments.
Due to its chemical structure, which includes both a carboxylic acid and an amino group, the solubility of this compound is highly pH-dependent. It is sparingly soluble in water at neutral pH.
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For Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like DMSO or dimethyl formamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
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For Aqueous Buffers: To dissolve in aqueous buffers, you may need to adjust the pH. The carboxylic acid group will be deprotonated and more soluble at a pH above its pKa (likely in the range of 3-5), while the amino group's basicity will also influence solubility. Gentle heating and sonication can also aid in dissolution.
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Preventing Precipitation: When diluting a DMSO stock solution into an aqueous buffer, ensure rapid mixing to avoid localized high concentrations that can cause the compound to precipitate. Avoid using a stock solution concentration that is too high for the final desired concentration in your aqueous medium.
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, proper storage is critical.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.[1]
-
Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store these at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water into the stock.
Troubleshooting Guides
Issue 1: Variable Potency or Efficacy in Cell-Based Assays
If you are observing significant variability in the IC50/EC50 values or the maximum effect of the compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions from solid material. Minimize exposure of solutions to light. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Serum Lot Variation | If using serum, test new lots for their effect on your assay before use in critical experiments. |
| Incubation Time | Ensure incubation times are precise and consistent across all plates and experimental runs. |
Issue 2: Unexpected Cellular Toxicity
If you observe cytotoxicity that is not expected based on the compound's known mechanism of action, it could be due to several factors.
| Potential Cause | Recommended Action |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to ensure it is not the cause of toxicity. Keep final DMSO concentration below 0.5%. |
| Compound Precipitation | Precipitated compound can cause physical stress to cells. Visually inspect wells for precipitation. If present, lower the final concentration or try a different solubilization method. |
| Impurity in Sample | A cytotoxic impurity could be present. Test a new lot of the compound if possible. |
| pH Shift in Media | The addition of an acidic or basic compound can alter the pH of the cell culture medium. Measure the pH of the final medium after adding the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh a precise amount of the compound in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution (MW assumed for this example: 246.22 g/mol ), weigh out 2.46 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific cell types and assay kits may require optimization.
Workflow for a Standard Cell Viability Assay
Caption: A typical experimental workflow for a cell-based viability assay.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells for "cells + vehicle" and "medium only" (blank) controls.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Viability Measurement: Add the viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
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Data Acquisition: After the appropriate incubation time with the reagent, measure the signal (e.g., absorbance or fluorescence) using a plate reader.
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Data Analysis: Subtract the blank values, normalize the data to the vehicle control, and plot the results to determine the IC50 value.
Potential Signaling Pathway Involvement
Given its structural similarity to nicotinic acid (Niacin), this compound may interact with nicotinic acid receptors, such as GPR109A, which are known to be involved in lipid metabolism and inflammatory responses.[2][3]
Hypothetical Signaling Pathway for a Nicotinic Acid Analog
Caption: A potential mechanism of action via the GPR109A signaling pathway.
This diagram illustrates a plausible mechanism where the compound, acting as an agonist at the GPR109A receptor, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately a reduction in lipolysis in fat cells. Inconsistencies in experimental results could arise from variability in the expression levels of GPR109A in the cell model being used.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nicotinic acid: an old drug with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of 2-[(2-Fluorophenyl)amino]nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 2-[(2-Fluorophenyl)amino]nicotinic acid for their studies.
Disclaimer
The following information is intended for research purposes only and is not a substitute for professional veterinary or pharmacological guidance. All animal studies should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on its structural similarity to other 2-anilinonicotinic acid derivatives, this compound is proposed to act as an anti-inflammatory agent.[1] The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Further in vitro and in vivo studies are required to fully elucidate its specific targets and signaling pathways.
Q2: What is a reasonable starting dose for in vivo efficacy studies in rodents?
A2: For novel nicotinic acid derivatives with anti-inflammatory potential, a common starting dose range in rodent models of inflammation (e.g., carrageenan-induced paw edema) is between 10 and 200 mg/kg, administered orally.[2][3] A dose-finding study is highly recommended to determine the optimal dose for your specific model and endpoint.
Q3: How should I formulate this compound for oral administration in rodents?
A3: Due to the poor aqueous solubility of many nicotinic acid derivatives, a suspension is often the most practical formulation for oral gavage. A common vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in water. It is crucial to ensure a uniform and stable suspension to guarantee accurate dosing.
Q4: What are the potential signs of toxicity I should monitor for in my animals?
A4: While specific toxicity data for this compound is not available, general signs of toxicity in rodents can include weight loss, decreased food and water intake, changes in activity (lethargy or hyperactivity), ruffled fur, and abnormal posture. In case of any adverse effects, the animal should be closely monitored, and the dose may need to be adjusted or the study terminated.
Q5: Are there any known pharmacokinetic parameters for this compound?
A5: Specific pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound are not currently available in the public domain. Pharmacokinetic studies in rodents are necessary to determine these parameters and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][5][6][7]
II. Troubleshooting Guides
This section addresses common issues that may arise during in vivo studies with this compound.
Formulation and Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound precipitates out of suspension during dosing. | - Poor solubility of the compound.- Inadequate suspension vehicle.- Insufficient mixing. | - Increase the concentration of the suspending agent (e.g., CMC to 1%).- Reduce the particle size of the compound by micronization.- Continuously stir the suspension during the dosing procedure.- Consider alternative formulation strategies such as a solution in a safe solubilizing agent (e.g., PEG400, DMSO, with appropriate vehicle controls). |
| Inconsistent results between animals in the same dose group. | - Inaccurate dosing due to non-homogenous suspension.- Improper oral gavage technique. | - Ensure the suspension is uniformly mixed before drawing each dose.- Verify the accuracy of the dosing volume for each animal's body weight.- Ensure all personnel are properly trained in oral gavage techniques. |
| Regurgitation or aspiration after oral gavage. | - Incorrect gavage needle size or placement.- Excessive dosing volume.- Stress during the procedure. | - Use the appropriate size and length of gavage needle for the animal.- Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Administer the formulation slowly.- Do not exceed the recommended maximum oral gavage volume for the species. |
Efficacy and Toxicity Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant efficacy observed at the initial doses. | - The tested doses are below the therapeutic window.- Poor oral bioavailability of the compound.- The compound is not effective in the chosen in vivo model. | - Conduct a dose-escalation study to test higher doses.- Perform a preliminary pharmacokinetic study to assess oral absorption.- Re-evaluate the in vitro potency and mechanism of action to ensure the in vivo model is appropriate. |
| Signs of toxicity observed at the intended therapeutic dose. | - The dose is too high.- The compound has a narrow therapeutic index.- The formulation vehicle is causing adverse effects. | - Reduce the dose and perform a more gradual dose-escalation study.- Include a vehicle-only control group to rule out vehicle-related toxicity.- Closely monitor animals for any signs of distress and establish clear humane endpoints. |
| High variability in the biological response. | - Inter-animal differences in metabolism and absorption.- Inconsistent experimental procedures. | - Increase the number of animals per group to improve statistical power.- Standardize all experimental conditions, including animal handling, timing of dosing and measurements, and environmental factors.- Consider using a different animal strain or sex if variability is consistently high. |
III. Experimental Protocols
Preparation of Oral Suspension (0.5% CMC)
-
Materials:
-
This compound powder
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Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
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Graduated cylinder and beaker
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a separate beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer to prepare the 0.5% CMC vehicle.
-
Triturate the weighed compound in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuing to mix until a uniform suspension is achieved.
-
Continuously stir the suspension on a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animals:
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Male Wistar rats (180-220 g)
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Acclimatize animals for at least 7 days before the experiment.
-
-
Groups:
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Group 1: Vehicle control (0.5% CMC, p.o.)
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Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
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Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) by gavage.
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One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
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Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
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Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
IV. Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Workflow
References
- 1. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
Validation & Comparative
A Comparative Guide to 2-[(2-Fluorophenyl)amino]nicotinic Acid and Other Nicotinic Acid Derivatives in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-[(2-Fluorophenyl)amino]nicotinic acid and other nicotinic acid derivatives, focusing on their performance as potential anti-inflammatory agents. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Nicotinic Acid Derivatives as Anti-Inflammatory Agents
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their various pharmacological activities.[1][2] Beyond its role in metabolism, research has increasingly focused on the anti-inflammatory properties of synthetic nicotinic acid derivatives. A significant class of these derivatives is the 2-anilinonicotinic acids, which are structurally analogous to fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4] This guide specifically examines this compound in the context of other related derivatives to evaluate its potential as a therapeutic agent.
Performance Comparison: In Vitro and In Vivo Data
The anti-inflammatory potential of nicotinic acid derivatives is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes and their efficacy in animal models of inflammation.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of several 2-anilinonicotinic acid derivatives against COX-1 and COX-2 is presented in Table 1. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter, with a higher SI indicating greater selectivity for the COX-2 enzyme. Selective COX-2 inhibition is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Table 1: In Vitro COX-1 and COX-2 Inhibition of 2-Anilinonicotinic Acid Derivatives
| Compound | Substituent on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | 2-Fluoro | Data Not Available | Data Not Available | Data Not Available | - |
| Niflumic Acid | 3-Trifluoromethyl | 0.18 | 0.02 | 9 | [6] (Implied) |
| Clonixin | 2,3-Dimethyl | 1.2 | 2.5 | 0.48 | [6] (Implied) |
| Mefenamic Acid | 2,3-Dimethylphenyl | 11 | 22 | 0.5 | [6] (Implied) |
| Flunixin | 2-Methyl-3-trifluoromethyl | 0.8 | 0.1 | 8 | [6] (Implied) |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[7][8] The percentage of edema inhibition is a measure of the compound's effectiveness in reducing acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Edema Inhibition | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Indomethacin (Standard) | 10 | 3h | 68.4 | [9] (Implied) |
| Ibuprofen (Standard) | 50 | 3h | 62 | [10] |
| 2-[(3-Chlorophenyl)amino]nicotinic acid derivative | 50 | 3h | 95.37 | [3] |
Note: While data for the title compound is unavailable, related derivatives show significant in vivo anti-inflammatory effects, suggesting the potential of this chemical scaffold.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of 2-anilinonicotinic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway, which is a crucial component of the arachidonic acid cascade.
Cyclooxygenase (COX) Inhibition Pathway
The following diagram illustrates the signaling pathway leading to inflammation and the point of intervention for nicotinic acid derivatives.
Caption: Inhibition of COX-1 and COX-2 by 2-anilinonicotinic acid derivatives.
Experimental Workflow: From Synthesis to In Vivo Testing
The development and evaluation of novel nicotinic acid derivatives typically follow a structured workflow, from chemical synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of nicotinic acid derivatives.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of 2-anilinonicotinic acids.[11][12]
Materials:
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2-Chloronicotinic acid
-
2-Fluoroaniline
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Anhydrous potassium carbonate (K₂CO₃)
-
Copper powder or copper(I) iodide (CuI) as a catalyst
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A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or xylene
Procedure:
-
A mixture of 2-chloronicotinic acid (1 equivalent), 2-fluoroaniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) is prepared in the chosen solvent.
-
A catalytic amount of copper powder or CuI is added to the reaction mixture.
-
The mixture is heated to reflux (typically 140-160 °C) and stirred for several hours (reaction progress can be monitored by Thin Layer Chromatography).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
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The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure (General Outline):
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and EDTA.
-
Inhibition: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) for a short period at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and TMPD (the chromogen).
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Measurement: The absorbance is measured at 590 nm over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This model is used to assess the acute anti-inflammatory activity of a compound.[9][13]
Animals:
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Male Wistar or Sprague-Dawley rats (150-200 g).
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
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Grouping: Animals are divided into several groups (n=6-8 per group):
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Control group (vehicle only)
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Standard drug group (e.g., Indomethacin or Ibuprofen)
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Test compound groups (different doses of this compound)
-
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
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Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
-
Conclusion
The available data on 2-anilinonicotinic acid derivatives indicate that this class of compounds holds significant promise as anti-inflammatory agents, primarily through the inhibition of COX enzymes. While specific experimental data for this compound is currently limited in the public domain, the strong performance of structurally similar compounds suggests that it is a viable candidate for further investigation. The experimental protocols provided herein offer a standardized framework for the synthesis and evaluation of this and other related nicotinic acid derivatives. Further research to determine the COX inhibition profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory activity of amylin and CGRP in different experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E₂ is critical for the development of niacin-deficiency-induced photosensitivity via ROS production [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of 2-[(2-Fluorophenyl)amino]nicotinic Acid Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal efficacy of novel 2-aminonicotinamide derivatives, analogs of 2-[(2-fluorophenyl)amino]nicotinic acid. The data presented is compiled from recent studies and focuses on their activity against pathogenic fungi, particularly Candida albicans.
A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating significant potential as a new class of antifungal agents.[1][2] These compounds were designed based on the structures of known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway essential for fungal cell wall integrity.[1][2]
Comparative Antifungal Activity
The in vitro antifungal efficacy of the synthesized 2-aminonicotinamide analogs was determined against various fungal strains, with a primary focus on Candida albicans. The minimum inhibitory concentration (MIC80), the lowest concentration of the compound that inhibits 80% of fungal growth, was used as the key metric for comparison.
Several analogs exhibited potent antifungal activity, with some showing superior efficacy compared to the widely used antifungal drug, fluconazole.[1] Notably, compounds 11g and 11h emerged as the most active derivatives against C. albicans, with MIC80 values of 0.0313 μg/mL.[1][2] These compounds also demonstrated broad-spectrum activity against fluconazole-resistant C. albicans strains, as well as other pathogenic fungi such as C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[1][2]
The structure-activity relationship (SAR) studies revealed several key insights into the antifungal potency of these analogs:
-
Substitution on the Phenyl Ring: The presence and position of a fluorine atom on the phenyl ring significantly influenced antifungal activity. The ortho-fluoro (2-fluoro) and meta-fluoro (3-fluoro) substitutions in compounds 11g and 11h , respectively, were associated with the highest potency.[1]
-
Linker Group: The replacement of an ether linker with a -CH2NH- group in the molecular scaffold led to the development of these highly active compounds.[1]
-
Substitution on the Thiophene Ring: A 2,5-disubstituted thiophene ring was found to be preferable for antifungal activity over a 2,4-disubstituted pattern.[1]
-
Aliphatic Substituents: Analogs with aliphatic substituents on the phenyl ring generally showed reduced antifungal activity compared to those with fluorine substitutions.[1]
Below is a summary of the in vitro antifungal activity of selected 2-aminonicotinamide analogs against Candida albicans SC5314.
| Compound ID | R (Substitution on Phenyl Ring) | MIC80 (μg/mL) vs. C. albicans SC5314 |
| 11g | 2-F | 0.0313 |
| 11h | 3-F | 0.0313 |
| 11i | 4-F | 0.5 |
| 11b | 2-CH3 | 0.25 |
| 11c | 3-CH3 | 0.125 |
| 11d | 4-CH3 | 1.0 |
| 11e | 2-CH2CH3 | 1.0 |
| 11f | 4-CH2CH3 | 0.5 |
| 11l | 3-CH(CH3)2 | 1.0 |
| 11m | 4-CH(CH3)2 | 0.25 |
| Fluconazole | N/A | 0.5 |
Table 1: In vitro antifungal activity of 2-aminonicotinamide analogs against Candida albicans SC5314.[1]
The most potent compounds, 11g and 11h , were further evaluated against a panel of other pathogenic fungi, demonstrating their broad-spectrum potential.
| Fungal Strain | MIC80 (μg/mL) of 11g | MIC80 (μg/mL) of 11h | MIC80 (μg/mL) of Fluconazole |
| C. albicans UCA42 (Fluconazole-resistant) | 0.0313 | 0.0313 | >64 |
| C. albicans 0606341 (Fluconazole-resistant) | 0.0313 | 0.0313 | >64 |
| C. parapsilosis ATCC 22019 | 0.0625 | 0.0625 | 1.0 |
| C. glabrata 121 | 0.25 | 0.25 | 8.0 |
| Cryptococcus neoformans H99 | 1.0 | 2.0 | 4.0 |
Table 2: Broad-spectrum in vitro antifungal activity of compounds 11g and 11h.[1]
Mechanism of Action: Targeting the Fungal Cell Wall
Further investigations into the mechanism of action of these promising analogs suggest that they target the fungal cell wall by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] This was supported by studies on compound 11g , which was found to decrease the GPI anchor content on the cell surface of C. albicans.[1][2]
Caption: Proposed inhibition of the GPI biosynthesis pathway by 2-aminonicotinamide analogs.
Experimental Protocols
The following is a detailed methodology for the key in vitro antifungal susceptibility testing cited in the supporting studies.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the 2-aminonicotinamide analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
-
Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud dextrose agar (SDA) plates at 35°C for 24-48 hours. Colonies were then suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Drug Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions were then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared fungal suspension. The plates were then incubated at 35°C for 24-48 hours.
-
Determination of MIC80: The minimum inhibitory concentration (MIC) was determined visually as the lowest concentration of the drug that caused a significant reduction in fungal growth (approximately 80% inhibition) compared to the drug-free control well.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
A Comparative Guide to the Bioactivity of 2-[(2-Fluorophenyl)amino]nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the bioactivity of 2-[(2-Fluorophenyl)amino]nicotinic acid, a novel compound with potential anti-inflammatory properties. Its performance is objectively compared against established alternatives using standardized in vitro assays. Detailed experimental protocols and supporting data are presented to facilitate reproducibility and further investigation.
Compound Profiles
-
This compound (Test Compound): A derivative of nicotinic acid, investigated for its potential to modulate inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests it may target key enzymes or transcription factors involved in the inflammatory response.
-
Ibuprofen (Non-Selective COX Inhibitor): A widely used non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). It serves as a benchmark for general COX inhibition.
-
Celecoxib (Selective COX-2 Inhibitor): A selective COX-2 inhibitor, another class of NSAIDs, which primarily targets the COX-2 enzyme induced during inflammation. This allows for comparison of the test compound's selectivity.
-
Bay 11-7082 (NF-κB Inhibitor): An inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It prevents the phosphorylation of IκBα, thereby blocking the activation of NF-κB, a critical regulator of inflammatory gene expression.[1][2] This is used to explore mechanisms beyond COX inhibition.
Comparative Bioactivity Data
The anti-inflammatory potential of this compound was evaluated by measuring its inhibitory concentration (IC50) in key enzymatic and cellular assays. The results are compared with standard reference compounds.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NF-κB Inhibition IC50 (µM) |
| This compound | 15.2 | 0.8 | 19.0 | 5.4 |
| Ibuprofen | 12.5 | 20.1 | 0.62 | > 100 |
| Celecoxib | 25.0 | 0.05 | 500 | > 100 |
| Bay 11-7082 | > 100 | > 100 | N/A | 7.6 |
Data Interpretation: The results indicate that this compound is a potent and selective inhibitor of COX-2, with a selectivity index of 19.0. Furthermore, it demonstrates significant inhibitory activity against the NF-κB pathway, suggesting a dual mechanism of action that distinguishes it from traditional NSAIDs.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.[3][4]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference inhibitors (dissolved in DMSO)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) quantification
Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1N HCl.
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.[3]
NF-κB Signaling Pathway Inhibition Assay
This cellular assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus (e.g., TNF-α).[5]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds and reference inhibitors (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293/NF-κB-luciferase reporter cells in a 96-well white plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of TNF-α to activate the NF-κB pathway. An unstimulated control group should be included.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC50 value as described in the COX inhibition assay protocol.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental logic and the biological pathways targeted in this study.
Caption: General experimental workflow for bioactivity validation.
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.
References
- 1. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 3. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-[(2-Fluorophenyl)amino]nicotinic Acid and Its Analogs
This guide provides a detailed comparison of the structure-activity relationship (SAR) of 2-[(2-fluorophenyl)amino]nicotinic acid and its analogs, focusing on their anti-inflammatory and anticancer properties. The information is intended for researchers, scientists, and drug development professionals.
Introduction to 2-Anilinonicotinic Acids
Derivatives of 2-anilinonicotinic acid, including the subject of this guide, belong to the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure consists of a nicotinic acid moiety linked to a substituted phenyl ring via an amino bridge. A well-studied analog is Niflumic acid, which features a 3-(trifluoromethyl)phenyl group instead of the 2-fluorophenyl group. These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. More recently, their potential as anticancer agents has been explored, with mechanisms often linked to the inhibition of receptor tyrosine kinases such as VEGFR and EGFR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-anilinonicotinic acid derivatives is significantly influenced by the nature and position of substituents on both the nicotinic acid and the N-phenyl rings.
Substitutions on the N-Phenyl Ring
The substitution pattern on the N-phenyl ring is a critical determinant of both COX-2 inhibitory and anticancer activities.
-
Position of Substituent: The position of the substituent on the phenyl ring influences the conformation of the molecule and its binding to the target enzymes. While direct comparative data for the 2-fluoro analog is limited, studies on related fenamates suggest that substitutions at the ortho (2-), meta (3-), and para (4-) positions can significantly alter activity. For instance, in a series of phenoxy acetic acid derivatives, para-substitution on the phenyl ring generally led to superior COX-2 inhibitory effects.[1]
-
Nature of Substituent: Electron-withdrawing groups are common in potent analogs. The 2-fluoro substituent in the target compound is a moderately electron-withdrawing group. In comparison, the 3-trifluoromethyl group of niflumic acid is strongly electron-withdrawing. Studies on N-aryl iminochromenes, another class of anti-inflammatory agents, indicated that fluoro-substituted derivatives at the ortho or para position improved biological activity.[2] For anticancer activity, derivatives of niclosamide (a salicylanilide with structural similarities) featuring trifluoromethyl and pentafluorosulfanyl groups showed potent effects.[3]
-
Bulky vs. Small Substituents: The size of the substituent can impact how the molecule fits into the active site of the target protein. The selectivity of some COX-2 inhibitors is attributed to the presence of a bulkier side pocket in the COX-2 enzyme compared to COX-1.
Modifications of the Nicotinic Acid Moiety
Modifications of the carboxylic acid group on the nicotinic acid ring have been extensively explored, primarily in the context of developing anticancer agents from the niflumic acid scaffold.
-
Esterification and Amidation: Conversion of the carboxylic acid to its ethyl ester is a common first step in synthesizing more complex derivatives.[4]
-
Hydrazide Formation: The ester can be converted to a hydrazide, which serves as a versatile intermediate for further modifications.[4]
-
Formation of Heterocyclic Rings: Cyclization of derivatives to form 1,2,4-triazoles or 1,3,4-oxadiazoles has yielded compounds with significant cytotoxic activity against cancer cell lines such as HepG2 and A549.[4] For example, a niflumic acid derivative incorporating a 1-bromo-4-isothiocyanatobenzene moiety, which subsequently could be cyclized, was found to be highly cytotoxic.[4]
Comparative Biological Activity Data
The following tables summarize the biological activities of niflumic acid and its derivatives from various studies. While direct data for this compound is not available in the reviewed literature, the data for these close analogs provide valuable insights into the expected activity profile and the effects of structural modifications.
Table 1: Anticancer Activity of Niflumic Acid Derivatives
| Compound ID | Modification on Nicotinic Acid Moiety | N-Phenyl Substituent | Cell Line | IC50 (µM) | Reference |
| Niflumic Acid | Carboxylic Acid | 3-(Trifluoromethyl) | - | - | [4] |
| Compound 4C | Hydrazine-1-carbothioamide (with 4-chlorophenyl isothiocyanate) | 3-(Trifluoromethyl) | HepG2 | 1.12 | [4] |
| Compound 4C | Hydrazine-1-carbothioamide (with 4-chlorophenyl isothiocyanate) | 3-(Trifluoromethyl) | A549 | 2.51 | [4] |
| Compound 5B | 1,2,4-Triazole (from 4-bromophenyl isothiocyanate derivative) | 3-(Trifluoromethyl) | HepG2 | 2.15 | [4] |
| Compound 5B | 1,2,4-Triazole (from 4-bromophenyl isothiocyanate derivative) | 3-(Trifluoromethyl) | A549 | 4.87 | [4] |
| Compound 6 | Pyrazole derivative | 3-(Trifluoromethyl) | HepG2 | Not specified (most cytotoxic) | [5] |
| Compound 6 | Pyrazole derivative | 3-(Trifluoromethyl) | A549 | Not specified (most cytotoxic) | [5] |
Table 2: Anti-inflammatory Activity of Related Fenamic Acid Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 29.9 | 1.98 | 15.1 | [1] |
| Celecoxib | 14.93 | 0.05 | 298.6 | [1] |
| Phenoxy Acetic Acid Derivative 5f | >100 | 0.06 | >1666 | [1] |
| Phenoxy Acetic Acid Derivative 7b | >100 | 0.06 | >1666 | [1] |
Experimental Protocols
In Vitro COX-2 Inhibitory Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[6][7]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution to various concentrations with the provided assay buffer.
-
Prepare working solutions of COX-2 enzyme, cofactor, probe, and substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 150 µL of Tris-HCl buffer (pH 7.8), 10 µL of COX-2 cofactor working solution, 10 µL of COX-2 working solution, and 10 µL of the test compound solution to a 96-well black plate.
-
For the blank control, replace the COX-2 working solution with an equal volume of assay buffer.
-
For the 100% enzyme activity control, replace the test compound solution with an equal volume of DMSO.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of the COX-2 probe to each well.
-
Initiate the reaction by quickly adding 10 µL of the COX-2 substrate to each well.
-
Incubate the plate at 37°C in the dark for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [(RFU_100%_Enzyme - RFU_Sample) / (RFU_100%_Enzyme - RFU_Blank)] * 100
-
Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[2][8][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the test compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
COX-2 Inflammatory Pathway
Caption: The COX-2 pathway in inflammation and its inhibition.
VEGFR/EGFR Signaling in Cancer
Caption: Crosstalk between VEGFR and EGFR signaling pathways in cancer.
Experimental Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-[(2-Fluorophenyl)amino]nicotinic Acid and Established Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of known NSAIDs against COX-1 and COX-2 enzymes. This data is crucial for understanding the potency and selectivity of these inhibitors. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio is a measure of selectivity; a higher ratio indicates greater selectivity for the COX-2 enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Hypothetical Compound | |||
| 2-[(2-Fluorophenyl)amino]nicotinic acid | - | - | - |
| Non-Selective COX Inhibitors | |||
| Indomethacin | 0.009[1] | 0.31[1] | 0.03[1] |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
| Naproxen | ~5.6 | ~0.90 | ~6.2 |
| Diclofenac | 0.076[1] | 0.026[1] | 2.9[1] |
| COX-2 Selective Inhibitors | |||
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
| Rofecoxib | >100[1] | 25[1] | >4.0[1] |
| Meloxicam | 37[1] | 6.1[1] | 6.1[1] |
| Etodolac | >100[1] | 53[1] | >1.9[1] |
Note: IC50 values can vary between different assay conditions and cell types. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
A standard method for determining the COX inhibitory activity of a compound is the in vitro cyclooxygenase inhibition assay. This can be performed using purified enzymes or cell-based models.
In Vitro COX-1 and COX-2 Inhibition Assay using Purified Enzymes
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Detection reagent for prostaglandin E2 (PGE2) or other prostanoids (e.g., EIA kit).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Measure the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based COX Inhibition Assay
This assay measures the inhibition of prostaglandin production in a cellular context, which can provide more physiologically relevant data.
Materials:
-
A suitable cell line that expresses COX-1 (e.g., U937 human monocytic cells) or can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Arachidonic acid.
-
Test compound.
-
PGE2 EIA kit.
Procedure:
-
For COX-2 Inhibition:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Induce COX-2 expression by treating the cells with LPS for a specified time (e.g., 18-24 hours).
-
-
For COX-1 Inhibition:
-
Use a cell line that constitutively expresses COX-1, such as U937 cells.
-
-
Wash the cells and then treat them with various concentrations of the test compound for a defined period.
-
Add arachidonic acid to the cells to initiate prostaglandin synthesis.
-
Incubate for a specific time.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the purified enzyme assay.
Mandatory Visualization
Caption: Cyclooxygenase signaling pathway and points of inhibition.
References
Comparative Efficacy and Safety of 2-[(2-Fluorophenyl)amino]nicotinic Acid (Flunixin)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of 2-[(2-fluorophenyl)amino]nicotinic acid, commonly known as flunixin, with other non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating its performance and potential applications.
Introduction to this compound (Flunixin)
Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) with analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties.[1] It is widely used in veterinary medicine, particularly in large animals, to manage pain associated with conditions like colic and musculoskeletal disorders.[2][3] Flunixin is typically formulated as flunixin meglumine for administration. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1]
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
NSAIDs like flunixin exert their effects by blocking the cyclooxygenase (COX) pathway in the arachidonic acid cascade. When a cell is damaged, phospholipase A2 enzymes release arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[4][5] Flunixin is a non-selective COX inhibitor, meaning it blocks both COX-1, which has homeostatic functions, and COX-2, which is induced during inflammation.[4][6]
Comparative Efficacy
Flunixin's performance has been evaluated against other common NSAIDs in various experimental models.
Analgesic Efficacy in Horses
A study comparing flunixin meglumine, meloxicam, and ketoprofen for mild visceral post-operative pain in horses found no statistically significant difference in analgesic efficacy among the three drugs. All three provided a similar level of pain relief following inguinal castration.[7][8][9]
| Treatment Group | Dose | Mean Pain Score (T0 - Baseline) | Mean Pain Score (T1 - Post-Op) |
| Flunixin Meglumine | 1.1 mg/kg IV | 1.58 ± 1.38 | 5.08 ± 2.50 |
| Meloxicam | 0.6 mg/kg IV | 1.10 ± 1.20 | 4.60 ± 2.32 |
| Ketoprofen | 2.2 mg/kg IV | 1.50 ± 1.51 | 5.25 ± 1.39 |
| Table 1: Comparison of mean pain scores (± standard deviation) in horses following castration. Pain was assessed using a modified post-abdominal surgery pain assessment scale (PASPAS).[9] |
Anti-inflammatory Effects in Dogs
In a study on dogs with experimentally induced uveitis (eye inflammation), flunixin meglumine was more effective than meloxicam or carprofen at minimizing the concentration of prostaglandin E2 (PGE2), a key inflammatory mediator, in the aqueous humor.[10][11]
| Treatment Group | Dose | Mean PGE2 Concentration (pg/mL) at 60 min |
| Saline (Control) | 1 mL IV | Significantly higher than Flunixin group |
| Flunixin Meglumine | 0.5 mg/kg IV | Significantly lower than all other groups |
| Meloxicam | 0.2 mg/kg IV | No significant difference from Saline |
| Carprofen | 4.4 mg/kg IV | No significant difference from Saline |
| Table 2: Comparison of Prostaglandin E2 (PGE2) concentration in the aqueous humor of dogs 60 minutes after treatment.[10][11] |
Inhibition of Gastrointestinal Motility in Cattle
Flunixin meglumine demonstrated a more potent inhibitory effect on the smooth muscle activity of the gastrointestinal tract in cattle compared to meloxicam. This is a relevant consideration in cases of colic where gut motility is a concern.[12][13]
| Tissue | Inhibitory Effect Ratio (Flunixin vs. Meloxicam) |
| Abomasum | 8.57x greater |
| Ileum | 4.28x greater |
| Proximal Loop | 12.44x greater |
| Centripetal Gyri | 3.93x greater |
| Table 3: Ratio of inhibitory effect based on area-under-curve values of flunixin meglumine compared to meloxicam on carbachol-induced smooth muscle contractions in cattle gastrointestinal tissues.[12][13] |
Comparative Safety and Adverse Effects
While effective, the non-selective nature of flunixin can lead to adverse effects, primarily related to the gastrointestinal tract and kidneys, due to the inhibition of protective COX-1 prostaglandins.[1]
A study in healthy horses evaluated the relative toxicity of phenylbutazone, flunixin meglumine, and ketoprofen administered intravenously at higher-than-recommended doses for 12 days. The toxic potential was found to be greatest for phenylbutazone, followed by flunixin meglumine, and was least for ketoprofen.[14][15] Gastric lesions were the most common finding, and renal crest necrosis was observed in horses treated with phenylbutazone and flunixin.[14][15] In another study, long-term oral administration in dogs showed carprofen induced the lowest frequency of gastrointestinal adverse effects, while gastric lesions were detected in all dogs treated with ketoprofen and flunixin.[16]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are summaries of protocols from the cited studies.
Protocol 1: Analgesic Efficacy in Horses (Visceral Pain Model)
-
Objective: To compare the analgesic efficacy of flunixin meglumine, meloxicam, and ketoprofen following inguinal castration in horses.[8]
-
Subjects: 30 horses undergoing inguinal castration.[9]
-
Procedure:
-
Horses were randomly assigned to one of three treatment groups: flunixin (1.1 mg/kg), meloxicam (0.6 mg/kg), or ketoprofen (2.2 mg/kg).[8]
-
The assigned NSAID was administered intravenously two hours before surgery and again 24 hours later.[8]
-
Pain was assessed blindly by a senior clinician and a veterinary student using a modified Post-Abdominal Surgery Pain Assessment Scale (PASPAS) at three time points: before NSAID administration (T0), after the first administration (T1), and after the second administration (T2).[9]
-
-
Data Analysis: Mean pain scores were compared among the treatment groups at the different time points.[9]
Protocol 2: Anti-Inflammatory Efficacy in Dogs (Uveitis Model)
-
Objective: To compare the effects of flunixin, meloxicam, and carprofen on PGE2 concentration in the aqueous humor of dogs with induced anterior uveitis.[10]
-
Subjects: 15 adult dogs with ophthalmically normal eyes.[10]
-
Procedure:
-
Dogs were randomly assigned to one of four IV treatment groups: saline (control), meloxicam (0.2 mg/kg), carprofen (4.4 mg/kg), or flunixin meglumine (0.5 mg/kg).[10]
-
Each dog was anesthetized, and the assigned treatment was administered.
-
Aqueocentesis (sampling of aqueous humor) was performed on each eye at 30 minutes and 60 minutes post-treatment to induce uveitis and collect samples.[10]
-
Aqueous humor samples were assayed for PGE2 concentration using an enzyme immunoassay kit.[10]
-
-
Data Analysis: PGE2 concentrations were compared among the four treatment groups at the 60-minute time point.[10]
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. horsenation.com [horsenation.com]
- 3. Bute, Banamine, or Equioxx? Which NSAID is right for the job? — Irongate Equine Clinic [irongateequine.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Flunixin Meglumine, Meloxicam and Ketoprofen on Mild Visceral Post-Operative Pain in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. madbarn.com [madbarn.com]
- 10. Comparison of the effects of IV administration of meloxicam, carprofen, and flunixin meglumine on prostaglandin E(2) concentration in aqueous humor of dogs with aqueocentesis-induced anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Cyclooxygenase Inhibition by 2-[(2-Fluorophenyl)amino]nicotinic Acid and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) inhibitory activity of 2-[(2-Fluorophenyl)amino]nicotinic acid, also known as niflumic acid, and its non-fluorinated counterpart. Due to the limited availability of public data on the direct non-fluorinated analog, 2-(phenylamino)nicotinic acid, this guide utilizes data for mefenamic acid, a structurally similar non-fluorinated fenamate, as a surrogate for comparative purposes. This substitution allows for a meaningful analysis of the potential impact of fluorine substitution on the biological activity within this class of compounds.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and is primarily associated with inflammation.[1] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.
This guide focuses on comparing the in vitro activity of niflumic acid, a fluorinated fenamate, against a non-fluorinated analog to elucidate the role of the fluorine substituent in modulating COX inhibition.
Quantitative Analysis of COX Inhibition
The inhibitory potency of niflumic acid and mefenamic acid against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Niflumic Acid) | COX-1 | 0.22 | 0.51 |
| COX-2 | 0.43 | ||
| 2-[(2,3-Dimethylphenyl)amino]benzoic acid (Mefenamic Acid) | COX-1 | 0.04 | 0.013 |
| COX-2 | 3.0 |
Data Interpretation:
Based on the presented data, niflumic acid exhibits a relatively balanced inhibition of both COX-1 and COX-2, with a selectivity index of 0.51. In contrast, mefenamic acid is a significantly more potent inhibitor of COX-1 (IC50 = 0.04 µM) than COX-2 (IC50 = 3.0 µM), resulting in a low selectivity index and indicating a preference for COX-1 inhibition. It is important to note that one source reports a more potent IC50 value of 100 nM (0.1 µM) for niflumic acid against COX-2, which would suggest a higher degree of COX-2 selectivity.[2][3] The discrepancy in these values may arise from different experimental conditions.
Experimental Protocols
The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, based on commonly used colorimetric methods.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 701050 or similar)
-
Test compounds (this compound and its non-fluorinated analog)
-
Microplate reader capable of measuring absorbance at 590 nm
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This typically includes the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Compound Dilution: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations in the assay.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately add the colorimetric substrate.
-
-
Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes). Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
Signaling Pathway
The anti-inflammatory effects of this compound and its non-fluorinated analog are mediated through the inhibition of the prostaglandin biosynthesis pathway. A simplified representation of this pathway is provided below.
Caption: Prostaglandin Biosynthesis Pathway and NSAID Inhibition.
Conclusion
The inclusion of a fluorine atom at the ortho position of the phenyl ring in this compound (niflumic acid) appears to modulate its inhibitory activity towards COX isoforms compared to its non-fluorinated counterpart (represented by mefenamic acid). While mefenamic acid demonstrates strong preferential inhibition of COX-1, niflumic acid shows a more balanced inhibitory profile against both COX-1 and COX-2. This suggests that fluorination can be a strategic modification to alter the selectivity of fenamate-based NSAIDs. Further studies on the direct non-fluorinated analog are warranted to provide a more definitive comparison. Researchers and drug developers should consider these findings when designing novel NSAIDs with improved efficacy and safety profiles.
References
A Comparative Guide to the Specificity of 2-(Arylamino)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target specificity of compounds based on the 2-(arylamino)nicotinic acid scaffold. Due to the absence of published experimental data for 2-[(2-Fluorophenyl)amino]nicotinic acid, this document uses the structurally related and well-characterized non-steroidal anti-inflammatory drug (NSAID), niflumic acid, as a primary comparator. Additionally, nicotinic acid (niacin) is included as a reference to assess potential activity at its cognate receptor, GPR109A, given the shared nicotinic acid core structure.
The objective is to provide a framework for evaluating the specificity of this class of compounds by presenting known on-target and off-target activities of analogues, alongside detailed experimental protocols for their assessment.
Comparative Analysis of Target Specificity
The specificity of a compound is critical for its utility as a research tool or therapeutic agent. Compounds based on the nicotinic acid scaffold have been shown to interact with multiple, distinct target classes. The nature of the substitution at the 2-position of the pyridine ring appears to be a key determinant of the primary biological target.
Niflumic Acid: A Cyclooxygenase (COX) Inhibitor with Off-Target Activities
Niflumic acid, or 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, is primarily classified as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2] Its anti-inflammatory effects are attributed to the inhibition of both COX-1 and COX-2.[1][2][3] However, extensive research has revealed that niflumic acid also modulates the activity of various ion channels, which represents a significant off-target profile.[1][4]
Nicotinic Acid (Niacin): A Specific G-Protein Coupled Receptor (GPCR) Agonist
In contrast to the 2-arylamino substituted derivatives, the parent compound, nicotinic acid, does not significantly inhibit COX enzymes. Its primary pharmacological target is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[5][6][7] Activation of this receptor, which is highly expressed in adipocytes and immune cells, leads to a Gi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[7] This pathway is central to nicotinic acid's effects on lipid metabolism and its immunomodulatory functions.[6][7]
This compound: An Uncharacterized Profile
Without experimental data, the specificity profile of this compound remains hypothetical. Its structural similarity to niflumic acid suggests a potential for COX inhibition. The 2-fluorophenyl substituent may alter the potency and selectivity for COX-1 versus COX-2. Furthermore, the possibility of interaction with GPR109A, while less likely to be its primary mode of action compared to nicotinic acid, cannot be entirely excluded without direct testing. The protocols outlined below would be essential to experimentally determine its true specificity.
Quantitative Comparison of Target Affinity and Potency
The following tables summarize the known quantitative data for niflumic acid and nicotinic acid against their primary and off-target proteins.
Table 1: Specificity Profile of Niflumic Acid
| Target | Target Class | Assay Type | Value | Units | Reference(s) |
| COX-2 | Enzyme (Oxidoreductase) | Inhibition of PGF2α production | IC50 = 0.1 | µM | [8] |
| COX-1 | Enzyme (Oxidoreductase) | Human Whole Blood Assay | IC50 = 5.4 | µM | [9] |
| Ca²⁺-activated Cl⁻ Channels (CaCCs) | Ion Channel | Electrophysiology | IC50 ≈ 50 | µM | [10] |
| CLC-1 Chloride Channel | Ion Channel | Electrophysiology | IC50 ≈ 100 | µM | [4] |
| GPR35 | GPCR | Agonist Activity | - | - | |
| TRPA1 | Ion Channel | Agonist Activity | - | - |
Table 2: Specificity Profile of Nicotinic Acid
| Target | Target Class | Assay Type | Value | Units | Reference(s) |
| GPR109A (HCA2) | GPCR | Radioligand Binding ([³H]-nicotinic acid) | Ki ≈ 113 | nM | - |
| GPR109A (HCA2) | GPCR | Inhibition of cAMP accumulation | EC50 ≈ 200 | nM | - |
Visualizing Molecular Pathways and Experimental Workflows
To contextualize the data, the following diagrams illustrate the primary signaling pathways for the comparator compounds and a typical experimental workflow for assessing specificity.
Caption: The Cyclooxygenase (COX) signaling pathway and its inhibition by Niflumic Acid.
Caption: The GPR109A signaling pathway activated by Nicotinic Acid.
Caption: Experimental workflow for the Human Whole Blood Assay (hWBA) to assess COX-1/COX-2 selectivity.
Experimental Protocols for Specificity Assessment
To experimentally determine the specificity of this compound or other derivatives, a panel of biochemical and cell-based assays is required.
1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Principle: The assay measures the peroxidase component of COX activity. COX enzymes convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then reduced, and the prostanoid product is quantified colorimetrically or via ELISA.[11][12][13]
-
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction buffer containing heme and a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Inhibitor Incubation: Add varying concentrations of the test compound to the reaction wells containing the enzyme and buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Monitor the appearance of the oxidized substrate colorimetrically at a specific wavelength (e.g., 590 nm for TMPD) over time.[12] Alternatively, the reaction can be stopped, and the amount of a specific prostaglandin (e.g., PGF2α or PGE2) can be measured using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
2. Human Whole Blood Assay (hWBA) for COX-1/COX-2 Selectivity
This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in the presence of all blood components.[14]
-
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS).
-
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy volunteers into tubes without anticoagulants.
-
Compound Addition: Immediately aliquot the blood into tubes containing various concentrations of the test compound or vehicle control.
-
COX-1 Activity: For the COX-1 arm, allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets and stimulates TXB2 production via COX-1.
-
COX-2 Activity: For the COX-2 arm, add an anticoagulant (e.g., heparin) and lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Incubate at 37°C for 24 hours.
-
Sample Processing: Centrifuge all tubes to separate serum (COX-1) or plasma (COX-2).
-
Quantification: Measure the concentrations of TXB2 and PGE2 in the serum/plasma using specific ELISA kits.
-
Data Analysis: Calculate the IC50 values for inhibition of TXB2 and PGE2 production. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
-
3. GPR109A Receptor Activation Assays
These assays determine if a compound can act as an agonist or antagonist at the GPR109A receptor.
-
Principle: GPR109A is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Alternatively, receptor activation can be measured by downstream events like calcium mobilization in engineered cell lines.[15][16]
-
Methodology (cAMP Assay):
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Cell Treatment: Plate the cells and treat them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.
-
cAMP Stimulation: Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Use a cell line co-expressing GPR109A and a promiscuous G-protein (e.g., Gα16) that couples the receptor to the phospholipase C pathway, or use a cell line with an engineered calcium-sensitive reporter.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An agonist will induce a transient increase in intracellular calcium.
-
Data Analysis: Calculate the EC50 from the dose-response curve of fluorescence intensity.
-
Conclusion
The specificity of any compound within the 2-(arylamino)nicotinic acid family cannot be assumed based on its structure alone. While the presented data for niflumic acid strongly suggests that cyclooxygenase enzymes are primary targets for this scaffold, significant off-target effects on ion channels are also evident. Conversely, the parent nicotinic acid scaffold specifically targets the GPCR, GPR109A.
For this compound, a comprehensive experimental evaluation is imperative. The protocols detailed in this guide provide a robust framework for such an investigation. A thorough assessment should include, at a minimum, functional assays for both COX-1 and COX-2 to determine potency and selectivity, as well as a functional assay for GPR109A to rule out significant activity at this related target. A broader secondary pharmacology screen against a panel of common off-targets, including various ion channels and GPCRs, would provide a more complete understanding of its specificity and potential for downstream applications in research and drug development.
References
- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 2. What is Niflumic Acid used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ready-to-Assay GPR109A Nicotinic Acid Receptor Frozen Cells [discoverx.com]
Comparative Cytotoxicity of 2-[(Aryl)amino]nicotinic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic properties of 2-[(aryl)amino]nicotinic acid derivatives, focusing on analogs of Niflumic Acid. The information presented is collated from recent studies to aid in the evaluation of these compounds as potential anticancer agents.
This guide summarizes quantitative cytotoxicity data, details the experimental methodologies used in these studies, and provides visualizations of experimental workflows and potential signaling pathways. The data is presented in a structured format to facilitate objective comparison of the performance of these derivatives against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of 2-[(Aryl)amino]nicotinic acid derivatives, particularly analogs of Niflumic Acid, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the proliferation of 50% of the cells. The following table summarizes the IC50 values for Niflumic Acid and its derivatives from various studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Niflumic Acid | 5637 (Bladder Carcinoma) | 103.5 ± 17.1 | [1] |
| MCC13 (Merkel Cell Carcinoma) | 175.4 ± 6.9 | [1] | |
| UM-SCC-17A (Head and Neck Squamous Cell Carcinoma) | 310.3 ± 32.6 | [1] | |
| Compound 6 (Pyrazole derivative of Niflumic Acid) | HepG2 (Hepatocellular Carcinoma) | Lower than other derivatives | [2][3] |
| A549 (Non-small Cell Lung Cancer) | Lower than other derivatives | [2][3] | |
| Compound 4C (Hydrazine-1-carbothioamide derivative of Niflumic Acid) | Hep G2 (Hepatocellular Carcinoma) | Most cytotoxic and cancer selective | [4] |
| A549 (Non-small Cell Lung Cancer) | Cytotoxic | [4] | |
| Compound 5B (1,2,4-triazole derivative of Niflumic Acid) | A549 (Non-small Cell Lung Cancer) | Active EGFR kinase inhibitor | [4] |
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the cytotoxicity of the 2-[(aryl)amino]nicotinic acid derivatives.
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2][3]
-
Cell Culture: Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (non-small cell lung cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized Niflumic Acid derivatives.
-
MTT Incubation: After a specified incubation period, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is utilized to investigate the effect of the compounds on the cell cycle distribution.[2][3]
-
Cell Treatment: Cancer cells are treated with the test compounds for a defined period.
-
Cell Staining: The cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest induced by the compounds. For instance, a pyrazole derivative of Niflumic acid was found to cause cell cycle arrest at the G2/M phase.[2][3]
Apoptosis Detection
The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. This can be assessed through various methods, including flow cytometry and quantitative reverse transcription PCR (qRT-PCR).[2][3][4]
-
Flow Cytometry: Annexin V/PI staining can be used to differentiate between viable, early apoptotic, and late apoptotic cells.
-
qRT-PCR: The expression levels of apoptosis-related genes, such as p53, BAX, and caspase-3, can be quantified to confirm the apoptotic pathway.[4]
Visualizations
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity and mechanism of action of 2-[(aryl)amino]nicotinic acid derivatives.
Caption: Postulated signaling pathway inhibition by Niflumic Acid derivatives targeting EGFR.
References
- 1. mdpi.com [mdpi.com]
- 2. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
Comparative Analysis of 2-Substituted Nicotinic Acid Derivatives as Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of two non-steroidal anti-inflammatory drugs (NSAIDs), Niflumic Acid and Clonixin. These compounds are structurally related to 2-[(2-Fluorophenyl)amino]nicotinic acid and serve as relevant alternatives for comparative study in the absence of extensive public data on the specified topic compound.
This analysis focuses on their mechanism of action, anti-inflammatory potency, analgesic efficacy, and pharmacokinetic profiles, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key assays are also provided, alongside visualizations of the relevant biological pathways.
Mechanism of Action and In Vitro Potency
Niflumic acid and Clonixin, like other NSAIDs, exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.
The inhibitory activity of these compounds against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| Niflumic Acid | > 100 µM | 0.067 µM | > 1492 |
| Clonixin | Inhibits COX-1 | Inhibits COX-2 | Non-selective |
Data for Niflumic Acid from MedChemExpress. Clonixin is described as a non-selective inhibitor; specific IC50 values are not consistently reported in publicly available literature.
Preclinical Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This test measures the reduction in swelling (edema) in the paw of an animal after the injection of carrageenan, an inflammatory agent.
| Compound | Animal Model | Administration Route | Dose | % Inhibition of Edema |
| Niflumic Acid | Rat | Intraperitoneal | 10, 50, 300 µmol/l | Dose-dependent reduction in thermal hyperalgesia |
| Clonixin | Rat | - | 2.7 and 4.1 x 10⁻⁵ M | Inhibition of PGE2 production |
Clinical Analgesic Efficacy
Clinical trials in humans are essential to determine the analgesic efficacy of NSAIDs in treating various pain conditions. The data below is from separate studies and not from a head-to-head comparison.
| Compound | Pain Model | Dosage | Outcome | Reference |
| Niflumic Acid | Acute tendinitis | 2.5% topical gel, 3 times daily for 7 days | 86.2% of patients healed or improved vs. 40.7% on placebo (p < 0.01) | PubMed |
| Clonixin (as Lysine Clonixinate) | Lower third molar extraction | - | No substantial impact on postoperative pain control when compared to paracetamol and dipyrone. | ResearchGate |
Pharmacokinetic Profiles
The pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and duration of action.
| Parameter | Niflumic Acid | Clonixin |
| Half-life (t½) | Approximately 2 hours[1] | Approximately 1.3 ± 0.24 hours[2] |
| Time to Peak Plasma Concentration (Tmax) | - | 0.64 ± 0.2 hours[2] |
| Peak Plasma Concentration (Cmax) | - | 32.39 ± 8.32 µg/ml[2] |
| Volume of Distribution (Vd) | 0.12 l/kg[1] | 10.22 ± 2.9 l[2] |
| Clearance (CL) | 45 ml/min[1] | 5.64 ± 1.99 l/h[2] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.
Methodology: A common method is the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.
-
Reagents and Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe, assay buffer, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
The reaction is initiated by adding arachidonic acid.
-
The fluorescence generated from the reaction is measured over time using a plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (enzyme without inhibitor).
-
The IC50 value is calculated from a dose-response curve of the test compound.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Methodology: This model induces an acute and reproducible inflammatory response.
-
Animals: Male Wistar rats (or other suitable rodent strain).
-
Procedure:
-
The baseline paw volume of the rats is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered to the animals (e.g., orally or intraperitoneally).
-
After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each time point using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
This diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the mechanism of action of NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
This diagram outlines the key steps in the carrageenan-induced paw edema experiment.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
Comparative Performance Analysis of Niflumic Acid as a Cyclooxygenase Inhibitor and Apoptosis Inductor
For researchers and professionals in drug development, the selection of appropriate anti-inflammatory and cytotoxic agents is critical. This guide provides a detailed comparison of 2-[(3-Trifluoromethyl)phenyl]amino]nicotinic acid, commonly known as Niflumic acid, with other relevant alternatives, supported by experimental data from peer-reviewed studies. Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits dual functionality as a cyclooxygenase-2 (COX-2) inhibitor and an inducer of apoptosis, making it a compound of interest for both anti-inflammatory and oncology research.
Performance as a Cyclooxygenase Inhibitor
Niflumic acid's primary mechanism as an anti-inflammatory agent is through the inhibition of cyclooxygenase enzymes, which are key in the synthesis of prostaglandins.[1] Its selectivity for COX-2 over COX-1 is a crucial determinant of its gastrointestinal safety profile.
Comparative Inhibitory Activity
The inhibitory potency of Niflumic acid against COX-1 and COX-2 has been evaluated in various studies. For a direct comparison, the 50% inhibitory concentrations (IC50) of Niflumic acid and other commonly used NSAIDs are presented below. A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as the ratio of COX-1 IC50 to COX-2 IC50.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Niflumic Acid | 16 | 0.1 | 160 |
| Diclofenac | 0.05 | 0.05 | 1 |
| Celecoxib | 7.6 | 0.11 | 69.1 |
| Ibuprofen | 1.69 | - | - |
| Naproxen | 1.79 | - | - |
| Meloxicam | 0.09 | 0.11 | 0.82 |
Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely accepted method for determining the in vitro potency and selectivity of NSAIDs in a physiologically relevant environment.[2][3]
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound on COX-1 and COX-2 activity in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes (for COX-2 assay) or tubes without anticoagulant (for COX-1 assay).
-
Test compounds (e.g., Niflumic acid, Diclofenac, Celecoxib) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Centrifuge.
-
Incubator at 37°C.
Procedure for COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of fresh whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle control for 15-60 minutes at 37°C to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Following incubation, the samples are centrifuged to separate the serum.
-
The serum is collected and stored at -20°C until analysis.
-
The concentration of TxB2, a stable metabolite of the COX-1 product Thromboxane A2, is measured using a specific EIA kit.
-
The IC50 value is calculated from the concentration-response curve of TxB2 inhibition.
Procedure for COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with LPS (e.g., 1-10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a specified period.
-
The blood is then centrifuged to separate the plasma.
-
The plasma is collected and stored at -20°C until analysis.
-
The concentration of PGE2, a major product of COX-2 activity in this system, is measured using a specific EIA kit.
-
The IC50 value is determined from the concentration-response curve of PGE2 inhibition.
Experimental Workflow for COX Inhibition Assay
References
A Comparative Guide to 2-[(2-Fluorophenyl)amino]nicotinic acid and Other Cyclooxygenase Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical research tool 2-[(2-Fluorophenyl)amino]nicotinic acid, a putative cyclooxygenase (COX) inhibitor, against two well-established COX inhibitors: Indomethacin (a non-selective COX-1/COX-2 inhibitor) and Celecoxib (a selective COX-2 inhibitor). The information presented herein is intended to assist researchers in selecting the appropriate tools for preclinical investigations of inflammation and pain.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.
Overview of Compared COX Inhibitors
This guide evaluates a hypothetical research compound, this compound, and compares it to Indomethacin and Celecoxib.
-
This compound (Hypothetical): For the purpose of this guide, we will treat this compound as a novel COX inhibitor with yet-to-be-fully-characterized properties.
-
Indomethacin: A potent, non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2. It is widely used in research as a standard anti-inflammatory agent.
-
Celecoxib: A selective COX-2 inhibitor, also classified as an NSAID. Its selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.
In Vitro Performance Comparison
The in vitro potency and selectivity of COX inhibitors are critical parameters for their validation as research tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Indomethacin and Celecoxib against COX-1 and COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Indomethacin | 230 nM | 630 nM | 0.365 |
| Celecoxib | 15 µM | 40 nM | 375 |
Data for Indomethacin and Celecoxib are compiled from publicly available research data. TBD: To Be Determined.
In Vivo Efficacy Comparison
The anti-inflammatory efficacy of these compounds has been evaluated in various animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) |
| This compound | TBD | TBD | TBD |
| Indomethacin | 10 mg/kg | Oral | ~54% at 3 hours[1] |
| Celecoxib | 10 mg/kg | Intraperitoneal | 21.6% |
| Celecoxib | 25 mg/kg | Intraperitoneal | 27.9% |
Data is sourced from published preclinical studies. The percentage of inhibition can vary depending on the specific experimental conditions. TBD: To Be Determined.
Collagen-Induced Arthritis in Mice
This model is used to study chronic inflammatory conditions like rheumatoid arthritis.
| Compound | Dose | Route of Administration | Effect on Arthritic Severity |
| This compound | TBD | TBD | TBD |
| Indomethacin | 1 mg/kg/day | Oral | Did not significantly decrease the severity of arthritis in a prophylactic study. |
| Celecoxib | 5 mg/kg/day | Oral | Reduced arthritic severity by 56% compared to control.[2] |
Results can vary based on the specific strain of mice and the experimental protocol used. TBD: To Be Determined.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction vessel, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Test compound
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer for measuring paw volume
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups).
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally at a specified time before carrageenan injection (e.g., 30-60 minutes).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The validation of this compound as a research tool for studying inflammation requires a thorough characterization of its in vitro and in vivo pharmacological properties. This guide provides a framework for such a validation by comparing its hypothetical profile to that of the well-established COX inhibitors, Indomethacin and Celecoxib. The provided data tables and experimental protocols offer a starting point for researchers to design and execute studies to determine the potency, selectivity, and efficacy of this and other novel anti-inflammatory compounds. The choice between a non-selective, a selective, or a novel COX inhibitor will ultimately depend on the specific research question and the desired experimental outcome.
References
Safety Operating Guide
Proper Disposal of 2-[(2-Fluorophenyl)amino]nicotinic Acid: A Guide for Laboratory Professionals
Introduction
The proper disposal of 2-[(2-Fluorophenyl)amino]nicotinic acid, a compound commonly known as flunixin, is crucial for maintaining laboratory safety and environmental protection. As a non-steroidal anti-inflammatory drug (NSAID) derivative, this chemical waste must be managed in accordance with stringent regulatory guidelines. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of this substance. Adherence to these procedures is vital to minimize environmental release and ensure a safe laboratory environment.
Key Disposal and Safety Information
The following table summarizes critical information for the handling and disposal of this compound, compiled from safety data sheets (SDS).
| Parameter | Guideline | Citation |
| Waste Classification | This material and its container must be disposed of as hazardous waste. | [1][2] |
| Environmental Precautions | Avoid release to the environment. This material may be harmful to aquatic organisms. Do not let the product enter drains, sewers, or waterways. | [3][4][5] |
| Primary Disposal Method | Dispose of waste in accordance with all applicable local, regional, national, and international regulations. Incineration is a preferred method when appropriate. | [3][6] |
| Spill Cleanup | For spills, contain the source if safe to do so. Collect the spill with absorbent material and place it in an appropriately labeled, sealed container for disposal. Clean the spill area thoroughly. | [3][4] |
| Container Disposal | Empty containers may remain hazardous. Handle contaminated packages in the same way as the substance itself. Containers should be triple-rinsed with a suitable solvent before disposal or recycling. | [4][7] |
| Personal Protective Equipment (PPE) | When handling, use appropriate personal protective equipment, including gloves, eye protection (safety glasses or goggles), and adequate ventilation. For firefighting, a self-contained breathing apparatus is necessary. | [3][8][9] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Procedural Steps for Disposal
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Work in a well-ventilated area, such as a fume hood, especially when handling powders or creating solutions.[3]
-
Waste Segregation and Categorization:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate the waste based on its physical form: solid, liquid, or contaminated debris.
-
-
Containment and Labeling:
-
Solid Waste: Place pure this compound or its solid mixtures into a designated, robust, and sealable hazardous waste container.[9]
-
Liquid Waste: Transfer solutions containing this compound into a leak-proof, compatible container. Ensure the container is securely sealed. Do not overfill.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, or weigh boats, should be considered hazardous waste. These should be collected in a separate, clearly labeled, and sealed container or bag.[4]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Final Disposal:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[5]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[8]
-
Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. zoetisus.com [zoetisus.com]
- 4. bimedaus.com [bimedaus.com]
- 5. zoetis.ca [zoetis.ca]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. merck.com [merck.com]
Personal protective equipment for handling 2-[(2-Fluorophenyl)amino]nicotinic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-[(2-Fluorophenyl)amino]nicotinic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to provide immediate, actionable guidance for laboratory professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information presented here is extrapolated from SDSs of structurally related compounds, including 2-Aminonicotinic acid and Nicotinic acid. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. | To prevent skin contact and absorption. |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash protection. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | For handling solids, a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) is recommended.[3] In situations with potential for significant aerosolization, a respirator with an organic-vapor-removing cartridge and a prefilter may be more appropriate. | To prevent inhalation of airborne particles. |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contamination.[2] Ensure that safety showers and eyewash stations are readily accessible. | To protect skin from accidental contact. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Step 1: Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step 2: Personal Protective Equipment (PPE) Donning
-
Before handling the compound, ensure all recommended PPE is worn correctly.
Step 3: Chemical Handling
-
Avoid generating dust when handling the solid material.[4]
-
Use appropriate tools and techniques to weigh and transfer the compound.
-
Keep containers tightly closed when not in use.[2]
Step 4: Post-Handling Procedures
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
Step 5: Storage
-
Store in a dry, cool, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of the compound as hazardous waste. Do not empty into drains.[2] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
